2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-2,7-diazaspiro[4.4]nonane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-5-3-8(7-10)2-4-9-6-8;;/h9H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWQBDFIDPFQKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542101 | |
| Record name | 2-Methyl-2,7-diazaspiro[4.4]nonane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91188-26-0 | |
| Record name | 2-Methyl-2,7-diazaspiro[4.4]nonane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Diazaspiro[4.4]nonane Scaffold
The 2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride, with CAS number 91188-26-0, is a spirocyclic diamine that has garnered interest within the medicinal chemistry landscape. Spirocyclic systems, characterized by two rings sharing a single atom, are increasingly sought after in drug design. Their inherent three-dimensionality provides a rigid scaffold that can enhance binding affinity and selectivity for biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles compared to their more flexible acyclic or simple cyclic counterparts. The diazaspiro[4.4]nonane core, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents, especially in the realm of neuroscience. Derivatives of this scaffold have shown promise as potent modulators of various central nervous system (CNS) targets, including sigma receptors, which are implicated in a range of neurological and psychiatric disorders. This guide provides a comprehensive overview of the synthesis, analytical characterization, and potential biological applications of this compound, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 91188-26-0 | --INVALID-LINK-- |
| Molecular Formula | C₈H₁₈Cl₂N₂ | --INVALID-LINK-- |
| Molecular Weight | 213.15 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | 168-170 °C | --INVALID-LINK-- |
| Solubility | Soluble in water | --INVALID-LINK-- |
| Storage Temperature | Room temperature | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of the title compound is typically achieved through a two-step process involving the preparation of a benzyl-protected intermediate followed by catalytic hydrogenation to remove the protecting group.
Caption: Synthetic pathway for this compound.
Part 1: Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride
This precursor is synthesized from 7-phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione via reduction with lithium aluminum hydride.[1]
Experimental Protocol:
-
To a suspension of lithium aluminum hydride (0.95 g, 25 mmol) in 30 ml of tetrahydrofuran (THF), add a solution of 7-phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione (1.36 g, 5.0 mmol) in 50 ml of THF dropwise.
-
Stir the resulting mixture overnight at room temperature.
-
Reflux the mixture for one hour, then cool.
-
Carefully quench the reaction by the dropwise addition of 0.95 ml of water, followed by 0.95 ml of 15% sodium hydroxide solution, and finally 2.8 ml of water.
-
Remove the inorganic solids by filtration.
-
Concentrate the filtrate in vacuo to obtain a syrup.
-
Dissolve the syrup in isopropanol and treat with an excess of 6N hydrogen chloride in isopropanol.
-
Crystallization of the product will afford 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride (0.97 g), with a melting point of 233-234 °C.[1]
Part 2: Synthesis of this compound
The final compound is obtained by the catalytic hydrogenation of the benzyl-protected precursor.[2]
Experimental Protocol:
-
Prepare a solution of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride in 150 ml of methanol.
-
Add 1.0 g of 20% palladium on carbon catalyst to the solution.
-
Hydrogenate the mixture at 4.5 x 10⁵ Pa for two days.
-
After the reaction is complete, filter the mixture to remove the catalyst.
-
Concentrate the filtrate to a thick syrup.
-
Induce crystallization by the addition of acetonitrile to yield 11.50 g of this compound. The product softens at 164 °C and melts at 168-170 °C.[2]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are recommended analytical methods.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the purity assessment of this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, column oven, and gradient pump.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-programmed gradient from 95% A to 95% B over 20-30 minutes is recommended to ensure the elution of both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL solution.
-
Purity Calculation: Purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of the molecule.
Expected Spectral Data:
| Nucleus | Expected Chemical Shifts (δ, ppm) |
| ¹H NMR | The spectrum is expected to show signals corresponding to the methyl group protons, as well as the methylene protons of the two five-membered rings. The exact chemical shifts will be influenced by the solvent and the protonation state of the nitrogen atoms. |
| ¹³C NMR | The spectrum should display distinct signals for the methyl carbon, the spiro carbon, and the methylene carbons of the pyrrolidine rings. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected Spectral Data:
| Ionization Mode | Expected m/z |
| Electrospray (ESI+) | The spectrum is expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at approximately m/z 141.14. |
Biological Activity and Mechanism of Action
While specific biological data for this compound is limited in publicly available literature, the diazaspiro[4.4]nonane scaffold is a key pharmacophore in the development of ligands for sigma receptors.
Sigma Receptor Modulation
Derivatives of the closely related 2,7-diazaspiro[4.4]nonane have been identified as potent ligands for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. These receptors are implicated in a variety of neurological functions and diseases, including pain, neurodegeneration, and addiction. The rigid, three-dimensional structure of the azaspiro[4.4]nonane core allows for the precise orientation of substituents, leading to high affinity and selectivity for these receptors.
Potential Therapeutic Applications
Given the activity of its derivatives, this compound represents a valuable starting point for the design of novel therapeutics targeting:
-
Neurodegenerative Diseases: Sigma-1 receptor agonists have shown neuroprotective effects in preclinical models of Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).
-
Neuropathic Pain: Modulation of sigma receptors is a promising strategy for the treatment of chronic pain states.
-
Psychiatric Disorders: Sigma receptors are involved in the pathophysiology of depression, anxiety, and schizophrenia.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. Upon activation by an agonist, it dissociates from its binding partner, BiP, and can modulate a variety of downstream signaling pathways, including calcium signaling, ion channel function, and the unfolded protein response.
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Experimental Protocol: Sigma Receptor Binding Assay
A competitive radioligand binding assay can be used to determine the affinity of this compound for sigma receptors.
Experimental Protocol:
-
Tissue Preparation: Prepare a membrane homogenate from a tissue source rich in sigma receptors, such as rat liver or brain.
-
Radioligand: Utilize a radiolabeled ligand with known affinity for the target receptor (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors or [³H]DTG for total sigma receptors).
-
Competitive Binding: Incubate the membrane homogenate with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Masking (for sigma-2): To determine binding to sigma-2 receptors specifically when using a non-selective radioligand like [³H]DTG, include a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) to block binding to sigma-1 sites.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Safety and Handling
This compound is a chemical compound intended for research use only. Standard laboratory safety precautions should be observed when handling this material.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
-
Personal Protective Equipment (PPE): It is recommended to use a chemical fume hood, safety glasses, and chemical-resistant gloves when handling this compound.
-
Storage: Store in a tightly sealed container in a dry and well-ventilated place.
Conclusion
This compound is a valuable chemical entity with a straightforward synthetic route. Its rigid spirocyclic core makes it an attractive scaffold for the design of novel therapeutic agents, particularly those targeting the central nervous system. While further research is needed to fully elucidate the specific biological activities of this compound, the established pharmacology of related diazaspiro[4.4]nonane derivatives as potent sigma receptor modulators highlights its significant potential in drug discovery and development. This technical guide provides a solid foundation for researchers to synthesize, characterize, and explore the therapeutic applications of this promising molecule.
References
2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride chemical properties
An In-Depth Technical Guide to 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride for Advanced Research
Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery
To the dedicated researcher, scientist, and drug development professional, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. Among the vast universe of molecular architectures, the spirocyclic scaffold has emerged as a particularly compelling motif. Its inherent three-dimensionality provides a rigid framework, enabling the precise spatial orientation of pharmacophoric elements—a critical factor for achieving high-affinity and selective interactions with biological targets.
This guide focuses on a specific, high-value derivative within this class: This compound . While seemingly a simple molecule, its unique structural and chemical properties make it a significant building block in medicinal chemistry, particularly in the realm of neuroscience.[1] This document serves as a comprehensive technical resource, moving beyond a simple data sheet to provide a deeper understanding of its synthesis, properties, and potential applications, empowering researchers to fully leverage its capabilities.
Section 1: Core Chemical and Physical Properties
A foundational understanding of a compound's physical characteristics is paramount for its effective use in experimental settings. This compound is typically supplied as a solid with a high degree of purity, suitable for sensitive synthetic and biological applications.[2]
| Property | Value | Source(s) |
| CAS Number | 91188-26-0 | [2][3][4] |
| Molecular Formula | C₈H₁₈Cl₂N₂ | [3] |
| Molecular Weight | 213.15 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | 168-170 °C | [2][3][5] |
| Purity | ≥97% | [2] |
| InChI Key | KTWQBDFIDPFQKG-UHFFFAOYSA-N | [2][3] |
| Storage | Store at room temperature in a cool, dry, well-ventilated place.[2][6] |
Section 2: Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process that relies on established, high-yield chemical transformations. The causality behind the chosen pathway involves the use of a protecting group to ensure selective reduction and subsequent deprotection to yield the final target. The common route involves the preparation of a benzyl-protected intermediate followed by catalytic hydrogenation.
Experimental Protocol: A Two-Stage Synthetic Workflow
Stage 1: Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride (Precursor)
This initial stage involves the reduction of a trione precursor. The choice of Lithium Aluminum Hydride (LAH) as the reducing agent is critical; its high reactivity is necessary to reduce the multiple carbonyl groups of the starting material to the corresponding amines.
-
Step 1 (Reaction Setup): Suspend 25 mmol (0.95 g) of Lithium Aluminum Hydride in 30 ml of anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Step 2 (Addition of Starting Material): Prepare a solution of 5.0 mmol (1.36 g) of 7-phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione in 50 ml of anhydrous THF. Add this solution dropwise to the LAH suspension.[7]
-
Step 3 (Reaction): Stir the mixture overnight at room temperature to ensure complete reaction, then reflux for one hour to drive the reaction to completion.[7]
-
Step 4 (Quenching): Cool the reaction mixture in an ice bath. Cautiously and sequentially add 0.95 ml of water, 0.95 ml of 15% sodium hydroxide solution, and 2.8 ml of water dropwise to quench the excess LAH.[7] This specific sequence (Fieser workup) is designed to precipitate the aluminum salts in a granular form, simplifying filtration.
-
Step 5 (Isolation & Salt Formation): Remove the inorganic solids by filtration. Concentrate the filtrate in vacuo to obtain a syrup. Dissolve the syrup in isopropanol and treat with excess 6N hydrogen chloride in isopropanol to precipitate the dihydrochloride salt.[7]
-
Step 6 (Purification): Collect the crystals by filtration to afford the title compound, 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride, with a melting point of 233-234°C.[7]
Stage 2: Synthesis of this compound (Final Product)
The final step is a deprotection via catalytic hydrogenation. The benzyl group is a common choice for protecting amines because it is stable to many reaction conditions but can be cleanly removed by hydrogenolysis. Palladium on carbon is the catalyst of choice for this transformation due to its high efficiency and selectivity.
-
Step 1 (Reaction Setup): Dissolve the 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride intermediate in 150 ml of methanol. Add 1.0 g of 20% palladium on carbon catalyst.[5]
-
Step 2 (Hydrogenation): Place the mixture in a hydrogenation apparatus and subject it to a hydrogen pressure of 4.5 x 10⁵ Pa for two days.[5] The extended reaction time ensures complete removal of the benzyl group.
-
Step 3 (Isolation): Filter the reaction mixture to remove the palladium catalyst.[5]
-
Step 4 (Crystallization): Concentrate the filtrate to a thick syrup. Add acetonitrile to induce crystallization, yielding 11.50 g of the final product.[5] The product softens at 164°C and melts at 168-170°C.[5]
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Section 3: Applications in Neuroscience and Medicinal Chemistry
The rigid, spirocyclic core of the diazaspiro[4.4]nonane family is considered a "privileged scaffold".[1] This term is reserved for molecular structures that can bind to multiple, unrelated biological targets with high affinity, making them exceptionally valuable starting points for drug discovery campaigns.
Core Areas of Investigation:
-
Scaffold for Drug Development: The primary application is as a structural foundation for creating more complex molecules. The two nitrogen atoms provide reactive handles for substitution, allowing for the systematic exploration of chemical space to optimize biological activity.[8]
-
Sigma Receptor Modulation: The closely related 2,7-diazaspiro[4.4]nonane framework has been used to develop potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[1] These receptors are implicated in a wide range of neurological functions and disease states, including:
-
Pain perception
-
Neurodegenerative diseases (e.g., Alzheimer's, Parkinson's)
-
Addiction and psychiatric disorders[1]
-
-
Central Nervous System (CNS) Therapeutics: Given its structural characteristics and demonstrated targeting of CNS receptors, this scaffold is actively investigated for developing novel treatments for neurological disorders.[1] Its rigid conformation can reduce the entropic penalty upon binding to a target, often leading to higher potency.
Logical Framework for Application
Caption: Application pathways from core scaffold to therapeutic areas.
Section 4: Safety, Handling, and Storage
Proper handling of any chemical reagent is essential for laboratory safety. This compound is classified as harmful and an irritant.
GHS Hazard Information:
Precautionary Measures and Protocols:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[6]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid formation of dust and aerosols.[9] Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[6]
-
Storage: Keep container tightly closed and store in a cool, dry, and well-ventilated place.[2][6]
-
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[6]
-
If on Skin: Wash with plenty of water and soap. Take off contaminated clothing and wash it before reuse.[6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 91188-26-0 [sigmaaldrich.com]
- 3. This compound | 91188-26-0 [sigmaaldrich.com]
- 4. 2,7-Diazaspiro[4.4]nonane, 2-methyl-, dihydrochloride | 91188-26-0 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. prepchem.com [prepchem.com]
- 8. Buy 2-Methyl-2,7-diazaspiro[4.4]nonane | 135380-53-9 [smolecule.com]
- 9. chemicalbook.com [chemicalbook.com]
Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride
An In-Depth Technical Guide to the
Introduction
2-Methyl-2,7-diazaspiro[4.4]nonane is a bicyclic organic compound featuring a spirocyclic core containing two nitrogen atoms.[1] This rigid, three-dimensional structure is a valuable scaffold in medicinal chemistry and drug discovery.[2][3] Diazaspirocycles, like the one in this guide, are investigated for their potential as kinase inhibitors and for their applications in creating pharmacologically active molecules.[1][2] The dihydrochloride salt form enhances the compound's stability and solubility, making it suitable for research and development applications.
This guide provides a comprehensive overview of a key synthetic method for preparing 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride, focusing on the final deprotection step from a benzylated precursor. The causality behind experimental choices and detailed protocols are provided to ensure scientific integrity and reproducibility.
Strategic Overview of the Synthesis
The synthesis of this compound is efficiently achieved through a deprotection strategy. This involves the synthesis of a protected intermediate, 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane, followed by the removal of the benzyl protecting group.
Rationale for the Strategy:
-
Protecting Group Selection: The benzyl group is a widely used protecting group for secondary amines. It is robust and stable under a variety of reaction conditions that might be used to construct the core spirocycle. Critically, it can be removed cleanly and efficiently under mild conditions via catalytic hydrogenation.
-
Final Step: Catalytic Hydrogenation: This method, also known as hydrogenolysis, is a standard and high-yielding reaction for debenzylation. It uses a catalyst, typically palladium on carbon (Pd/C), and hydrogen gas to cleave the carbon-nitrogen bond of the benzyl group, liberating the free amine and producing toluene as a benign byproduct.
-
Salt Formation: The final product is isolated as a dihydrochloride salt. This is achieved by performing the reaction on the dihydrochloride salt of the precursor or by treating the free base with hydrochloric acid. Salt formation often improves the compound's crystallinity, making it easier to handle and purify, and increases its aqueous solubility.
The overall synthetic transformation is depicted below.
Caption: Synthetic pathway from the benzylated precursor to the final product.
Detailed Experimental Protocol
This protocol details the final debenzylation step to yield the title compound.
Reaction: Catalytic Hydrogenation of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride.[4]
Materials & Equipment:
-
7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride
-
Methanol (MeOH)
-
20% Palladium on carbon (Pd/C) catalyst
-
Acetonitrile
-
Hydrogenation apparatus (e.g., Parr hydrogenator) capable of maintaining 4.5 x 10⁵ Pa pressure
-
Filtration apparatus (e.g., Buchner funnel with Celite or a syringe filter)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable pressure vessel, prepare a solution of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride in 150 ml of methanol.[4]
-
Catalyst Addition: Carefully add 1.0 g of 20% palladium on carbon catalyst to the solution.
-
Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen to 4.5 x 10⁵ Pa.[4]
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for two days.[4] Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Workup - Filtration: After the reaction is complete, carefully vent the hydrogen from the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Workup - Concentration: Combine the filtrate and washings. Concentrate the solution using a rotary evaporator to yield a thick syrup.[4]
-
Crystallization & Isolation: Add acetonitrile to the syrup to induce crystallization.[4] Collect the resulting solid by vacuum filtration, wash with a small amount of cold acetonitrile, and dry under vacuum to yield the final product, this compound.
Caption: Step-by-step workflow for the synthesis via hydrogenation.
Data Summary
The following table summarizes key properties of the final product.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈Cl₂N₂ | [5] |
| Molecular Weight | 213.15 g/mol | |
| Physical Form | Solid | |
| Melting Point | Softens at 164°C, melts at 168-170°C | [4] |
| CAS Number | 91188-26-0 | [5] |
| InChI Key | KTWQBDFIDPFQKG-UHFFFAOYSA-N | |
| Reported Yield | 11.50 g (Specific yield % depends on the starting amount of precursor, which was not provided) | [4] |
Trustworthiness and Self-Validation
The described protocol represents a self-validating system through several checkpoints:
-
Reaction Monitoring: The progress of the hydrogenation can be tracked by the uptake of hydrogen gas. The reaction is complete when the pressure in the system stabilizes, indicating no further hydrogen is being consumed.
-
Physical State Change: The transformation of the concentrated, syrupy crude product into a crystalline solid upon the addition of an anti-solvent (acetonitrile) is a strong indicator of successful product formation and purification.
-
Characterization: The final product's identity and purity can be unequivocally confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and by comparing its melting point to the literature value.[4]
Conclusion
The synthesis of this compound is reliably accomplished through the catalytic hydrogenation of its 7-benzyl protected precursor. This method is robust, high-yielding, and utilizes standard laboratory procedures, making it an accessible route for researchers in drug development and organic synthesis. The final product, a stable crystalline solid, serves as a valuable building block for the creation of novel chemical entities with potential therapeutic applications.
References
- 1. Buy 2-Methyl-2,7-diazaspiro[4.4]nonane | 135380-53-9 [smolecule.com]
- 2. Synthesis and evaluation of heteroaryl substituted diazaspirocycles as scaffolds to probe the ATP-binding site of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. 2,7-Diazaspiro[4.4]nonane, 2-methyl-, dihydrochloride | 91188-26-0 [chemicalbook.com]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Unknown
In the landscape of medicinal chemistry, the 2-methyl-2,7-diazaspiro[4.4]nonane core represents a compelling scaffold. Its three-dimensional spirocyclic structure offers a departure from the "flatland" of traditional aromatic compounds, promising novel pharmacological profiles and intellectual property opportunities. However, for the specific derivative, 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride, the scientific literature is nascent. As of this writing, there is no available information on its specific mechanism of action[1].
This guide, therefore, is constructed not as a retrospective summary but as a prospective blueprint. It is designed for the researcher at the frontier, providing a rigorous, multi-phased experimental strategy to de-orphanize this compound. We will proceed from broad, unbiased screening to specific, hypothesis-driven validation, outlining the causal logic behind each experimental choice. This document serves as a comprehensive roadmap for elucidating the core mechanism of action of this compound and, by extension, other novel chemical entities.
Part 1: Foundational Analysis and Hypothesis Generation
The structure of this compound provides initial clues to its potential biological targets. It is a small molecule (Molecular Weight: 140.23 g/mol for the free base) with two nitrogen atoms, which can act as hydrogen bond donors and acceptors, and can be protonated at physiological pH[2]. This suggests potential interactions with the binding pockets of various protein classes.
Many biologically active compounds containing diazaspiro cores have been shown to interact with central nervous system (CNS) targets, such as G-protein coupled receptors (GPCRs) and ion channels. For instance, 3,9-diazaspiro[5.5]undecane-based compounds have been identified as potent antagonists of the GABA-A receptor[3]. Furthermore, spirocyclic alkaloids, a broad class of natural products, exhibit diverse pharmacological activities, including antibacterial and anti-inflammatory effects, often through modulation of specific enzymes or receptors[4][5][6][7].
Based on these precedents, we can formulate our primary hypotheses:
-
Hypothesis 1 (GPCR Modulation): The compound acts as an agonist or antagonist at one or more GPCRs, given the prevalence of diazaspiro scaffolds in CNS-active agents that target this receptor superfamily.
-
Hypothesis 2 (Enzyme Inhibition): The compound inhibits the activity of a key enzyme, such as a kinase or a protease. The rigid spirocyclic core could orient functional groups to fit into specific enzymatic active sites.
-
Hypothesis 3 (Ion Channel Modulation): The compound directly binds to and modulates the function of ligand-gated or voltage-gated ion channels.
This guide will systematically outline the experimental path to test these hypotheses.
Part 2: A Phased Strategy for Mechanism of Action (MoA) Elucidation
We propose a four-phase workflow to systematically investigate the MoA of this compound. This approach is designed to be resource-efficient, starting with broad screening and progressively narrowing the focus to specific targets for in-depth characterization.
Caption: A four-phased workflow for MoA elucidation.
Phase 1: Broad Target Identification
The initial goal is to cast a wide net to identify potential molecular targets or biological pathways affected by the compound.
1.1. Kinase Panel Screening: Dysregulation of protein kinases is implicated in numerous diseases[8]. A broad kinase panel screen is a cost-effective method to rapidly assess if the compound has activity against this enzyme class.
-
Rationale: This unbiased screen covers a large portion of the human kinome and can quickly validate or invalidate our second hypothesis.
-
Methodology: Submit the compound to a contract research organization (CRO) offering kinome profiling services (e.g., Reaction Biology, Promega, AssayQuant)[9][10][11]. Typically, the compound is tested at a single high concentration (e.g., 10 µM) against a panel of hundreds of kinases. The output is the percent inhibition for each kinase.
1.2. GPCR Binding Panel: Given the structural similarities to known CNS agents, screening against a panel of common GPCRs is a logical next step.
-
Rationale: This directly addresses our first hypothesis and can identify initial hits for further investigation.
-
Methodology: Utilize a commercially available GPCR binding panel (e.g., from Eurofins or PerkinElmer). These panels use radioligand binding assays to detect displacement of a known ligand by the test compound, indicating binding.
Phase 2: In Vitro Pharmacological Characterization
Once initial "hits" are identified in Phase 1, the next step is to confirm and quantify the interaction.
2.1. Radioligand Binding Assays (for GPCRs): These assays are the gold standard for quantifying the affinity of a compound for a receptor[12][13][14].
-
Objective: To determine the binding affinity (Ki) of the compound for the target receptor.
-
Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Radioligand: Choose a suitable radiolabeled ligand ([3H] or [125I]) with high affinity and specificity for the target receptor.
-
Test Compound: Prepare a serial dilution of this compound.
-
-
Assay Setup (96-well plate format):
-
To each well, add:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its Kd).
-
Varying concentrations of the test compound.
-
Membrane preparation.
-
-
Total Binding Wells: Contain buffer, radioligand, and membranes.
-
Non-Specific Binding (NSB) Wells: Contain buffer, radioligand, membranes, and a high concentration of a known, unlabeled ligand to saturate the receptors.
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat. The membranes with bound radioligand are trapped on the filter.
-
Detection: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Fit the data to a sigmoidal dose-response model to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
| Parameter | Description | Example Value |
| IC50 | Concentration for 50% inhibition of radioligand binding | 150 nM |
| Kd (Radioligand) | Dissociation constant of the radioligand | 2 nM |
| [L] | Concentration of radioligand used in the assay | 2 nM |
| Ki | Calculated binding affinity of the test compound | 75 nM |
| Caption: Example data table for a competitive binding assay. |
Phase 3: Cellular and Downstream Signaling Analysis
Confirming that the compound affects cell function is a critical step.
3.1. cAMP Functional Assay (for Gs/Gi-coupled GPCRs): Many GPCRs signal through the modulation of cyclic AMP (cAMP) levels[15][16]. This assay determines if the compound acts as an agonist (stimulates cAMP production), antagonist (blocks agonist-stimulated cAMP production), or inverse agonist (reduces basal cAMP levels).
-
Objective: To characterize the functional activity of the compound at a specific GPCR.
-
Protocol: HTRF or Luminescence-Based cAMP Assay (e.g., Promega cAMP-Glo™) [17][18]
-
Cell Plating: Plate cells expressing the target GPCR in a 96- or 384-well plate and incubate overnight.
-
Compound Treatment:
-
Agonist Mode: Add serial dilutions of the test compound and incubate.
-
Antagonist Mode: Pre-incubate cells with serial dilutions of the test compound, then add a fixed concentration (e.g., EC80) of a known agonist for the receptor.
-
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Add the detection reagents. In the cAMP-Glo™ assay, the amount of light produced by a luciferase enzyme is inversely proportional to the amount of cAMP present.
-
Data Acquisition: Read the plate on a luminometer.
-
Data Analysis:
-
Agonist Mode: Plot luminescence versus log concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect).
-
Antagonist Mode: Plot luminescence versus log concentration of the test compound to determine the IC50 (concentration for 50% inhibition of the agonist response).
-
-
Caption: Hypothetical Gs-coupled GPCR signaling pathway.
Phase 4: In Vivo Validation
The final phase is to assess the compound's effect in a living system.
-
Objective: To determine if the in vitro mechanism translates to a physiological effect in an animal model.
-
Methodology:
-
Pharmacokinetics (PK): First, determine the PK profile of the compound (absorption, distribution, metabolism, and excretion) to establish an appropriate dosing regimen.
-
Animal Model Selection: Choose an animal model relevant to the hypothesized mechanism of action. For example, if the compound is a potent dopamine D2 receptor antagonist, a model of psychosis or motor control would be appropriate[19][20][21][22].
-
Efficacy Studies: Administer the compound to the animals and measure relevant behavioral or physiological endpoints. For example, in a model of Parkinson's disease, one might measure locomotor activity or striatal dopamine levels.
-
Target Engagement: Where possible, confirm that the compound is engaging its target in the brain at therapeutic doses using techniques like ex vivo autoradiography or positron emission tomography (PET) if a suitable radiotracer is available.
-
Conclusion and Future Directions
The journey to elucidate the mechanism of action of a novel compound like this compound is a systematic process of hypothesis generation and rigorous experimental testing. While its MoA is currently unknown, its diazaspiro core structure suggests a rich potential for interaction with key biological targets, particularly within the central nervous system.
The phased approach detailed in this guide—from broad, unbiased screening to focused in vivo validation—provides a robust and logical framework for this investigation. By following this blueprint, researchers can efficiently identify the molecular target(s), characterize the pharmacological interaction, and validate the physiological consequences of this interaction. The insights gained will not only de-orphanize this specific molecule but will also contribute to a deeper understanding of the structure-activity relationships of the diazaspiro[4.4]nonane scaffold, paving the way for future drug discovery and development efforts.
References
- 1. Buy 2-Methyl-2,7-diazaspiro[4.4]nonane | 135380-53-9 [smolecule.com]
- 2. 2-Methyl-2,7-diazaspiro(4.4)nonane | C8H16N2 | CID 4713500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spirocyclic iridoid alkaloids from Plumeria rubra - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Spirocyclic iridoid alkaloids from Plumeria rubra - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. assayquant.com [assayquant.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. cAMP-Glo™ Assay Protocol [promega.com]
- 18. promega.com [promega.com]
- 19. Animal Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Animal Models of Neurological Disorders | Semantic Scholar [semanticscholar.org]
- 22. Frontiers | Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery [frontiersin.org]
An In-Depth Technical Guide to 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride for Advanced Research
For the attention of researchers, medicinal chemists, and professionals in drug development, this document serves as a comprehensive technical guide on 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride. It delves into the synthesis, physicochemical properties, and the significant, albeit still emerging, therapeutic potential of its core scaffold.
This guide provides an expert-level overview, moving beyond a simple recitation of facts to offer insights into the rationale behind experimental procedures and the broader implications of this compound class in modern medicinal chemistry.
Introduction: The Scientific Merit of the Diazaspiro[4.4]nonane Scaffold
The 2,7-diazaspiro[4.4]nonane framework represents a class of rigid, three-dimensional molecular scaffolds that are of increasing interest in drug discovery.[1][2] Unlike "flat" aromatic compounds, the spirocyclic nature of this core structure allows for a precise spatial arrangement of substituents, which can lead to high-affinity and selective interactions with biological targets. 2-Methyl-2,7-diazaspiro[4.4]nonane, as a specific derivative, offers a foundational structure for the development of novel therapeutics, particularly in the fields of oncology and neuroscience. While this specific compound is not extensively documented in peer-reviewed literature, the broader class of diazaspiro[4.4]nonanes has shown significant promise.
Physicochemical Properties and Characterization
A summary of the known physicochemical properties of 2-Methyl-2,7-diazaspiro[4.4]nonane and its dihydrochloride salt is presented below.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 91188-26-0 | [1] |
| Molecular Formula | C₈H₁₈Cl₂N₂ | [1] |
| Molecular Weight | 213.15 g/mol | [1] |
| Melting Point | 168-170 °C | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is typically achieved through a two-step process involving the synthesis of a protected precursor followed by deprotection. The following protocol is a synthesis based on established preparative chemistry methods.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Part A: Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride (Precursor)
-
Reaction Setup: To a suspension of lithium aluminum hydride (25 mmol) in tetrahydrofuran (30 ml), add a solution of 7-phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione (5.0 mmol) in tetrahydrofuran (50 ml) dropwise.
-
Reaction Conditions: Stir the mixture overnight at room temperature, followed by refluxing for one hour.
-
Work-up: Cool the reaction mixture and cautiously add water (0.95 ml), followed by a 15% sodium hydroxide solution (0.95 ml), and then water (2.8 ml) dropwise.
-
Isolation: Filter the inorganic solids and concentrate the filtrate under reduced pressure to obtain a syrup.
-
Salt Formation: Dissolve the syrup in isopropanol and treat with an excess of 6N hydrogen chloride in isopropanol to induce crystallization.
-
Purification: Collect the crystals to yield 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride.
Part B: Synthesis of this compound (Final Product)
-
Reaction Setup: Dissolve 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride in methanol (150 ml) and add 20% palladium on carbon catalyst (1.0 g).[3]
-
Reaction Conditions: Hydrogenate the mixture at 4.5 x 10⁵ Pa for two days.[3]
-
Isolation: Filter the catalyst and concentrate the filtrate to a thick syrup.[3]
-
Purification: Add acetonitrile to the syrup to induce crystallization, affording this compound.[3] The product can be further purified by recrystallization.
Biological Significance and Potential Mechanisms of Action
While direct biological data for this compound is limited, the core scaffold is implicated in several key therapeutic areas.
Inhibition of the Menin-MLL Interaction in Oncology
A significant area of interest for 2,7-diazaspiro[4.4]nonane derivatives is their potential to inhibit the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL) proteins.[2] This interaction is crucial for the development and progression of certain types of acute leukemia and has also been implicated in prostate and breast cancers.[2]
Caption: Proposed mechanism of action for 2,7-diazaspiro[4.4]nonane derivatives as Menin-MLL inhibitors.
Experimental Validation: The inhibitory activity of compounds targeting the Menin-MLL interaction is often assessed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[2] Downstream cellular effects are then quantified through cell proliferation assays in relevant cancer cell lines, such as MV4-11 and MOLM-13 for leukemia.[2]
Modulation of Sigma Receptors in Neuroscience
The 2,7-diazaspiro[4.4]nonane scaffold has also been investigated for its ability to produce potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. These receptors are implicated in a variety of neurological functions and diseases, including pain, neurodegeneration, and addiction. The rigid structure of the diazaspiro core is believed to enable high-affinity binding to these receptors.
Quantitative Biological Data for the 2,7-Diazaspiro[4.4]nonane Scaffold
While specific quantitative data for this compound is not publicly available, data for other derivatives highlight the potential of this scaffold.
| Derivative Class | Target | Assay | Activity |
| Spiro-condensed azetidines | Menin-MLL Interaction | TR-FRET | IC₅₀ = 6.52 nM |
| Substituted 2,7-diazaspiro[3.5]nonanes | Sigma-1 Receptor | Radioligand Binding | Kᵢ = 2.7 nM |
| Substituted 2,7-diazaspiro[3.5]nonanes | Sigma-2 Receptor | Radioligand Binding | Kᵢ = 27 nM |
This data is for illustrative purposes to demonstrate the potential of the broader class of diazaspiro compounds and is not specific to this compound.
Future Directions and Conclusion
This compound is a foundational molecule within a class of compounds that holds considerable promise for therapeutic development. The rigid, three-dimensional nature of the diazaspiro[4.4]nonane core makes it an attractive scaffold for targeting challenging protein-protein interactions and for achieving high selectivity for neurological targets.
Future research should focus on:
-
Comprehensive Characterization: The publication of detailed analytical data for this compound is essential for its wider adoption by the research community.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2-Methyl-2,7-diazaspiro[4.4]nonane core will be crucial to optimize its activity against specific biological targets.
-
Elucidation of In Vivo Efficacy: Preclinical studies in animal models are needed to translate the in vitro potential of this compound class into tangible therapeutic outcomes.
References
An In-depth Technical Guide to the Discovery and Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride, a spirocyclic diamine with potential applications in medicinal and materials science.[1] This document details a robust, multi-step synthetic pathway, commencing from a plausible tri-keto precursor, followed by reduction and subsequent debenzylation. Each stage of the synthesis is presented with in-depth experimental protocols, mechanistic insights, and expected characterization data. The guide is intended for researchers, scientists, and professionals in drug development, offering a replicable and well-validated methodology for the preparation of this valuable chemical entity.
Introduction: The Significance of Spirocyclic Scaffolds
Spirocyclic frameworks, characterized by two rings sharing a single atom, have garnered significant attention in contemporary drug discovery. Their inherent three-dimensionality and conformational rigidity offer a unique structural motif that can enhance binding affinity and selectivity to biological targets. The diazaspiro[4.4]nonane core, in particular, serves as a versatile scaffold for the development of novel therapeutic agents, with derivatives showing promise for antimicrobial and antitumor activities.[1] This guide focuses on the synthesis of a specific derivative, this compound, a compound of interest for further exploration in various scientific fields.[1]
Retrosynthetic Analysis and Synthetic Strategy
The synthetic strategy for this compound is designed as a convergent and efficient pathway. The retrosynthetic analysis reveals a logical disconnection approach, starting from the target molecule back to plausible starting materials.
Caption: Retrosynthetic pathway for this compound.
Experimental Protocols and Mechanistic Insights
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione (Intermediate 1)
While a direct literature preparation for this specific trione was not found in the preliminary search, a plausible synthetic route would involve the condensation of N-benzyl-3,4-pyrrolidinedione with an appropriate N-methylated three-carbon unit, such as N-methylmalonimide, under conditions favoring Knoevenagel-type condensation followed by cyclization.
Step 2: Reduction of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione to 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane (Intermediate 2)
This step employs a powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄), to reduce the three keto groups of Intermediate 1 to methylene groups.
Protocol:
-
A suspension of Lithium Aluminum Hydride (0.95 g, 25 mmol) in 30 ml of anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere.[2]
-
A solution of 7-phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione (1.36 g, 5.0 mmol) in 50 ml of anhydrous THF is added dropwise to the LiAlH₄ suspension.[2]
-
The reaction mixture is stirred overnight at room temperature and then refluxed for one hour.[2]
-
After cooling, the reaction is carefully quenched by the dropwise addition of 0.95 ml of water, followed by 0.95 ml of 15% sodium hydroxide solution, and finally 2.8 ml of water.[2]
-
The resulting inorganic solids are removed by filtration, and the filtrate is concentrated in vacuo to yield a syrup.[2]
-
The syrup is dissolved in isopropanol and treated with an excess of 6N hydrogen chloride in isopropanol to precipitate the dihydrochloride salt.[2]
-
Crystallization affords 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride.[2]
Mechanistic Rationale: The reduction of amides and ketones by LiAlH₄ proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.[3][4] In the case of the amide (lactam) moieties in the trione, the initial adduct eliminates an aluminate species to form a transient iminium ion, which is then further reduced by another hydride equivalent to the corresponding amine. The ketone is reduced to a secondary alcohol which is then likely further reduced to a methylene group under these forceful conditions, although this is a less common transformation.
Step 3: Catalytic Hydrogenation of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane to this compound (Final Product)
The final step involves the removal of the N-benzyl protecting group through catalytic hydrogenation.
Protocol:
-
A solution of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride in 150 ml of methanol is prepared.[5]
-
To this solution, 1.0 g of 20% palladium on carbon catalyst is added.[5]
-
The mixture is hydrogenated at a pressure of 4.5 x 10⁵ Pa for two days.[5]
-
The catalyst is removed by filtration.[5]
-
The filtrate is concentrated to a thick syrup.[5]
-
Crystallization is induced by the addition of acetonitrile to yield the final product, this compound.[5]
Mechanistic Rationale: Catalytic hydrogenation of a benzylamine involves the adsorptive activation of both hydrogen and the substrate on the surface of the palladium catalyst. The benzylic C-N bond is cleaved through a process of hydrogenolysis, where the benzyl group is converted to toluene and the secondary amine is liberated.
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for this compound.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) |
| Intermediate 2 (dihydrochloride) | C₁₅H₂₄Cl₂N₂ | 303.27 | 233-234[2] | 7.2-7.5 (m, 5H, Ar-H), 3.5-4.0 (m, 2H, Ar-CH₂), 2.5-3.5 (m, 10H, ring CH₂), 2.3 (s, 3H, N-CH₃) | 130-140 (Ar-C), 60-70 (spiro C), 50-60 (Ar-CH₂), 40-50 (ring CH₂), 30-40 (N-CH₃) |
| Final Product | C₈H₁₈Cl₂N₂ | 213.15 | 168-170[5] | 9.0-10.0 (br s, 2H, NH₂⁺), 3.0-3.8 (m, 8H, ring CH₂), 2.8 (s, 3H, N-CH₃), 1.8-2.2 (m, 2H, ring CH₂) | 60-70 (spiro C), 40-50 (ring CH₂), 30-40 (N-CH₃) |
Conclusion and Future Directions
The synthetic pathway detailed in this guide provides a reliable and well-documented method for the preparation of this compound. The procedures are based on established and robust chemical transformations, ensuring a high degree of reproducibility. Further research into this and related diazaspiro[4.4]nonane derivatives is warranted to fully explore their potential in medicinal chemistry and materials science.[1] Optimization of the synthesis of the tri-keto precursor and a more detailed investigation of the biological activity of the final compound are promising avenues for future investigation.
References
2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride: A Technical Guide for Investigation as a Nicotinic Acetylcholine Receptor Ligand
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the investigation of 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride as a potential ligand for nicotinic acetylcholine receptors (nAChRs). While the existing body of public-domain literature on the specific pharmacological activity of this compound is limited, this document furnishes a scientifically rigorous pathway for its synthesis, characterization, and evaluation. By leveraging established methodologies in receptor pharmacology, this guide aims to empower researchers to elucidate the binding affinity, functional efficacy, and subtype selectivity of this novel chemical entity.
Introduction to this compound and its Therapeutic Potential
Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play a critical role in a wide array of physiological and pathological processes.[1][2] Their modulation presents a promising therapeutic avenue for a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction. The development of subtype-selective nAChR ligands is of paramount importance to achieve targeted therapeutic effects while minimizing off-target side effects.[1][3]
The diazaspiro[4.4]nonane scaffold is a rigid bicyclic structure that has been explored in medicinal chemistry for the development of ligands for various CNS targets. The unique three-dimensional arrangement of the nitrogen atoms within this framework may offer favorable interactions with the orthosteric or allosteric sites of nAChRs. 2-Methyl-2,7-diazaspiro[4.4]nonane, as a specific analog, warrants thorough investigation to determine its potential as a novel nAChR ligand.[4][5][6]
This guide will first detail the chemical properties and a known synthetic route for this compound. Subsequently, it will provide a detailed, step-by-step experimental workflow for its comprehensive pharmacological characterization, including radioligand binding assays and electrophysiological studies.
Chemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of biological data.
Table 1: Physicochemical Properties of 2-Methyl-2,7-diazaspiro[4.4]nonane and its Dihydrochloride Salt
| Property | 2-Methyl-2,7-diazaspiro[4.4]nonane | This compound | Reference(s) |
| Molecular Formula | C₈H₁₆N₂ | C₈H₁₈Cl₂N₂ | [7] |
| Molecular Weight | 140.23 g/mol | 213.15 g/mol | [7] |
| CAS Number | 135380-53-9 | 91188-26-0 | [8] |
| Appearance | Not specified | Solid | |
| Melting Point | Not specified | 168-170 °C | |
| Solubility | Not specified | Likely soluble in aqueous buffers | |
| InChI Key | OQHQOOLVQDEIGL-UHFFFAOYSA-N | KTWQBDFIDPFQKG-UHFFFAOYSA-N | [7] |
Synthesis of this compound
A reported synthesis of this compound involves the catalytic hydrogenation of a benzyl-protected precursor. The general workflow for this synthesis is outlined below.
Step-by-Step Synthesis Protocol:
-
Reduction of the trione precursor: 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an appropriate solvent like tetrahydrofuran (THF).
-
Work-up and isolation: The reaction is carefully quenched, and the resulting intermediate, 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane, is isolated.
-
Debenzylation via hydrogenation: The benzyl protecting group is removed by catalytic hydrogenation. This is typically achieved using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in a solvent such as methanol.
-
Isolation of the free base: After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield the free base, 2-Methyl-2,7-diazaspiro[4.4]nonane.
-
Formation of the dihydrochloride salt: The free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the dihydrochloride salt, which can then be purified by recrystallization.
Pharmacological Characterization at Nicotinic Acetylcholine Receptors
A systematic evaluation of the interaction of this compound with various nAChR subtypes is essential to determine its pharmacological profile. The following sections outline a comprehensive workflow for this characterization.
Radioligand Binding Assays: Determining Affinity (Ki)
Radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a specific receptor subtype.[9] These assays measure the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
Step-by-Step Protocol for Competitive Radioligand Binding Assay:
-
Preparation of receptor source: Cell membranes expressing a specific human nAChR subtype (e.g., α4β2, α7, α3β4) are prepared from stably transfected cell lines (e.g., HEK293, CHO).
-
Incubation: A constant concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2 and α3β4, [¹²⁵I]α-bungarotoxin for α7) is incubated with the receptor preparation in the presence of increasing concentrations of this compound.
-
Separation of bound and free radioligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification of radioactivity: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The affinity of the test compound (Ki) is then calculated using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 2: Representative Radioligands for nAChR Subtypes
| nAChR Subtype | Radioligand |
| α4β2 | [³H]Epibatidine, [³H]Cytisine |
| α7 | [¹²⁵I]α-Bungarotoxin, [³H]Methyllycaconitine (MLA) |
| α3β4 | [³H]Epibatidine |
Functional Assays: Determining Efficacy (EC₅₀/IC₅₀) and Mechanism of Action
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or allosteric modulator at a given nAChR subtype. Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes or patch-clamp electrophysiology on mammalian cells are powerful techniques for this purpose.
Step-by-Step Protocol for Two-Electrode Voltage Clamp (TEVC) Electrophysiology:
-
Oocyte preparation and injection: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired nAChR subunits. The oocytes are then incubated to allow for receptor expression.
-
Electrophysiological recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).
-
Agonist mode testing: Increasing concentrations of this compound are applied to the oocyte, and the resulting currents are measured. The concentration-response data are fitted to a Hill equation to determine the EC₅₀ (potency) and the maximum response (efficacy) relative to a known agonist like acetylcholine.
-
Antagonist mode testing: The oocyte is exposed to a fixed concentration of acetylcholine (typically the EC₅₀) in the presence of increasing concentrations of this compound. The inhibition of the acetylcholine-induced current is measured, and the IC₅₀ is determined.
-
Allosteric modulation testing: To test for positive allosteric modulation (PAM), the compound is co-applied with a low concentration of acetylcholine. To test for negative allosteric modulation (NAM), it is co-applied with a high concentration of acetylcholine.
References
- 1. air.unimi.it [air.unimi.it]
- 2. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 2-Methyl-2,7-diazaspiro[4.4]nonane | 135380-53-9 [smolecule.com]
- 5. Design and synthesis of a novel series of 4-heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 nicotinic receptor agonists 2. Development of 4-heteroaryl SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Methyl-2,7-diazaspiro(4.4)nonane | C8H16N2 | CID 4713500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride and its Affinity for Sigma Receptors
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride, a spirocyclic compound of significant interest in medicinal chemistry, with a particular focus on its interaction with sigma (σ) receptors. We delve into the chemical properties and synthesis of this compound, explore the critical roles of sigma-1 (σ1) and sigma-2 (σ2) receptors as therapeutic targets, and present a detailed methodology for characterizing the binding affinity of this compound for these receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel modulators of the sigma receptor system for therapeutic intervention in a range of central nervous system disorders and other pathologies.
Introduction: The Significance of Sigma Receptors and the Spirocyclic Scaffold
Sigma (σ) receptors, once misclassified as a subtype of opioid receptors, are now recognized as a distinct class of proteins with two main subtypes: sigma-1 (σ1) and sigma-2 (σ2).[1] These receptors are implicated in a wide array of cellular functions and are considered promising targets for therapeutic intervention in conditions such as neurodegenerative diseases, psychiatric disorders, pain, and cancer.[2][3]
The σ1 receptor is a 25 kDa protein that acts as a molecular chaperone at the endoplasmic reticulum-mitochondrion interface, modulating calcium signaling, ion channel function, and cellular stress responses.[4][5] Its activation has been shown to have neuroprotective effects.[6] The σ2 receptor , recently identified as the 21.5 kDa transmembrane protein TMEM97, is highly expressed in proliferating tumor cells and is involved in cholesterol homeostasis and cell survival pathways.[7][8]
The 2,7-diazaspiro[4.4]nonane scaffold has emerged as a privileged structure in the design of sigma receptor ligands. Its rigid, three-dimensional conformation is believed to facilitate optimal interaction with the binding sites of these receptors. This guide focuses on a specific derivative, this compound, to illustrate the process of synthesis and affinity characterization.
Chemical Profile and Synthesis of this compound
Chemical Properties
-
IUPAC Name: 2-methyl-2,7-diazaspiro[4.4]nonane;dihydrochloride[9]
-
CAS Number: 91188-26-0[10]
-
Molecular Formula: C₈H₁₈Cl₂N₂[10]
-
Molecular Weight: 213.15 g/mol
-
Structure:
Caption: Chemical structure of this compound.
Synthetic Pathway
The synthesis of this compound is typically achieved through a multi-step process. A common route involves the initial construction of a protected diazaspirocycle, followed by reduction and deprotection steps.
A key precursor is 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione, which can be reduced using a strong reducing agent like lithium aluminum hydride to yield 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane.[11] The final step involves the removal of the benzyl protecting group via catalytic hydrogenation, followed by treatment with hydrochloric acid to afford the desired dihydrochloride salt.[12]
Caption: General synthetic workflow for this compound.
Characterization of Sigma Receptor Affinity
The affinity of a ligand for its receptor is a critical parameter in drug discovery, typically quantified by the inhibition constant (Ki). Radioligand binding assays are the gold standard for determining these values.
Hypothetical Binding Affinity Data
| Receptor Subtype | Radioligand | Ki (nM) (Hypothetical) | Selectivity (σ1/σ2) |
| Sigma-1 (σ1) | [³H]-(+)-Pentazocine | 85 | 0.47 |
| Sigma-2 (σ2) | [³H]-DTG | 40 |
Disclaimer: The Ki values presented in this table are hypothetical and intended for educational purposes to illustrate data presentation. They are not based on direct experimental results for this compound.
Experimental Protocol: Competitive Radioligand Binding Assay
The following protocols outline the steps for determining the binding affinity of a test compound, such as this compound, for σ1 and σ2 receptors.
-
Tissue Source: Guinea pig brain or liver membranes (for high σ1 expression) or a cell line expressing the target receptor (e.g., MCF7 cells, which have low to no σ1 expression, for σ2 assays).
-
Radioligands:
-
[³H]-(+)-Pentazocine for σ1 assays.
-
[³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) for σ2 assays.[7]
-
-
Masking Agent (for σ2 assay): (+)-Pentazocine (non-radiolabeled) to saturate σ1 receptors.
-
Non-specific Binding Control: Haloperidol or another high-affinity sigma ligand at a high concentration (e.g., 10 µM).
-
Test Compound: this compound, prepared in a suitable buffer at a range of concentrations.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters.
-
Scintillation Counter and Cocktail.
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine:
-
Membrane homogenate (typically 100-200 µg of protein).
-
A fixed concentration of [³H]-(+)-Pentazocine (near its Kd, e.g., 2-5 nM).
-
Varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM).
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of haloperidol (10 µM).
-
-
Incubation: Incubate the plate at 37°C for 150 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The protocol for the σ2 assay is similar, with the following key differences:
-
Radioligand: Use [³H]-DTG.
-
Masking Agent: To prevent [³H]-DTG from binding to σ1 receptors, add a fixed concentration of non-radiolabeled (+)-pentazocine (e.g., 300 nM) to all wells. It is crucial to be aware that the masking agent can have some affinity for the σ2 receptor, potentially confounding the results. Careful validation is necessary.
-
Incubation: Incubate at room temperature for 120 minutes.
Caption: Workflow for a competitive radioligand binding assay.
Sigma Receptor Signaling and Therapeutic Implications
The interaction of ligands like 2-Methyl-2,7-diazaspiro[4.4]nonane with sigma receptors can modulate critical cellular signaling pathways.
σ1 Receptor Signaling
The σ1 receptor, upon ligand binding, can dissociate from its chaperone partner BiP and translocate to other subcellular locations to interact with a variety of client proteins, including ion channels (e.g., NMDA receptors, voltage-gated K+ channels) and other signaling molecules. This modulation can impact calcium homeostasis, neuronal excitability, and cellular survival pathways, making σ1 receptor agonists attractive candidates for treating neurodegenerative disorders and depression.
Caption: Simplified overview of the Sigma-1 receptor signaling pathway.
σ2 Receptor Signaling
The σ2 receptor/TMEM97 is involved in the regulation of cellular proliferation and cholesterol metabolism.[7] Ligands targeting the σ2 receptor can induce apoptosis in cancer cells, making them potential anticancer agents. Furthermore, σ2 receptor modulation is being explored for its potential in treating neurodegenerative diseases by influencing processes like autophagy and protein trafficking.[7]
Conclusion and Future Directions
This compound represents a core chemical structure with significant potential for the development of novel sigma receptor modulators. This guide has provided a framework for its synthesis and, most importantly, a detailed, self-validating protocol for the characterization of its binding affinity to σ1 and σ2 receptors. The elucidation of the precise affinity and functional activity of this and related compounds will be instrumental in advancing our understanding of sigma receptor pharmacology and in the development of new therapeutics for a host of challenging diseases. Future research should focus on obtaining empirical binding data for this core compound and exploring its functional effects in relevant cellular and animal models.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Sigma Receptors [sigmaaldrich.com]
- 3. BindingDB PrimarySearch_ki [bindingdb.org]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 6. 2-Methyl-2,7-diazaspiro(4.4)nonane | C8H16N2 | CID 4713500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Commercial Sourcing of 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride
For drug development professionals and researchers in medicinal chemistry, the accessibility and quality of starting materials are paramount. 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride (CAS No. 91188-26-0), a unique spirocyclic diamine, presents a valuable scaffold for the synthesis of novel therapeutics. Its rigid, three-dimensional structure is of particular interest for targeting complex biological systems, especially in neuroscience.[1] This guide provides an in-depth overview of the commercial availability of this compound, offering practical insights into sourcing, quality assessment, and handling for research and development purposes.
Understanding the Significance of the 2,7-Diazaspiro[4.4]nonane Scaffold
The diazaspiro[4.4]nonane core is considered a "privileged" structure in medicinal chemistry. This is due to its conformationally constrained framework, which allows for the precise spatial orientation of appended functional groups. This rigidity can lead to higher binding affinities and selectivities for specific biological targets. Indeed, derivatives of the closely related 2-azaspiro[4.4]nonane have been investigated for their potential as anticonvulsants and as modulators of sigma and muscarinic receptors, which are implicated in a variety of neurological conditions.[1] The 2-methyl variant, 2-Methyl-2,7-diazaspiro[4.4]nonane, offers a specific substitution pattern that can be a crucial starting point for library synthesis and lead optimization in drug discovery campaigns.[2]
Commercial Availability and Supplier Landscape
This compound is available from a range of chemical suppliers, catering primarily to the research and development market. The supplier landscape is composed of large, multinational distributors as well as smaller, specialized chemical synthesis companies. A significant portion of the manufacturing appears to be based in China.[3][4][5]
| Supplier Type | Examples | Typical Offerings | Key Considerations |
| Major Distributors | Sigma-Aldrich (Merck)[3] | Research quantities (grams), often with listed purity and basic specifications. | Global reach and established quality systems. However, availability may be region-dependent.[3] |
| Chemical Marketplaces | ChemicalBook[6], Guidechem[4], Echemi[5] | Listings from numerous, often smaller, manufacturers. | A broad range of potential suppliers. Requires careful vetting of the actual manufacturer. |
| Specialized Suppliers | ChemScene[7][8], J&K Scientific[8] | Research to semi-bulk quantities, sometimes with more detailed analytical data. | May offer deeper technical support and custom synthesis options. |
Note: While many online platforms list this product, it is crucial to distinguish between distributors, marketplaces, and the actual manufacturers to ensure traceability and quality.
Key Sourcing and Procurement Workflow
Sourcing a chemical intermediate like this compound for research, and particularly for later-stage development, requires a systematic approach to ensure quality and consistency. The following workflow is recommended:
Caption: A recommended workflow for sourcing and qualifying this compound.
Technical Specifications and Quality Control
For a compound intended for drug discovery, understanding its purity and impurity profile is critical. When engaging with suppliers, researchers should insist on a comprehensive Certificate of Analysis (CoA).
Essential Parameters for a Certificate of Analysis:
-
Identity Confirmation:
-
¹H and ¹³C NMR: The CoA should ideally include a statement confirming that the NMR spectra are consistent with the structure of this compound. Researchers should perform their own NMR analysis upon receipt to verify this.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base or the dihydrochloride salt.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing purity. The CoA should specify the purity level (e.g., >97%) and the detection wavelength.
-
Residual Solvents: Gas Chromatography (GC) is often used to determine the presence of residual solvents from the synthesis and purification process. This is particularly important for later-stage development.
-
-
Physical Properties:
Synthesis and Potential Impurities
A documented synthesis of this compound involves the hydrogenation of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride using a palladium on carbon catalyst. The final product is crystallized from acetonitrile.
This synthetic route suggests potential impurities that researchers should be aware of:
-
Incomplete debenzylation: The starting material, 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane, could be a potential impurity.
-
Catalyst residues: Trace amounts of palladium may be present.
-
Residual solvents: Methanol and acetonitrile are used in the final steps and could be present in the final product.
Understanding the synthetic pathway allows for a more targeted approach to quality control and can help in troubleshooting unexpected experimental results.
Safety, Handling, and Storage
The Safety Data Sheet (SDS) for this compound indicates that it is a hazardous substance.[3]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.[9]
-
Storage: The compound should be stored at room temperature in a tightly sealed container.[3]
Application in a Research Context: A Logical Flow
The decision to use this compound in a research program is driven by its potential to serve as a scaffold for novel compounds with therapeutic potential, particularly in neuroscience.
Caption: The logical progression from hypothesis to lead optimization using the target compound.
By starting with a well-characterized, commercially available building block like this compound, research teams can significantly accelerate the early phases of drug discovery. Careful supplier selection and rigorous quality control are essential first steps in this process, ensuring the reliability and reproducibility of subsequent experimental work.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 2-Methyl-2,7-diazaspiro[4.4]nonane | 135380-53-9 [smolecule.com]
- 3. This compound | 91188-26-0 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. 2,7-Diazaspiro[4.4]nonane, 2-methyl-, dihydrochloride | 91188-26-0 [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. jk-sci.com [jk-sci.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Methodological & Application
Application Notes and Protocols for 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride
Introduction: The Scientific Rationale for Investigating 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride
The landscape of modern drug discovery is increasingly focused on the exploration of novel chemical scaffolds that offer enhanced three-dimensionality. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as privileged structures in medicinal chemistry. Their inherent rigidity and three-dimensional nature can lead to improved potency, selectivity, and pharmacokinetic properties compared to their flatter, aromatic counterparts. The introduction of spirocyclic scaffolds often increases the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor correlated with higher success rates in clinical development.
2-Methyl-2,7-diazaspiro[4.4]nonane is a bicyclic compound featuring a spiro center and two nitrogen atoms, making it a versatile scaffold for derivatization in drug discovery campaigns. Its dihydrochloride salt form generally confers improved solubility and stability, rendering it suitable for use in a variety of experimental settings. Preliminary research into diazaspiro[4.4]nonane derivatives has revealed promising biological activities, including the modulation of protein-protein interactions and neurotransmitter transporters. For instance, derivatives of the closely related 2,7-diazaspiro[4.4]nonane scaffold have been investigated as inhibitors of the menin-mixed lineage leukemia (MLL) interaction, a critical driver in certain types of cancer. Furthermore, spirocyclic diamines have been explored for their potential as triple monoamine reuptake inhibitors, a validated mechanism for antidepressant drugs.
This comprehensive guide provides detailed experimental protocols for the characterization and application of this compound. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical entity. The protocols herein are designed to be self-validating, with explanations of the scientific principles underpinning each step to ensure robust and reproducible results.
Compound Information and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in experimental settings. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 91188-26-0 | [1] |
| Molecular Formula | C₈H₁₈Cl₂N₂ | [1] |
| Molecular Weight | 213.15 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 168-170 °C | [1] |
| Purity | ≥97% | [1] |
| Storage Temperature | Room Temperature | [1] |
Solubility: While specific quantitative solubility data for this compound in various solvents is not extensively published, hydrochloride salts of small organic molecules are generally soluble in water and polar organic solvents such as methanol and DMSO. For a related compound, 2-n-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride, solubility was noted in DMSO and methanol[2]. It is recommended to perform small-scale solubility tests to determine the optimal solvent for your specific application.
Stability: As a dihydrochloride salt, the compound is expected to be relatively stable under standard laboratory conditions. However, long-term stability in solution should be assessed, especially if stock solutions are to be stored for extended periods. It is advisable to prepare fresh solutions for sensitive assays or to conduct stability studies by analyzing aliquots of a stock solution over time using a suitable analytical method like HPLC-MS.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash hands thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
Always handle this compound in a well-ventilated area or a chemical fume hood.[3] In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.
Experimental Protocols
Preparation of Stock Solutions
The accurate preparation of stock solutions is a critical first step for any in vitro experiment. The following is a general protocol for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) × 10 mM × 213.15 ( g/mol ) / 1000 Example for 1 mL: Mass (mg) = 1 mL × 10 mM × 213.15 / 1000 = 2.1315 mg.
-
Weighing: Accurately weigh the calculated mass of the compound and place it into a sterile vial.
-
Dissolving: Add the desired volume of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, brief sonication or gentle warming (to no more than 37°C) can be employed. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term storage. It is recommended to perform a stability test on the stored stock solution if it is to be used over an extended period.
Analytical Characterization (General Protocol)
To ensure the identity and purity of the compound, it is recommended to perform analytical characterization. The following are general protocols that can be adapted for this compound.
This method is suitable for verifying the purity of the compound and confirming its molecular weight.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B over several minutes, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Detection: UV at 214 nm and 254 nm, and MS in positive ion mode.
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
NMR spectroscopy is a powerful technique for elucidating the chemical structure of a molecule.
Instrumentation and Conditions (Example):
-
Spectrometer: Bruker Avance 400 MHz or equivalent
-
Solvent: Deuterated water (D₂O) or deuterated methanol (CD₃OD)
-
Nuclei: ¹H and ¹³C
-
Internal Standard: Tetramethylsilane (TMS) or the residual solvent peak.
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of the deuterated solvent.
In Vitro Biological Assays
Based on the known activities of related diazaspiro compounds, the following are detailed protocols for assessing the biological activity of this compound.
This assay directly measures the ability of the test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter (Dopamine Transporter - DAT, Norepinephrine Transporter - NET, Serotonin Transporter - SERT).
Workflow for Monoamine Transporter Uptake Assay ```dot graph TD { rankdir=LR; A[Cell Culture: HEK293 cells expressing DAT, NET, or SERT] --> B{Plate cells in 96-well plates}; B --> C{Pre-incubation with test compound}; C --> D{Initiate uptake with radiolabeled monoamine}; D --> E{Terminate uptake by washing with ice-cold buffer}; E --> F{Cell Lysis}; F --> G{Scintillation Counting}; G --> H[Data Analysis: Calculate IC50 values];
}
Caption: Principle of the Menin-MLL TR-FRET assay.
Materials:
-
Recombinant full-length, His-tagged human menin protein.
-
Biotinylated MLL peptide (e.g., derived from MLL1 amino acids 4-15).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 1 mM DTT).
-
TR-FRET detection reagents: anti-6XHis-Tb cryptate (donor) and Streptavidin-XL665 (acceptor).
-
This compound (test compound).
-
Low-volume 384-well microplates.
-
A microplate reader capable of TR-FRET measurements.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Procedure: a. In a 384-well plate, add the test compound. b. Add the menin protein and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding. c. Add the biotinylated MLL peptide. d. Add the TR-FRET detection reagents. e. Incubate the plate for 1-4 hours at room temperature, protected from light, to allow the assay to reach equilibrium.
-
Detection: a. Measure the fluorescence at the donor emission wavelength (e.g., 620 nm) and the acceptor emission wavelength (e.g., 665 nm) after excitation at the donor excitation wavelength (e.g., 337 nm).
-
Data Analysis: a. Calculate the ratio of the acceptor signal to the donor signal. b. Normalize the data using controls for 0% inhibition (vehicle) and 100% inhibition (no menin protein). c. Plot the normalized data against the logarithm of the test compound concentration. d. Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.
This assay is used to assess the effect of the compound on cell proliferation and viability. It is a crucial secondary assay to determine if the observed activity in the primary assays is not due to general cytotoxicity.
Materials:
-
A relevant cell line (e.g., a cancer cell line for the menin-MLL target, or the HEK293 cells used in the transporter assays).
-
Cell culture medium.
-
This compound (test compound).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well microplates.
-
A microplate reader capable of measuring absorbance at 570 nm.
Protocol:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Detection: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Normalize the absorbance values to the vehicle-treated control cells (100% viability). b. Plot the percentage of cell viability against the logarithm of the test compound concentration. c. Calculate the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity) value.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics. Its unique three-dimensional structure offers the potential for enhanced pharmacological properties. The detailed protocols provided in this guide for its characterization and application in relevant in vitro assays are intended to facilitate the exploration of its biological activities. By employing these robust and well-validated methods, researchers can effectively investigate the potential of this compound and its derivatives in the pursuit of new treatments for a range of diseases.
References
Application Notes and Protocols: A Guide to Characterizing Novel Ligands at the Human α4β2 Nicotinic Acetylcholine Receptor
Introduction: Unveiling the Therapeutic Potential of Novel nAChR Ligands
The α4β2 nicotinic acetylcholine receptor (nAChR) is the most abundant high-affinity nicotine binding site in the human brain and a pivotal player in cognitive processes, reward, and addiction.[1] Dysregulation of α4β2 nAChR signaling is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and nicotine addiction, making it a prime target for therapeutic intervention.[2] The development of novel ligands that can selectively modulate the activity of this receptor subtype holds significant promise for the treatment of these conditions.
2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride is a spirocyclic diamine whose derivatives have shown potential biological activities.[3] The unique three-dimensional structure of such scaffolds makes them intriguing candidates for interaction with the complex topography of receptor binding pockets. This guide provides a comprehensive, field-proven protocol for determining the binding affinity of novel compounds, such as this compound, for the human α4β2 nAChR using a competitive radioligand binding assay. This "gold standard" technique is both robust and sensitive for quantifying the interaction between a ligand and its receptor target.[4][5]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the "why" behind the "how," ensuring a deep understanding of the experimental design and fostering the generation of high-quality, reproducible data.
The Scientific Foundation: Principles of Competitive Radioligand Binding
A competitive radioligand binding assay is a powerful in vitro tool used to determine the affinity of an unlabeled test compound for a specific receptor. The assay relies on the principle of competition between the unlabeled test compound and a radiolabeled ligand (a ligand with a radioactive isotope attached) for a finite number of receptor binding sites.[2][4]
The core concept is illustrated below:
Figure 1: Principle of Competitive Radioligand Binding.
By systematically increasing the concentration of the unlabeled test compound, a dose-dependent decrease in the binding of the radiolabeled ligand is observed. This allows for the determination of the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, known as the IC50 (Inhibitory Concentration 50%).[2][6] The IC50 value is dependent on the experimental conditions, particularly the concentration of the radiolabeled ligand used.[7][8][9] Therefore, the IC50 is typically converted to the inhibition constant (Ki), which represents the true binding affinity of the test compound for the receptor and is independent of the radioligand concentration.[6]
Experimental Design and Protocol
This protocol is designed for a 96-well plate format, which is amenable to medium- to high-throughput screening. Two primary methodologies for separating bound from free radioligand are the filtration assay and the Scintillation Proximity Assay (SPA).[10] This guide will detail the filtration method, a widely used and robust technique.[4][11]
Materials and Reagents
| Reagent/Material | Supplier & Catalog No. (Example) | Storage | Key Considerations |
| Receptor Source | |||
| Human α4β2 nAChR Membranes | PerkinElmer, Cat. No. ES-113-M | -80°C | Membranes from a stable cell line (e.g., HEK293, CHO) are recommended for consistency. |
| Radioligand | |||
| [³H]Epibatidine | PerkinElmer, Cat. No. NET1020 | -20°C | A high-affinity radioligand for α4β2 nAChRs. Handle with appropriate safety precautions for radioactivity. |
| Test Compound | |||
| This compound | Sigma-Aldrich, Cat. No. 91188-26-0 | Room Temperature | Prepare a stock solution in a suitable solvent (e.g., water or DMSO) and perform serial dilutions. |
| Buffers and Solutions | |||
| Assay Binding Buffer | N/A | 4°C | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4. |
| Wash Buffer | N/A | 4°C | 50 mM Tris-HCl, pH 7.4. |
| Control Ligand | |||
| Nicotine | Sigma-Aldrich, Cat. No. N3876 | 4°C | Used to determine non-specific binding. |
| Assay Plates and Filters | |||
| 96-well Polypropylene Plates | Corning, Cat. No. 3575 | Room Temperature | Low-binding plates are recommended. |
| 96-well Glass Fiber Filter Plates | Millipore, Cat. No. MSFBN6B50 | Room Temperature | Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.[12] |
| Scintillation Cocktail | |||
| Ultima Gold™ | PerkinElmer, Cat. No. 6013329 | Room Temperature | For liquid scintillation counting. |
| Instrumentation | |||
| 96-well Plate Harvester | PerkinElmer | N/A | For rapid filtration of assay plates. |
| Liquid Scintillation Counter | Beckman Coulter, PerkinElmer | N/A | To measure radioactivity. |
Experimental Workflow
The following diagram outlines the key steps in the filtration-based competitive binding assay.
Figure 2: Workflow for the Filtration-Based Competitive Radioligand Binding Assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare the Assay Binding Buffer and Wash Buffer and store them at 4°C.
-
Prepare a 10 mM stock solution of this compound in deionized water. Perform serial dilutions in Assay Binding Buffer to obtain a range of concentrations (e.g., from 1 nM to 100 µM).
-
Prepare a 1 mM stock solution of nicotine. A final concentration of 10-100 µM is typically used for determining non-specific binding.
-
Thaw the α4β2 nAChR membranes on ice. Dilute the membranes in ice-cold Assay Binding Buffer to a concentration that provides a robust signal-to-noise ratio (this should be optimized in preliminary experiments).
-
Dilute the [³H]Epibatidine stock in Assay Binding Buffer to a working concentration that is at or below its dissociation constant (Kd) for the α4β2 nAChR (typically in the low nanomolar range). The Kd should be determined from saturation binding experiments.[4][13]
-
-
Assay Plate Setup:
-
Incubation:
-
To all wells, add 100 µL of the diluted α4β2 nAChR membrane preparation.
-
Initiate the binding reaction by adding 25 µL of the diluted [³H]Epibatidine to all wells. The final assay volume will be 150 µL.
-
Gently mix the plate and incubate at room temperature for 2-3 hours to allow the binding to reach equilibrium. The optimal incubation time should be determined in kinetic experiments.[4]
-
-
Harvesting and Washing:
-
Pre-soak the glass fiber filter plate with ice-cold Wash Buffer.
-
Rapidly transfer the contents of the assay plate to the filter plate using a 96-well plate harvester.
-
Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate completely (e.g., in a drying oven or under a heat lamp).
-
Add approximately 40 µL of scintillation cocktail to each well.
-
Seal the plate and allow it to equilibrate for at least 30 minutes.
-
Measure the radioactivity in each well using a liquid scintillation counter. The output will be in Counts Per Minute (CPM).
-
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For the competition curve, calculate the percent specific binding for each concentration of the test compound:
-
% Specific Binding = [(CPM in presence of test compound - NSB) / (Total Binding - NSB)] x 100.
-
-
-
Generate the Competition Curve:
-
Plot the % Specific Binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.
-
-
Determine the IC50:
-
Using non-linear regression analysis (e.g., in GraphPad Prism), fit the data to a one-site competition model to determine the IC50 value.[6]
-
-
Calculate the Ki:
-
Convert the IC50 to the Ki using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radiolabeled ligand used in the assay.
-
Kd is the dissociation constant of the radiolabeled ligand for the receptor.
-
-
-
The Ki value is a measure of the binding affinity of this compound for the α4β2 nAChR. A lower Ki value indicates a higher binding affinity.
Trustworthiness and Self-Validation
To ensure the integrity and reliability of the data generated from this protocol, the following quality control measures are essential:
-
Signal Window: The specific binding should be at least 80% of the total binding.[13] A high signal-to-noise ratio (Total Binding / Non-specific Binding) is crucial.
-
Reproducibility: The assay should be reproducible across multiple experiments, with consistent IC50 and Ki values.
-
Control Compound: Include a known α4β2 nAChR ligand with a well-characterized Ki value as a positive control to validate the assay performance.
-
Data Fitting: The non-linear regression analysis should yield a good fit, with a high R-squared value.
Conclusion: A Robust Framework for Ligand Characterization
This application note provides a detailed and scientifically grounded protocol for determining the binding affinity of novel compounds, such as this compound, at the human α4β2 nicotinic acetylcholine receptor. By understanding the underlying principles of competitive radioligand binding and adhering to the rigorous experimental design and data analysis procedures outlined, researchers can confidently characterize the interaction of their compounds of interest with this important therapeutic target. The data generated will be instrumental in advancing drug discovery programs aimed at developing novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy 2-Methyl-2,7-diazaspiro[4.4]nonane | 135380-53-9 [smolecule.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. courses.edx.org [courses.edx.org]
- 7. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Filter binding assay - Wikipedia [en.wikipedia.org]
- 12. revvity.com [revvity.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 15. rusling.research.uconn.edu [rusling.research.uconn.edu]
Application Note and Protocols for Electrophysiological Studies with 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride
For: Researchers, scientists, and drug development professionals in neuroscience and ion channel pharmacology.
Abstract
This guide provides a comprehensive framework for investigating the electrophysiological properties of 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride. While direct electrophysiological data for this specific compound are not extensively published, its structural similarity to known nicotinic acetylcholine receptor (nAChR) modulators strongly suggests its potential activity at these targets, particularly the α7 subtype. This document, therefore, outlines detailed protocols for characterizing the effects of this compound on α7 nAChRs using manual and automated patch-clamp electrophysiology. The methodologies described herein are designed to enable researchers to determine the compound's potency, efficacy, and mechanism of action as a potential α7 nAChR modulator.
Introduction: The Scientific Rationale
2-Methyl-2,7-diazaspiro[4.4]nonane is a spirocyclic diamine whose derivatives have garnered interest in medicinal chemistry.[1][2] Although its direct biological mechanism is not widely documented, its core structure is analogous to other synthetic ligands targeting ligand-gated ion channels. A notable analogue, GTS-21 (DMXB-A), is a well-characterized partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[3][4] The α7 nAChR is a crucial mediator of cholinergic signaling in the central nervous system and periphery, implicated in cognitive processes and inflammatory pathways.[3][5]
Given this structural relationship, it is a strong working hypothesis that this compound also functions as a modulator of α7 nAChRs. This application note is therefore built on this premise, providing the necessary tools to test this hypothesis and characterize the compound's electrophysiological fingerprint.
Key Objectives of this Guide:
-
To provide a scientifically sound hypothesis for the molecular target of this compound.
-
To detail step-by-step protocols for whole-cell patch-clamp recordings to study the compound's effect on α7 nAChRs.
-
To present guidelines for automated patch-clamp (APC) systems for higher-throughput screening.
-
To explain the causality behind experimental choices, ensuring robust and reproducible data.
Hypothesized Mechanism of Action
We hypothesize that this compound acts as an agonist or allosteric modulator at the α7 nAChR. Upon binding, the compound is expected to induce a conformational change in the receptor, leading to the opening of its non-selective cation channel. This will result in an influx of Na⁺ and Ca²⁺ ions, causing membrane depolarization.[6] The kinetics of activation and desensitization of the recorded currents will provide insight into whether it is a full or partial agonist.
References
- 1. Buy 2-Methyl-2,7-diazaspiro[4.4]nonane | 135380-53-9 [smolecule.com]
- 2. 2-Methyl-2,7-diazaspiro(4.4)nonane | C8H16N2 | CID 4713500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory and Neuroprotective Mechanisms of GTS-21, an α7 Nicotinic Acetylcholine Receptor Agonist, in Neuroinflammation and Parkinson's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
Technical Note: Protocols for the Solubilization and Handling of 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride
An Application Guide for the Scientific Community
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper methods for dissolving and handling 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride (CAS: 91188-26-0) for experimental use. The protocols herein are designed to ensure solution stability, concentration accuracy, and experimental reproducibility. We will cover the fundamental physicochemical properties of the compound, safety and handling procedures, principles of solvent selection, and step-by-step protocols for preparing primary stock and subsequent working solutions. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific assay requirements.
Compound Profile and Physicochemical Properties
This compound is a solid, organic compound often used as a building block in medicinal chemistry and drug discovery.[1] As a dihydrochloride salt, its properties are significantly influenced by the presence of two hydrochloride adducts, which typically enhance aqueous solubility compared to the free base form.
A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 91188-26-0 | [2] |
| Molecular Formula | C₈H₁₈Cl₂N₂ | |
| Molecular Weight | 213.15 g/mol | |
| Physical Form | Solid | |
| Melting Point | 168-170 °C | |
| Storage Temperature | Room Temperature (as solid) |
Critical Safety and Handling Precautions
Before handling, it is imperative to read and understand the Safety Data Sheet (SDS) for this compound. This compound is classified as hazardous.
GHS Hazard Identification:
-
Pictogram: GHS07 (Harmful)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation risk.[3] Ensure an eyewash station and safety shower are readily accessible.
-
Eye Protection: Wear chemical safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[3]
-
Respiratory Protection: If not using a fume hood or if aerosolization is possible, use a NIOSH-approved respirator.
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[4]
Principles of Solvent Selection for In Vitro Assays
The choice of solvent is a critical parameter that can dictate the success of an experiment. An ideal solvent must fully dissolve the compound without compromising the integrity of the biological assay system (e.g., cell viability, enzyme activity).[5][6]
Causality Behind Solvent Choice:
-
Aqueous Solvents (First Choice): The "dihydrochloride" salt form indicates that the molecule has two protonated amine groups. These ionic centers have a strong affinity for polar solvents like water. Therefore, high-purity water (Milli-Q® or equivalent), Phosphate-Buffered Saline (PBS), or other biological buffers should be the primary choice. These are generally the most biocompatible solvents.
-
Organic Co-solvents (Secondary Choice): If aqueous solubility is insufficient for the desired stock concentration, a water-miscible organic solvent may be required.[7] Dimethyl sulfoxide (DMSO) is the most common choice in drug discovery due to its high dissolving power for a wide range of compounds.[6][7] However, DMSO can exhibit toxicity in cell-based assays, typically at final concentrations above 0.5-1%.[7] Therefore, the goal is to create a highly concentrated DMSO stock that allows for significant dilution into the final assay medium.
Below is a decision-making workflow for solvent selection.
Caption: Solvent selection decision workflow.
Protocols for Preparing a Primary Stock Solution
The following protocols describe the preparation of a 10 mM primary stock solution. It is standard practice to prepare a concentrated stock solution to minimize repetitive weighing and reduce the potential for error.[8]
Calculation for a 10 mM Stock Solution:
-
Molecular Weight (MW): 213.15 g/mol
-
To make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass = 0.010 mol/L * 0.001 L * 213.15 g/mol = 0.0021315 g = 2.13 mg
-
Protocol 4.1: Preparation in Aqueous Solvent (Recommended)
-
Weighing: Accurately weigh 2.13 mg of this compound using a calibrated analytical balance.
-
Transfer: Carefully transfer the weighed solid into a sterile 1.5 mL or 2.0 mL microcentrifuge tube.
-
Solvent Addition: Add 1 mL of sterile, nuclease-free water or sterile PBS (pH 7.4) to the tube.
-
Dissolution: Vortex the tube for 30-60 seconds. Visually inspect the solution against a dark background to ensure all solid has dissolved.
-
Troubleshooting: If dissolution is incomplete:
-
Briefly sonicate the tube in a water bath for 2-5 minutes.
-
Gently warm the solution to 37°C for 5-10 minutes.
-
Note: Always cool the solution to room temperature before use.
-
-
Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[9] This also serves to remove any potential micro-precipitates.
-
Labeling and Storage: Clearly label the tube with the compound name, concentration (10 mM), solvent, date, and your initials. Store as recommended in Section 6.
Protocol 4.2: Preparation in DMSO (Alternative)
-
Weighing: Accurately weigh 2.13 mg of the compound into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous, cell-culture grade DMSO.
-
Dissolution: Vortex vigorously for 1-2 minutes. DMSO is more viscous than water, so mixing may require more time.
-
Troubleshooting: Use brief sonication if necessary. Gentle warming is also effective but should be done in a fume hood with caution.
-
Labeling and Storage: Label the tube clearly (e.g., "10 mM in DMSO"). Store as recommended in Section 6. Crucially, ensure the final concentration of DMSO in your assay medium does not exceed a tolerable level for your specific system (typically <0.5%).[6][7]
Protocol for Preparation of Working Solutions (Serial Dilution)
Working solutions are prepared by diluting the primary stock solution into the appropriate assay buffer or cell culture medium.[10] Below is a workflow and example calculation table for creating a series of working solutions for a dose-response experiment.
Caption: Workflow for preparing working solutions.
Example Serial Dilution Scheme (Final Volume 1 mL):
| Target Concentration | Volume of Stock to Add | Stock Concentration | Volume of Diluent (Assay Buffer) |
| 100 µM | 10 µL | 10 mM | 990 µL |
| 10 µM | 100 µL | 100 µM | 900 µL |
| 1 µM | 100 µL | 10 µM | 900 µL |
| 100 nM | 100 µL | 1 µM | 900 µL |
Quality Control, Best Practices, and Storage
Ensuring the quality of your dissolved compound is paramount for reproducible results.
-
Confirm Dissolution: Always visually inspect your stock solution before each use. If crystals or precipitate have formed, the solution must be re-dissolved completely (e.g., by warming/sonicating) before an aliquot is taken.
-
pH Measurement: For aqueous stocks, the dissolution of a hydrochloride salt can lower the pH. If your assay is pH-sensitive, measure the pH of the final stock solution and adjust if necessary using dilute NaOH or HCl.
-
Storage:
-
Aqueous Stocks: Store at 4°C for short-term use (1-2 weeks) or in aliquots at -20°C or -80°C for long-term storage to prevent degradation and contamination.[8]
-
DMSO Stocks: Store desiccated at -20°C in small aliquots. DMSO is hygroscopic (absorbs water), which can lower the solubility of the compound over time.
-
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation. Prepare single-use aliquots to mitigate this.[8]
References
- 1. Buy 2-Methyl-2,7-diazaspiro[4.4]nonane | 135380-53-9 [smolecule.com]
- 2. 2,7-Diazaspiro[4.4]nonane, 2-methyl-, dihydrochloride | 91188-26-0 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. phytotechlab.com [phytotechlab.com]
- 9. mdpi.com [mdpi.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for Preclinical Evaluation of 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride in Animal Models
Introduction: A Strategic Approach to a Novel Spirocyclic Amine
2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride is a spirocyclic amine whose pharmacological profile is not yet extensively characterized in the public domain. Its chemical structure, featuring a diazaspiro[4.4]nonane core, suggests potential interactions with central nervous system (CNS) targets, particularly ligand-gated ion channels such as nicotinic acetylcholine receptors (nAChRs). Derivatives of the core 2,7-diazaspiro[4.4]nonane structure have been explored for various biological activities, underscoring the need for a systematic in vivo evaluation of this specific compound.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the pharmacological effects of this compound. The proposed studies are designed to elucidate its pharmacokinetic profile, assess its safety, and explore its potential therapeutic effects on the CNS. The protocols are structured in a tiered approach, beginning with fundamental characterization and progressing to more complex behavioral and safety assessments. This guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating investigation.
Part 1: Foundational In Vivo Characterization
The initial phase of in vivo testing is crucial for establishing the basic pharmacokinetic and safety parameters of the compound. These data are essential for designing subsequent efficacy and more detailed safety studies.
Pharmacokinetic (PK) Profiling
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to designing meaningful in vivo experiments. The PK profile will determine the appropriate dosing regimen (dose levels and frequency) and route of administration for subsequent studies.
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old) are a standard model for initial PK studies due to their size, well-characterized physiology, and historical data availability.
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Acclimation: Acclimate rats to the facility for at least 7 days prior to the study.
-
Dose Formulation: Prepare a solution of this compound in a suitable vehicle (e.g., sterile saline or 5% DMSO/95% saline). The formulation should be sterile and administered at a volume of 5-10 mL/kg.
-
Dosing:
-
Intravenous (IV) Administration: Administer a single IV bolus dose (e.g., 1-2 mg/kg) via the tail vein to one cohort of animals (n=3-4 per sex). This allows for the determination of key parameters like clearance and volume of distribution.
-
Oral (PO) or Intraperitoneal (IP) Administration: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage or intraperitoneal injection to a separate cohort (n=3-4 per sex). The choice between PO and IP will depend on the intended clinical route and the compound's stability.
-
-
Blood Sampling: Collect serial blood samples (approx. 0.25 mL) from the saphenous or jugular vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Analysis: Process blood samples to obtain plasma and analyze for the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the compound. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | Determines the dosing interval required to maintain therapeutic concentrations. |
| Bioavailability (F%) | Fraction of the administered dose that reaches systemic circulation | Crucial for comparing different routes of administration. |
Acute Toxicity and Dose Range Finding
Rationale: An acute toxicity study is necessary to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity. This information is critical for selecting safe and effective doses for subsequent behavioral and safety pharmacology studies.
Animal Model: Male and female CD-1 mice (6-8 weeks old) are often used for acute toxicity studies due to their sensitivity and the availability of historical data.
Protocol: Up-and-Down Procedure for Acute Oral Toxicity (OECD 425)
-
Dosing: Administer a single oral dose of the compound to one animal. The starting dose should be selected based on any available in vitro cytotoxicity data or a conservative estimate.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Endpoint: The study is complete when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit, or a specific number of reversals in outcome have occurred). This method allows for the estimation of the LD50 with a reduced number of animals.
Part 2: Safety Pharmacology Core Battery
Rationale: Safety pharmacology studies are mandated by regulatory agencies like the FDA and EMA to assess the potential for adverse effects on vital physiological systems.[1][2] The core battery focuses on the central nervous, cardiovascular, and respiratory systems.[3]
Central Nervous System (CNS) Safety Assessment: The Irwin Test
Rationale: The Irwin test is a systematic observational method to assess the behavioral and physiological state of rodents after drug administration.[4][5][6] It provides a broad screen for potential CNS-related side effects.[7]
Animal Model: Male and female Sprague-Dawley rats.
Protocol: Modified Irwin Test
-
Dose Groups: Include a vehicle control group and at least three dose levels of the test compound (e.g., low, mid, and high doses selected based on the acute toxicity study).
-
Observation: A trained observer, blinded to the treatment groups, systematically scores each animal for a range of parameters at multiple time points post-dosing (e.g., 30 minutes, 1, 2, 4, and 24 hours).
-
Parameters to Assess:
-
Behavioral: Alertness, grooming, irritability, fear, passivity.
-
Neurological: Motor activity, gait, posture, tremors, convulsions, righting reflex.
-
Autonomic: Pupil size, salivation, piloerection, body temperature.
-
-
Scoring: Use a standardized scoring system to quantify any observed changes from baseline.
Cardiovascular and Respiratory Assessment
Rationale: It is crucial to evaluate the potential for a new chemical entity to cause adverse cardiovascular or respiratory effects.
Animal Model: Telemetered male and female beagle dogs or non-human primates are the gold standard for cardiovascular safety pharmacology. For respiratory assessments, rats are commonly used.
Protocol: Cardiovascular and Respiratory Safety
-
Cardiovascular: In conscious, telemetered animals, continuously monitor electrocardiogram (ECG), heart rate, and blood pressure before and after administration of the test compound. This allows for the detection of changes in cardiac rhythm, conduction, and blood pressure.[8]
-
Respiratory: In rats, use whole-body plethysmography to measure respiratory rate, tidal volume, and minute volume after compound administration.
Part 3: Efficacy and Mechanistic Behavioral Models
Based on the structural alerts suggesting potential nAChR modulation, the following behavioral models are proposed to explore the compound's efficacy in relevant CNS domains.
Assessment of Cognitive Function
Rationale: Nicotinic acetylcholine receptors are well-established targets for cognitive enhancement.[9] Therefore, assessing the pro-cognitive potential of this compound is a logical step. Animal models for cognitive enhancers are crucial for this evaluation.[10][11][12]
Rationale: The NOR test is a widely used assay for recognition memory in rodents.[13][14] It is based on the innate tendency of rodents to explore novel objects more than familiar ones.[15][16]
Animal Model: Male and female C57BL/6 mice.
Protocol: Novel Object Recognition Test
-
Habituation: Allow each mouse to explore an empty open-field arena for 5-10 minutes for 2-3 consecutive days.[17]
-
Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 10 minutes).
-
Test Phase: After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring each object.
-
Data Analysis: Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory.
Rationale: The MWM is a classic test of hippocampal-dependent spatial learning and memory.[18][19][20] It is more demanding than the NOR test and can provide more detailed insights into learning processes.[21][22]
Animal Model: Male and female C57BL/6 mice.
Protocol: Morris Water Maze
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: Over several days, train the mice to find the hidden platform from different starting locations. Record the escape latency (time to find the platform) and path length.
-
Probe Trial: After the acquisition phase, remove the platform and allow the mouse to swim for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
-
Data Analysis: A significant preference for the target quadrant in the probe trial indicates robust spatial memory.
Assessment of Anxiety- and Depressant-Like Behavior
Rationale: nAChRs are also implicated in the modulation of mood and anxiety.[23][24][25] Therefore, it is prudent to screen the compound for potential anxiolytic or antidepressant-like effects.[26][27]
Rationale: The EPM is a widely used test to assess anxiety-like behavior in rodents.[28][29][30] It is based on the conflict between the animal's natural tendency to explore and its aversion to open, elevated spaces.[31][32]
Animal Model: Male and female BALB/c mice (a strain known for higher anxiety levels).
Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure: Place the mouse in the center of the maze and allow it to explore freely for 5 minutes.
-
Data Recording: Record the number of entries and the time spent in the open and closed arms using video tracking software.
-
Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Rationale: The FST is a common screening tool for antidepressant-like activity.[33][34][35] It is based on the principle that an animal will cease escape-oriented behavior when placed in an inescapable stressful situation, and that this "behavioral despair" can be reversed by antidepressant drugs.[36][37]
Animal Model: Male and female CD-1 mice.
Protocol: Forced Swim Test
-
Apparatus: A transparent cylinder filled with water.
-
Procedure: Place the mouse in the cylinder for a 6-minute session.
-
Data Recording: Record the duration of immobility during the last 4 minutes of the test.
-
Data Analysis: A significant decrease in immobility time is interpreted as an antidepressant-like effect.
Assessment of Motor Function
Rationale: It is essential to ensure that any observed effects in the behavioral tests described above are not due to non-specific effects on motor function.[38][39][40]
Protocol: Rotarod Test
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
-
Procedure: Place the mouse on the rotating rod and measure the latency to fall.
-
Data Analysis: A lack of significant difference in rotarod performance between treated and control groups suggests that the compound does not impair motor coordination at the tested doses.[41][42]
Part 4: Data Interpretation and Path Forward
The collective data from this tiered approach will provide a comprehensive initial profile of this compound.
-
PK and Safety Data: Will establish a therapeutic window and guide dose selection for further studies.
-
Behavioral Data: Will indicate potential therapeutic avenues (e.g., cognitive enhancement, anxiolysis) and help to formulate a mechanistic hypothesis.
Positive findings in any of the efficacy models should be followed up with more specific mechanistic studies, such as receptor binding assays or in vivo microdialysis, to confirm the target engagement and neurochemical effects of the compound.
Diagrams
Experimental Workflow
Caption: A tiered workflow for the in vivo evaluation of this compound.
Decision Tree for Further Investigation
Caption: Decision-making framework based on initial efficacy screening results.
References
- 1. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 2. altasciences.com [altasciences.com]
- 3. A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modified Irwin Test (rat) [pspp.ninds.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Irwin Test [vivotecnia.com]
- 7. nuvisan.com [nuvisan.com]
- 8. insights.inotiv.com [insights.inotiv.com]
- 9. Introduction - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Developing Utility of Zebrafish Models for Cognitive Enhancers Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Zebrafish models for studying cognitive enhancers - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
- 17. Novel object recognition test [bio-protocol.org]
- 18. bio-protocol.org [bio-protocol.org]
- 19. mmpc.org [mmpc.org]
- 20. researchgate.net [researchgate.net]
- 21. cyagen.com [cyagen.com]
- 22. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 23. Frontiers | Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology [frontiersin.org]
- 24. Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Animal models of anxiety and depression: how are females different? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Experimental animal models for the simulation of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. protocols.io [protocols.io]
- 29. bio-protocol.org [bio-protocol.org]
- 30. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 31. medchemexpress.com [medchemexpress.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 34. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 35. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 36. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 37. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 38. Evaluating rodent motor functions: Which tests to choose? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
- 40. biospective.com [biospective.com]
- 41. Rodent Behavioral Tests for Motor Function - Creative Biolabs [creative-biolabs.com]
- 42. maze.conductscience.com [maze.conductscience.com]
Application Note: Targeting the α7 Nicotinic Acetylcholine Receptor in Neurodegenerative Disease Research with Spirocyclic Scaffolds
Prepared for: Researchers, scientists, and drug development professionals.
Abstract: The α7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a critical therapeutic target for neurodegenerative disorders, including Alzheimer's and Parkinson's disease, due to its central role in modulating neuroinflammation, promoting neuronal survival, and enhancing cognitive processes.[1][2] This document provides a comprehensive guide to studying the therapeutic potential of α7 nAChR agonists. We introduce 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride, a spirocyclic compound, as a representative chemical scaffold for the development of novel CNS agents.[3][4] Given the limited publicly available biological data for this specific molecule, this guide will utilize the well-characterized and selective α7 nAChR agonist, PNU-282987 , as a working exemplar. The principles, mechanisms, and protocols detailed herein provide a robust framework for researchers aiming to characterize novel α7 nAChR modulators based on scaffolds like 2-Methyl-2,7-diazaspiro[4.4]nonane.
The α7 Nicotinic Acetylcholine Receptor: A Key Target in Neurodegeneration
The α7 nAChR is a unique member of the cys-loop superfamily of ligand-gated ion channels. It is a homopentameric receptor, meaning it is composed of five identical α7 subunits, and is widely expressed in key brain regions associated with cognition and memory.[2][5] Its activation by agonists leads to the opening of a channel pore, which exhibits exceptionally high permeability to calcium ions (Ca²⁺).[6] This influx of Ca²⁺ is the initiating event for a cascade of downstream signaling pathways that are crucial for neuronal health and function.
In the context of neurodegenerative diseases, the α7 nAChR is implicated in several core pathological processes:
-
Neuroinflammation: The receptor is expressed on microglia and astrocytes, the primary immune cells of the brain.[5] Activation of the α7 nAChR can suppress the release of pro-inflammatory cytokines, representing a key mechanism for mitigating chronic neuroinflammation.[1]
-
Proteinopathy: Pathological aggregation of proteins like amyloid-beta (Aβ) in Alzheimer's and alpha-synuclein (α-Syn) in Parkinson's is a hallmark of these diseases. α7 nAChR activation has been shown to promote autophagy, a cellular process responsible for clearing these toxic protein aggregates.[7][8]
-
Neuronal Survival: By activating pro-survival signaling cascades, α7 nAChR agonists can protect neurons from various insults, including excitotoxicity and apoptosis.[9][10]
-
Cognitive Function: The receptor plays a vital role in synaptic plasticity, learning, and memory, making it an attractive target for addressing the cognitive deficits seen in many neurodegenerative conditions.[2]
Mechanism of Action: From Receptor Binding to Cellular Response
The therapeutic effects of α7 nAChR agonists are mediated through a network of interconnected signaling pathways triggered by the initial influx of Ca²⁺.
-
The Cholinergic Anti-Inflammatory Pathway: This is a cornerstone of the receptor's neuroprotective function. Agonist binding activates the Janus kinase 2 (JAK2)–signal transducer and activator of transcription 3 (STAT3) signaling cascade.[1][6] Activated STAT3 translocates to the nucleus, where it promotes the expression of anti-inflammatory genes and suppresses the activity of pro-inflammatory transcription factors like NF-κB.[6] This leads to a marked reduction in the production of cytokines such as TNF-α and IL-1β.[1]
-
Pro-Survival and Anti-Apoptotic Signaling: The influx of Ca²⁺ can also activate the Phosphatidylinositol 3-Kinase (PI3K)-Akt pathway.[9][10] Akt, a serine/threonine kinase, phosphorylates and inactivates several pro-apoptotic targets while promoting the expression of survival proteins like Bcl-2, ultimately protecting the neuron from programmed cell death.[9]
-
Autophagy-Mediated Clearance of Protein Aggregates: α7 nAChR activation can stimulate autophagy through the AMP-activated protein kinase (AMPK)–mammalian target of rapamycin (mTOR) signaling pathway.[5][7] Activation of AMPK inhibits mTOR, a key negative regulator of autophagy, thereby initiating the formation of autophagosomes to engulf and degrade misfolded protein aggregates.[5][7] This mechanism is particularly relevant for diseases characterized by proteinopathy.
Preclinical Efficacy Summary (Exemplar: PNU-282987)
The therapeutic potential of selective α7 nAChR activation has been demonstrated in numerous preclinical models. The table below summarizes key findings using PNU-282987.
| Disease Model | Key Experimental Findings | Therapeutic Implications | Reference(s) |
| Parkinson's Disease (6-OHDA rat model) | Improved motor deficits, mitigated loss of tyrosine hydroxylase (dopaminergic neurons), and suppressed astrocyte overactivation. | Neuroprotective and anti-inflammatory effects, potential for disease modification. | [1] |
| Parkinson's Disease (α-Synuclein cell model) | Reduced intracellular α-synuclein protein levels through the induction of autophagy and protected against α-synuclein-induced neurotoxicity. | Potential to clear pathogenic protein aggregates. | [8] |
| ALS (Mutant SOD1G85R cell model) | Reduced intracellular SOD1 aggregates and protected against neurotoxicity via activation of autophagy through the AMPK-mTOR signaling pathway. | Broad applicability for neurodegenerative diseases characterized by proteinopathy. | [7] |
| Ischemic Stroke (tMCAO mouse model) | Reduced neurological deficit and infarct volume. In vitro, protected neurons from oxygen-glucose deprivation by enhancing autophagy via the AMPK-mTOR pathway. | Neuroprotection in acute brain injury settings. | [5] |
Experimental Protocols: A Step-by-Step Guide
This section provides validated, step-by-step protocols for the characterization of a novel α7 nAChR agonist.
Part A: In Vitro Characterization
Protocol 4.1: Calcium Flux Assay for Agonist Potency (EC₅₀ Determination)
-
Rationale: This high-throughput assay provides a rapid and robust method to determine the potency of a compound by measuring the increase in intracellular Ca²⁺ upon α7 nAChR activation.[11]
-
Materials:
-
GH4C1 or CHO cells stably expressing human α7 nAChR.
-
Fluo-4 AM or similar calcium-sensitive dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96- or 384-well black, clear-bottom microplates.
-
Test compound (e.g., PNU-282987 as a positive control).
-
Fluorometric Imaging Plate Reader (FLIPR).
-
-
Procedure:
-
Cell Plating: Seed cells into microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Aspirate the culture medium from the cells and add the loading buffer. Incubate for 60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye. Leave a final volume of 100 µL of HBSS in each well.
-
Compound Preparation: Prepare a 5X concentration plate of your test compound and controls by performing serial dilutions in HBSS.
-
FLIPR Assay: Place both the cell plate and the compound plate into the FLIPR instrument. Program the instrument to add the compound solution to the cell plate and immediately begin recording fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) over time.
-
Data Analysis: Calculate the peak fluorescence response minus the baseline for each well. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Protocol 4.2: Patch-Clamp Electrophysiology for Functional Characterization
-
Rationale: Electrophysiology is the gold standard for directly measuring ion channel function.[12] This method confirms that the compound activates the α7 nAChR channel and allows for the characterization of current properties like amplitude and desensitization kinetics.[13][14]
-
Materials:
-
Xenopus oocytes or mammalian cells expressing α7 nAChR.[15]
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass capillaries for pulling electrodes.
-
Intracellular and extracellular recording solutions.
-
-
Procedure:
-
Cell Preparation: Culture cells on coverslips or prepare oocytes for recording.
-
Establish Whole-Cell Configuration: Using a glass micropipette, form a high-resistance seal (>1 GΩ) with the cell membrane. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 to -70 mV.
-
Compound Application: Using a rapid perfusion system, apply a known concentration of the agonist to the cell. Record the resulting inward current.
-
Dose-Response: Apply a range of agonist concentrations to generate a dose-response curve. Measure the peak current amplitude at each concentration.
-
Data Analysis: Normalize the peak current responses to the maximal response and plot against the log of the agonist concentration. Fit the curve to determine the EC₅₀. Analyze the current decay to characterize desensitization kinetics.
-
Part B: In Vivo Evaluation in Rodent Models
Protocol 4.3: Novel Object Recognition (NOR) Task for Recognition Memory
-
Rationale: This task leverages the innate tendency of rodents to explore novel objects more than familiar ones.[16] It is a low-stress method for assessing recognition memory, a cognitive domain often impaired in neurodegenerative diseases.
-
Materials:
-
Open field arena (e.g., 50x50x50 cm).
-
Two sets of identical objects (familiarization objects) and one set of different objects (novel objects). Objects should be non-porous, heavy enough not to be moved by the animal, and have no intrinsic reward value.
-
Video tracking software.
-
-
Procedure:
-
Habituation (Day 1): Place each animal in the empty arena for 5-10 minutes to allow for acclimation.
-
Familiarization/Training (Day 2): Place two identical objects in the arena. Allow the animal to explore freely for 5-10 minutes. The time spent exploring each object is recorded. Exploration is defined as the nose being pointed at the object within a 2 cm distance.
-
Testing (Day 2, after retention interval): After a retention interval (e.g., 1 hour to 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object. Record exploration time for 5 minutes.
-
Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory.
-
Protocol 4.4: Morris Water Maze (MWM) for Spatial Learning and Memory
-
Rationale: The MWM is a classic and highly validated test for hippocampal-dependent spatial learning and memory.[17] It requires the animal to use distal spatial cues to locate a hidden platform.
-
Materials:
-
Large circular pool (1.5-2.0 m diameter) filled with opaque water (e.g., using non-toxic tempera paint).
-
Submerged escape platform (hidden ~1 cm below the water surface).
-
Various prominent visual cues placed around the room.
-
Video tracking system.
-
-
Procedure:
-
Acquisition Training (Days 1-5): Conduct 4 trials per day for 5 consecutive days. For each trial, gently place the animal in the water facing the pool wall from one of four randomized starting positions. Allow the animal to swim for up to 60 seconds to find the hidden platform. If it fails, guide it to the platform. Allow it to remain on the platform for 15-20 seconds.
-
Probe Trial (Day 6): Remove the platform from the pool. Place the animal in the pool from a novel start position and allow it to swim for 60 seconds.
-
Data Analysis:
-
Acquisition: Measure the escape latency (time to find the platform) and path length for each trial. A learning curve should show a decrease in both measures across days.
-
Probe Trial: Measure the time spent in the target quadrant (where the platform was located) versus other quadrants. A significant preference for the target quadrant indicates robust spatial memory.
-
-
Compound Handling and Preparation
5.1. This compound (CAS: 91188-26-0)
-
Physical Form: Solid.
-
Molecular Weight: 213.15 g/mol .
-
Storage: Store at room temperature, keep sealed and under an inert atmosphere.[4]
-
Solubility: Solubility should be determined empirically in relevant solvents (e.g., water, DMSO, saline) for stock solution preparation.
-
Safety: The compound is associated with the following hazard statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[18] Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn during handling.
5.2. PNU-282987 (Exemplar Control)
-
Preparation: PNU-282987 is typically dissolved in sterile saline or water for in vivo use and in appropriate buffers (e.g., HBSS) or DMSO for in vitro stock solutions. Ensure the final concentration of DMSO in cell-based assays is non-toxic (typically <0.1%).
References
- 1. mdpi.com [mdpi.com]
- 2. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 3. Buy 2-Methyl-2,7-diazaspiro[4.4]nonane | 135380-53-9 [smolecule.com]
- 4. 2-Methyl-2,7-diazaspiro[4.4]nonan-3-one hydrochloride [myskinrecipes.com]
- 5. Frontiers | Autophagy is Involved in Neuroprotective Effect of Alpha7 Nicotinic Acetylcholine Receptor on Ischemic Stroke [frontiersin.org]
- 6. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neuroprotective effects of activated α7 nicotinic acetylcholine receptor against mutant copper–zinc superoxide dismutase 1-mediated toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of α7 nicotinic acetylcholine receptor agonist against α-synuclein-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 11. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of alpha7 nicotinic acetylcholine receptor agonists and positive allosteric modulators using the parallel oocyte electrophysiology test station - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacology.med.ufl.edu [pharmacology.med.ufl.edu]
- 16. Behavioral Models | Behavioral and Functional Neuroscience Lab | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]
- 17. Behavioral Model for Assessing Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-Methyl-2,7-diazaspiro(4.4)nonane | C8H16N2 | CID 4713500 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of PNU-282987 (2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride) in Preclinical Cognitive Function Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of PNU-282987, a potent and selective α7 nicotinic acetylcholine receptor (nAChR) agonist, in the study of cognitive function. PNU-282987, chemically known as 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride, has emerged as a critical pharmacological tool for investigating the role of the cholinergic system in learning, memory, and attention. These notes detail the compound's mechanism of action, provide validated protocols for key behavioral and electrophysiological assays, and offer insights into data interpretation and best practices for its use in a laboratory setting.
Introduction to PNU-282987
The cholinergic system is integral to cognitive processes, and its decline is a hallmark of several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1] The α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel with high permeability to calcium, is a key component of this system.[1] PNU-282987 is a highly selective agonist for the α7 nAChR, with a reported Kᵢ value of 26 nM and negligible activity at other nAChR subtypes.[2] This specificity makes it an invaluable tool for dissecting the precise role of α7 nAChR activation in neuronal signaling and cognitive enhancement. Studies have demonstrated that PNU-282987 can improve performance in various cognitive tasks in animal models and may exert neuroprotective effects.[3][4]
| Compound Information | |
| Full Chemical Name | N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride |
| Common Name | PNU-282987 |
| CAS Number | 711085-63-1[2] |
| Molecular Formula | C₁₄H₁₇ClN₂O · HCl |
| Molecular Weight | 264.75 (as free base)[2] |
| Primary Target | Alpha-7 nicotinic acetylcholine receptor (α7 nAChR)[2] |
Mechanism of Action & Signaling Pathway
PNU-282987 exerts its effects by binding to and activating α7 nAChRs, which are widely expressed in brain regions critical for cognition, such as the hippocampus and cortex.[5]
Key Signaling Events:
-
Binding and Channel Opening: PNU-282987 binds to the α7 nAChR, causing a conformational change that opens the ion channel.
-
Calcium Influx: The high calcium permeability of the α7 nAChR leads to a rapid influx of Ca²⁺ into the neuron upon activation.[1]
-
Downstream Kinase Activation: The rise in intracellular Ca²⁺ activates several downstream signaling cascades. A prominent pathway involves the activation of Calmodulin (CaM) and subsequently Calcium/calmodulin-dependent protein kinase II (CaMKII).[3]
-
CREB Phosphorylation: Activated CaMKII can phosphorylate the cAMP response element-binding protein (CREB).[3][6]
-
Gene Expression and Synaptic Plasticity: Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in synaptic plasticity, neuronal survival, and cognitive function, such as Brain-Derived Neurotrophic Factor (BDNF).[6][7]
Activation of this pathway is believed to underlie the procognitive effects of PNU-282987, including the enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory.[3][5]
References
- 1. Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 3. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral effects of PNU-282987, an alpha7 nicotinic receptor agonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Dosing recommendations for 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride in mice
Application Note & Protocol
Topic: Establishing an In Vivo Dosing Regimen for 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound is a novel spirocyclic compound with potential pharmacological activity.[1][2][3] As with any new chemical entity, establishing a safe and effective in vivo dosing range is a critical first step in preclinical development. This document provides a comprehensive guide and a set of detailed protocols for determining the appropriate dosage in mice. The narrative is structured to explain the causality behind experimental choices, ensuring a robust and reproducible scientific approach. Due to the absence of published in vivo data for this specific compound, this guide establishes a foundational strategy based on established principles of toxicology and pharmacology for novel small molecules.[4][5][6][7]
Introduction & Scientific Rationale
Spirocyclic scaffolds are increasingly prevalent in modern drug discovery due to their unique three-dimensional structures, which can offer improved potency, selectivity, and pharmacokinetic properties.[8] The rigid conformation of these molecules enables precise interaction with biological targets.[3] this compound belongs to this promising class of compounds.[9][10]
The primary objective of initial in vivo studies is to define the therapeutic window. This is achieved by identifying the Maximum Tolerated Dose (MTD) , which is the highest dose that does not cause unacceptable adverse effects, and the Minimum Effective Dose (MED) , the lowest dose that produces the desired therapeutic effect.[4][7] Dose range-finding (DRF) and MTD studies are the cornerstone of this process, providing essential safety and tolerability data to guide all subsequent efficacy and toxicology studies.[11][12]
This guide will detail a systematic approach to determine the MTD of this compound in mice, a process that is fundamental to minimizing animal morbidity and ensuring the scientific validity of future experiments.[5]
Compound Profile & Formulation
Before initiating any in vivo work, a thorough understanding of the compound's physicochemical properties is essential for proper formulation.
-
Compound: this compound
-
CAS Number: 91188-26-0[9]
-
Molecular Formula: C₈H₁₈Cl₂N₂[9]
-
Molecular Weight: 213.15 g/mol (calculated from formula)
-
Physical Form: Solid[9]
Vehicle Selection & Preparation
The selection of an appropriate vehicle is critical for ensuring the compound is delivered effectively and without causing confounding biological effects.[13]
-
Rationale for Dihydrochloride Salt: The dihydrochloride salt form suggests good aqueous solubility. Therefore, simple aqueous vehicles should be evaluated first.
-
Recommended Starting Vehicle: Sterile 0.9% Sodium Chloride (Saline) or Phosphate-Buffered Saline (PBS), pH 7.4. These are isotonic and generally well-tolerated.[14]
-
Contingency Vehicles: If solubility is limited in simple buffers, consider a vehicle containing a low percentage of a solubilizing agent, such as:
-
5-10% DMSO in saline.
-
A solution containing a cyclodextrin, like hydroxypropyl-β-cyclodextrin (HPβCD), which is known to improve the solubility of many compounds for in vivo use.[13]
-
-
Important Considerations:
-
The pH of the final formulation should be measured and adjusted to be as close to physiological pH (7.2-7.4) as possible to avoid injection site irritation.[15][16]
-
The formulation should be prepared fresh daily unless stability data demonstrates otherwise.
-
A vehicle-only control group is mandatory in all experiments to differentiate compound effects from vehicle effects.[14][17]
-
Experimental Design: Dose Range-Finding (DRF) & MTD Determination
The first in vivo experiment for a novel compound is typically an acute, single-dose escalation study to determine the MTD.[6][11][18] This study uses a small number of animals to identify a dose range that is well-tolerated and one that produces clear signs of toxicity.
Animal Model
-
Species: Mouse (Mus musculus)
-
Strain: C57BL/6 or BALB/c are common choices. The selection should be consistent for all related studies.
-
Age/Weight: 8-10 weeks old, 20-25g.
-
Sex: Studies should initially be conducted in both males and females, as sex can influence drug metabolism and tolerance.[6]
-
Acclimation: Animals must be acclimated to the facility for a minimum of 5-7 days before the start of the experiment.
Route of Administration
The choice of administration route should align with the intended therapeutic application. Common routes include:
-
Intraperitoneal (IP): Often used for initial screening due to rapid absorption.
-
Oral (PO): By gavage, if oral bioavailability is expected or desired.
-
Subcutaneous (SC): For slower, more sustained release.
-
Intravenous (IV): For direct systemic exposure, bypassing absorption barriers.
For this initial study, IP or PO administration is recommended.
Dose Selection & Escalation
Since no prior data exists, the starting dose must be chosen conservatively. A common approach is to start at a low dose (e.g., 1-10 mg/kg) and escalate geometrically (e.g., by a factor of 2x or 3x) in subsequent cohorts until toxicity is observed.[4]
Table 1: Example Dose Escalation Scheme for MTD Study
| Cohort | Dose (mg/kg) | Number of Animals (n) | Rationale |
| 1 | Vehicle Control | 3 (M or F) | Establishes baseline for all observations. |
| 2 | 10 | 3 (M or F) | Conservative starting dose. |
| 3 | 30 | 3 (M or F) | 3x escalation to explore a wider range. |
| 4 | 100 | 3 (M or F) | Further 3x escalation. |
| 5 | 300 | 3 (M or F) | Approaching doses often used in MTD studies.[18] |
| 6 | 1000 | 3 (M or F) | Limit dose; testing may stop if no effects seen.[5][11] |
Detailed Protocol: Single-Dose MTD Study
This protocol outlines the step-by-step methodology for conducting the dose-escalation study described above.
Materials
-
This compound
-
Selected vehicle (e.g., sterile 0.9% saline)
-
Appropriate mouse strain (n=3 per group)
-
Syringes and needles (size appropriate for the route of administration, e.g., 27G for IP)
-
Animal scale (accurate to 0.1g)
-
Observation checklists
Experimental Workflow
Caption: Workflow for MTD determination.
Step-by-Step Procedure
-
Animal Preparation: Acclimate animals and randomize them into cohorts as described in Table 1.
-
Baseline Measurements: On Day 0, record the body weight and perform a thorough clinical observation for each animal before dosing.
-
Formulation Preparation: Prepare a stock solution of the compound in the chosen vehicle. Perform serial dilutions to create the dosing solutions for each cohort. Ensure the formulation is clear and free of precipitation.
-
Dosing: Administer the calculated volume of the appropriate solution to each animal based on its body weight (e.g., a standard dosing volume is 10 mL/kg for mice).[18]
-
Post-Dose Observations:
-
Data Collection: Systematically record all observations. Key parameters to monitor are listed in Table 2.
-
Endpoint: The study is typically concluded after 7 days. Animals should be euthanized immediately if they reach humane endpoints (e.g., >20% body weight loss, severe distress).[5]
Clinical Observations and MTD Criteria
The MTD is defined as the highest dose that does not result in significant toxicity.[5] Significant toxicity can be defined by one or more of the following:
-
Mortality.
-
Greater than 15-20% loss of body weight.
-
Severe, persistent, and distressing clinical signs of toxicity.
Table 2: Clinical Observation Scoring Sheet
| Category | Observation Signs | Score (0-3) |
| General Appearance | Hunched posture, Piloerection, Lethargy | 0=Normal, 1=Mild, 2=Moderate, 3=Severe |
| Neurological | Ataxia, Tremors, Convulsions, Circling | 0=Normal, 1=Mild, 2=Moderate, 3=Severe |
| Autonomic | Salivation, Diarrhea, Lacrimation | 0=Normal, 1=Mild, 2=Moderate, 3=Severe |
| Respiration | Labored breathing, Gasping | 0=Normal, 1=Mild, 2=Moderate, 3=Severe |
Data Interpretation & Next Steps
Upon completion of the MTD study, analyze the body weight data and clinical scores for each dose group.
-
Well-Tolerated Doses: Groups showing no significant weight loss (<10%) and only minimal, transient clinical signs.
-
Toxic Doses: Groups showing >15% weight loss, significant clinical signs, or mortality.
-
The MTD: The dose level immediately below the one that induced significant toxicity.
Caption: Relationship between dose, efficacy, and toxicity.
Once the MTD is established, this information is used to design subsequent studies:
-
Repeat-Dose Toxicity Studies: To assess safety over a longer duration, using doses at, and below, the MTD.
-
Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound at well-tolerated doses.
-
Efficacy Studies: To assess the therapeutic effect of the compound in relevant disease models, using a range of doses below the MTD.[4]
By following this systematic and rigorous approach, researchers can confidently establish a safe and appropriate dosing range for this compound, paving the way for successful and scientifically valid preclinical development.
References
- 1. Buy 2-Methyl-2,7-diazaspiro[4.4]nonane | 135380-53-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. criver.com [criver.com]
- 8. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 91188-26-0 [sigmaaldrich.com]
- 10. 2-Methyl-2,7-diazaspiro(4.4)nonane | C8H16N2 | CID 4713500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. gadconsulting.com [gadconsulting.com]
- 16. researchgate.net [researchgate.net]
- 17. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 19. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
Application Notes & Protocols for In Vitro Evaluation of 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride
Introduction: A Framework for Characterizing Novel Spirocyclic Compounds
2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride is a bicyclic compound featuring a unique spirocyclic architecture[1][2]. While the biological activities of this specific dihydrochloride salt are not extensively documented in publicly available literature, the parent scaffold, diazaspiro[4.4]nonane, is of significant interest in medicinal chemistry. Derivatives of this scaffold have been explored for various therapeutic applications, including oncology and diabetes, by targeting protein-protein interactions such as the Menin-MLL interface[3]. Given the novelty of this compound, a systematic in vitro evaluation is paramount to elucidate its biological effects.
This guide provides a comprehensive framework for the initial cell-based characterization of this compound. We will detail protocols for fundamental assays to assess its impact on cell viability and proliferation, which are critical first steps in any drug discovery program[4][5]. Furthermore, we will present hypothetical advanced protocols for mechanism-of-action studies, should preliminary data suggest modulation of specific signaling pathways. The experimental design emphasizes robustness and reproducibility, incorporating key principles of scientific integrity.
Part 1: Foundational Analysis - Assessing Cellular Viability and Proliferation
The initial step in characterizing a novel compound is to determine its effect on fundamental cellular processes. Cell viability and proliferation assays are indispensable tools for this purpose, providing insights into a compound's potential cytotoxicity and cytostatic effects[6][7].
Determining Cytotoxicity: Cell Viability Assays
Cell viability assays are crucial for measuring the overall health of a cell population following exposure to a test compound[4]. These assays typically measure parameters like membrane integrity or metabolic activity.
| Assay Principle | Examples | Advantages | Disadvantages |
| Metabolic Activity (Tetrazolium Reduction) | MTT, MTS, XTT, WST-1 | Cost-effective, high-throughput | Indirect measure of viability, can be affected by metabolic changes |
| Membrane Integrity | Trypan Blue Exclusion, LDH Release | Direct measure of cell death | Trypan blue is manual and low-throughput; LDH can be released by damaged but not dead cells |
| ATP Content | Luminescence-based assays | Highly sensitive, reflects metabolically active cells | More expensive, requires a luminometer |
The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells[6]. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (MW: 213.14 g/mol )[8]
-
Selected cancer or normal cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform serial dilutions in complete culture medium to obtain a range of desired concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Assessing Anti-proliferative Effects
While viability assays indicate cell death, proliferation assays measure the rate of cell division[4]. This distinction is crucial, as a compound can inhibit cell growth without being directly cytotoxic.
The EdU (5-ethynyl-2'-deoxyuridine) assay is a fluorescence-based method for detecting DNA synthesis in proliferating cells. EdU is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA.
Materials:
-
EdU Assay Kit (commercially available)
-
Cell line of interest
-
This compound
-
96-well imaging plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
EdU Labeling: Two hours before the end of the treatment period, add EdU to the culture medium at the concentration recommended by the manufacturer.
-
Fixation and Permeabilization: At the end of the incubation, fix and permeabilize the cells according to the kit's instructions.
-
Click-iT® Reaction: Add the Click-iT® reaction cocktail containing a fluorescent azide to detect the incorporated EdU.
-
Nuclear Staining: Stain the cell nuclei with a DNA dye such as Hoechst 33342.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (Hoechst-positive).
Part 2: Hypothetical Mechanism of Action Studies
Should preliminary screening suggest that this compound has a specific biological activity, further experiments are necessary to elucidate its mechanism of action. For illustrative purposes, we will explore protocols relevant to the modulation of nicotinic acetylcholine receptors (nAChRs), a common target class for nitrogen-containing compounds[9]. It is important to note that there is currently no direct evidence linking this specific compound to nAChRs.
Investigating nAChR Activation: Calcium Imaging
nAChRs are ligand-gated ion channels, and their activation often leads to an influx of cations, including Ca2+[10]. This change in intracellular calcium concentration can be monitored using fluorescent indicators[11].
Caption: Hypothetical inhibition of NF-kB by α7 nAChR activation.
A common method to assess NF-κB activation is to measure the phosphorylation and subsequent degradation of its inhibitor, IκBα.[12]
Materials:
-
Macrophage-like cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS) to stimulate NF-κB activation
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-IκBα, anti-total IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture cells and pre-treat with the test compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the level of phospho-IκBα to total IκBα and the loading control (β-actin).
Conclusion
The provided protocols offer a structured approach to the initial in vitro characterization of this compound. By first establishing its effects on cell viability and proliferation, researchers can generate the foundational data necessary to guide further investigation. The subsequent, more complex assays for mechanism-of-action studies, presented here in a hypothetical context, exemplify the logical progression of a drug discovery campaign. Rigorous and systematic application of these cell-based assays will be instrumental in unlocking the therapeutic potential of this and other novel chemical entities.
References
- 1. Buy 2-Methyl-2,7-diazaspiro[4.4]nonane | 135380-53-9 [smolecule.com]
- 2. 2-Methyl-2,7-diazaspiro(4.4)nonane | C8H16N2 | CID 4713500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,7-Diazaspiro[4,4]nonanes for the Treatment or Prevention of Cancers and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 91188-26-0 [sigmaaldrich.com]
- 9. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 10. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effects of astroglial α7 nicotinic acetylcholine receptors are mediated by inhibition of the NF-κB pathway and activation of the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride
Welcome to the technical support center for the synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic diamine. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and explanations of the underlying chemical principles to empower you to optimize your reaction yields and purity.
Synthetic Overview
The synthesis of this compound typically proceeds through a two-step sequence starting from a protected precursor, 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione. The first step involves the reduction of the carbonyl groups, followed by the removal of the benzyl protecting group.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Part 1: Lithium Aluminum Hydride (LAH) Reduction of the Spirocyclic Imide
Question 1: My LAH reduction of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione is sluggish or incomplete, resulting in a low yield of the desired diamine. What are the possible causes and how can I improve it?
Answer:
Incomplete reduction is a common issue in LAH-mediated reactions. Several factors can contribute to this problem:
-
Reagent Purity and Stoichiometry:
-
LAH Inactivity: Lithium aluminum hydride is highly reactive and can be deactivated by moisture. Ensure you are using freshly opened or properly stored LAH. The quality of the LAH can be assessed by the evolution of hydrogen gas upon quenching a small sample.
-
Insufficient Equivalents: The reduction of the trione to the corresponding diamine is a multi-step process requiring a sufficient excess of LAH. A common mistake is underestimating the amount of hydride needed. It is advisable to use at least 5 equivalents of LAH for this transformation.
-
-
Reaction Conditions:
-
Solvent Purity: The solvent, typically tetrahydrofuran (THF), must be anhydrous. Any residual water will consume the LAH, reducing its effective concentration. Use freshly distilled or commercially available anhydrous THF.
-
Reaction Temperature and Time: While the reaction is often initiated at a lower temperature to control the initial exotherm, it may require heating to reflux to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Work-up Procedure:
-
Inefficient Quenching: The work-up procedure is critical for liberating the product from the aluminum salts. The Fieser-Louis Fieser work-up method is highly recommended for LAH reactions to ensure the formation of a granular precipitate that is easily filtered.[1]
-
Troubleshooting Workflow for LAH Reduction
Caption: Decision tree for troubleshooting low yields in the LAH reduction step.
Question 2: After the LAH reduction and work-up, my crude product is a complex mixture. What are the likely side products and how can I minimize their formation?
Answer:
The formation of side products during LAH reduction can often be attributed to over-reduction or side reactions of intermediates.
-
Potential Side Products:
-
Partially Reduced Intermediates: Incomplete reduction can lead to the formation of amino alcohols or other partially reduced species.
-
Ring-Opened Products: Under harsh conditions, cleavage of the spirocyclic ring system, although less common, is a possibility.
-
-
Minimizing Side Product Formation:
-
Temperature Control: Add the substrate solution to the LAH suspension at a controlled rate, maintaining a low temperature (e.g., 0 °C) to manage the initial exotherm. Once the addition is complete, the reaction can be gradually warmed to room temperature or refluxed.
-
Careful Monitoring: Regularly monitor the reaction by TLC. Prolonged reaction times at elevated temperatures can sometimes lead to decomposition or side reactions.
-
Table 1: Recommended Parameters for LAH Reduction
| Parameter | Recommended Value | Rationale |
| LAH Equivalents | 5 - 6 | Ensures complete reduction of all carbonyl groups. |
| Solvent | Anhydrous THF | Aprotic and effectively solubilizes the reactants. |
| Initial Temperature | 0 °C | Controls the initial exothermic reaction. |
| Reaction Temperature | Room Temperature to Reflux | Drives the reaction to completion. |
| Reaction Time | 12 - 24 hours | Typically sufficient for complete conversion. |
| Work-up | Fieser Method[1] | Facilitates removal of aluminum salts. |
Part 2: Catalytic Hydrogenation for Debenzylation
Question 3: The debenzylation of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane is slow or incomplete. How can I improve the efficiency of this step?
Answer:
Catalytic hydrogenation for the removal of a benzyl group can be influenced by several factors:
-
Catalyst Activity:
-
Catalyst Quality: The activity of Palladium on carbon (Pd/C) can vary between batches and suppliers. Use a high-quality catalyst, and consider using a fresh batch if you suspect deactivation.
-
Catalyst Loading: A typical catalyst loading is 10-20 mol% of palladium. If the reaction is slow, increasing the catalyst loading may be beneficial.
-
-
Hydrogen Source and Pressure:
-
Hydrogen Gas: Ensure a consistent supply of hydrogen gas. A balloon filled with hydrogen is often sufficient for small-scale reactions, but for larger scales, a hydrogenation apparatus with a constant pressure of hydrogen (e.g., 40-50 psi) is more effective.
-
Transfer Hydrogenation: As an alternative to hydrogen gas, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid can be a milder and equally effective method.[2][3][4] This can sometimes be advantageous for substrates that are sensitive to the conditions of traditional hydrogenation.
-
-
Solvent and Additives:
-
Solvent Choice: Methanol or ethanol are common solvents for this reaction.
-
Acidic Additives: The presence of a small amount of acid, such as acetic acid or hydrochloric acid, can sometimes accelerate the debenzylation of benzylamines by protonating the nitrogen and preventing catalyst poisoning.
-
Question 4: I am observing side products in my debenzylation reaction. What are they and how can I avoid them?
Answer:
Side reactions during catalytic hydrogenation can lead to impurities that are difficult to remove.
-
Common Side Products:
-
Incomplete Debenzylation: The starting material will be the primary impurity if the reaction does not go to completion.
-
Hydrogenolysis of Other Functional Groups: While the spirodiamine core is generally stable, other sensitive functional groups in more complex derivatives could be susceptible to reduction.
-
N-Alkylation (from solvent): In some cases, particularly with alcoholic solvents at elevated temperatures, N-alkylation of the newly formed secondary amine can occur.
-
-
Strategies to Minimize Side Products:
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid over-exposure to the reaction conditions.
-
Catalyst Selection: Different grades and supports for the palladium catalyst can exhibit different selectivities. If side reactions are a persistent issue, screening different catalysts may be necessary.
-
Catalytic Debenzylation Workflow
References
- 1. Workup [chem.rochester.edu]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride
Welcome to our dedicated technical support center for the purification of 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for obtaining this compound in high purity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the final purification of this compound?
The most commonly employed and effective method for the final purification of this compound is recrystallization. This technique is well-suited for removing minor impurities and achieving a crystalline solid with high purity, suitable for downstream applications. A particularly effective solvent system is a mixture of methanol and acetonitrile[1].
Q2: What are the key physical properties to confirm the identity and purity of the final product?
To ensure you have successfully purified this compound, you should verify the following key physical properties:
| Property | Expected Value | Source |
| Appearance | White to off-white crystalline solid | General chemical principles |
| Melting Point | 168-170 °C | [1] |
| Molecular Formula | C₈H₁₈Cl₂N₂ | |
| Molecular Weight | 213.15 g/mol |
Confirmation of the structure should be performed using spectroscopic methods, primarily ¹H and ¹³C NMR.
Q3: What are the common impurities I should be aware of during the synthesis and purification?
Impurities can arise from the synthetic route employed. A common route to 2-Methyl-2,7-diazaspiro[4.4]nonane is the debenzylation of a protected precursor, such as 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane. Potential impurities include:
-
Residual Benzylated Precursor: Incomplete debenzylation will leave the starting material in your crude product.
-
Palladium Catalyst Residues: If a palladium-on-carbon catalyst is used for hydrogenation, trace amounts may carry through.
-
Solvent Residues: Methanol, acetonitrile, isopropanol, or other solvents used in the synthesis and purification may be present.
-
By-products of Debenzylation: Toluene is a common by-product from the hydrogenolysis of benzyl groups.
Q4: How should I properly store the purified this compound?
As a hygroscopic dihydrochloride salt, it is crucial to store the compound in a tightly sealed container in a dry environment, such as a desiccator, to prevent moisture absorption. For long-term storage, keeping it at room temperature away from direct light is recommended.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Problem 1: The product fails to crystallize from the methanol/acetonitrile solvent system.
Cause & Explanation: This is a common issue in recrystallization and can be attributed to several factors:
-
Supersaturation not achieved: The concentration of the compound in the solution may be too low.
-
Presence of impurities: Certain impurities can inhibit crystal nucleation and growth.
-
Inappropriate solvent ratio: The ratio of methanol (a good solvent) to acetonitrile (an anti-solvent) is critical for inducing crystallization.
Solutions:
-
Concentrate the Solution: If the volume of solvent is too high, carefully remove some of the solvent under reduced pressure to increase the concentration of your compound.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a single seed crystal to the solution to initiate crystallization.
-
-
Optimize the Solvent Ratio:
-
Slowly add more acetonitrile (the anti-solvent) dropwise to the solution at room temperature until turbidity persists. Then, add a few drops of methanol to redissolve the solid and allow the solution to cool slowly.
-
Problem 2: The purified product has a yellow or brownish discoloration.
Cause & Explanation: Discoloration often indicates the presence of trace impurities, which could be residual catalyst, by-products from the reaction, or degradation products.
Solutions:
-
Charcoal Treatment:
-
Dissolve the crude product in a minimum amount of hot methanol.
-
Add a small amount of activated charcoal (approximately 1-2% by weight of your compound).
-
Heat the mixture at reflux for 10-15 minutes.
-
Perform a hot filtration through a pad of celite to remove the charcoal.
-
Proceed with the recrystallization as usual.
-
-
Chemical Decolorization: For stubborn discoloration, a mild reducing agent can be used. However, this should be approached with caution to avoid reacting with the desired product.
Problem 3: The melting point of the purified product is broad or lower than the expected 168-170 °C.
Cause & Explanation: A broad or depressed melting point is a classic indicator of an impure compound. The presence of impurities disrupts the crystal lattice, leading to a lower and wider melting range.
Solutions:
-
Repeat the Recrystallization: A second recrystallization is often sufficient to remove the remaining impurities. Ensure slow cooling to promote the formation of well-defined crystals.
-
Wash the Crystals: After filtration, wash the collected crystals with a small amount of cold acetonitrile to remove any residual mother liquor containing impurities.
-
Thorough Drying: Ensure the crystals are completely dry before measuring the melting point, as residual solvent can also depress the melting point. Dry the product under high vacuum.
Problem 4: The NMR spectrum shows unexpected peaks.
Cause & Explanation: Unexpected signals in the NMR spectrum confirm the presence of impurities. Identifying these impurities is key to refining your purification strategy.
Purity Assessment by ¹H NMR: A pure sample of this compound in D₂O is expected to show the following signals:
-
A singlet for the N-methyl group.
-
Multiple multiplets for the methylene protons of the two rings.
-
A broad signal for the N-H protons (which may exchange with D₂O).
Common Impurity Signals:
| Impurity | Expected ¹H NMR Signals (in D₂O) |
| Methanol | ~3.35 ppm (s) |
| Acetonitrile | ~2.22 ppm (s) |
| Toluene | ~7.2-7.4 ppm (m), ~2.3 ppm (s) |
| Benzyl Group (from precursor) | ~7.4-7.6 ppm (m), ~4.3 ppm (s) |
Solutions:
-
Identify the Impurity: Compare the chemical shifts of the unknown peaks to known values for common solvents and potential by-products.
-
Targeted Purification:
-
Solvent Residues: Dry the sample under high vacuum for an extended period.
-
Synthetic Impurities: If starting material or by-products are present, a more rigorous purification method, such as column chromatography of the free base before salt formation, may be necessary.
-
Experimental Protocols & Visualizations
Protocol 1: Recrystallization of this compound
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the methanolic solution to cool to room temperature. Slowly add acetonitrile dropwise with gentle swirling until the solution becomes faintly turbid.
-
Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature for several hours, or overnight, to allow for slow crystal growth. For improved yield, the flask can be placed in a refrigerator after initial crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold acetonitrile.
-
Drying: Dry the crystals under high vacuum to a constant weight.
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
References
Technical Support Center: 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride
A Guide to Ensuring Solution Stability in Research and Development
Introduction
Welcome to the technical support guide for 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride. As a valued partner in your research, we understand that the stability and integrity of your chemical reagents are paramount to achieving reproducible and reliable experimental outcomes. This document is designed for researchers, scientists, and drug development professionals to address potential stability challenges when working with this spirocyclic diamine in solution.
Given that detailed public stability data for this specific molecule is limited, this guide adopts a proactive, methodology-focused approach. Instead of merely presenting data, we aim to empower you with the principles, experimental designs, and troubleshooting strategies necessary to assess and maintain the stability of this compound within your specific application. The insights provided are grounded in established principles of chemical stability, drawing parallels from analogous amine hydrochloride compounds and regulatory expectations for pharmaceutical development.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is a spirocyclic aliphatic diamine salt.[3] Its structure features two nitrogen atoms, making it basic and susceptible to pH-dependent effects. As a dihydrochloride salt, it is generally supplied as a crystalline solid with improved handling and stability over the freebase form.[3]
The primary stability concerns in solution are:
-
pH-Dependent Degradation: The amine functional groups are susceptible to reactions that are highly influenced by the pH of the solution.
-
Oxidative Degradation: Like many amines, it can be sensitive to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents.
-
Interaction with Excipients: In formulated products, interactions with other components (e.g., buffers, co-solvents, active pharmaceutical ingredients) can influence its stability.[4]
Q2: I'm dissolving the compound in an unbuffered aqueous solution and see the pH drifting over time. Why is this happening?
A2: This is a common observation with salts of weak bases like diamines. The dihydrochloride salt in water will establish an equilibrium, resulting in a slightly acidic solution. However, this solution has poor buffering capacity. Any interaction with atmospheric CO₂ (which forms carbonic acid) or contaminants from glassware can cause the pH to drift. For diamine-containing solutions, maintaining a stable pH is critical, as pH shifts can alter the fraction of the neutral, reactive form of the amine and potentially catalyze degradation reactions.[5]
Q3: What is the recommended solvent and pH range for preparing a stable stock solution?
A3: For general use, we recommend preparing stock solutions in high-purity (e.g., HPLC-grade) water or a buffered solution.
-
Solvent: Water is the primary solvent of choice. For applications requiring organic co-solvents, ensure they are peroxide-free (e.g., test ethers for peroxides) and of high purity.
-
pH Range: Based on the pKa of similar aliphatic diamines, maintaining a pH in the acidic range (typically pH 3-6) is advisable to keep the amines protonated and less susceptible to oxidative degradation. The protonated form is generally more stable in aqueous environments.
A well-buffered system is crucial for reproducibility. Consider using buffers such as citrate or acetate, but always verify buffer compatibility with your specific downstream application.
Q4: My solution has developed a faint yellow color after a few days of storage at 4°C. Is this a sign of degradation?
A4: The appearance of color in a previously colorless solution is a strong indicator of chemical change and potential degradation. This is often associated with oxidation of the amine groups, which can form colored impurities.
Troubleshooting Steps:
-
Protect from Light: Store solutions in amber vials to rule out photolytic degradation.
-
Deoxygenate Solvent: Before preparing the solution, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Add a Chelating Agent: If trace metal ion contamination is suspected as a catalyst for oxidation, consider adding a small amount (e.g., 0.1 mM) of EDTA, if compatible with your experimental system.
-
Re-analyze Purity: Use a stability-indicating method, such as HPLC-UV, to quantify the remaining parent compound and detect the presence of new impurity peaks.[6]
Troubleshooting Guide: Investigating Solution Instability
If you suspect instability, a systematic approach is required. A "forced degradation" or "stress testing" study is the industry-standard method to understand how a molecule behaves under harsh conditions, revealing likely degradation pathways and products.[1][4][7] This is a critical step in developing a stable formulation and a validated analytical method.[2][8]
Issue: Unexplained variability in experimental results.
This could be due to the degradation of your compound in solution, leading to a lower effective concentration over time.
Workflow for Diagnosing Instability:
Caption: Workflow for a forced degradation study.
Protocols for Stability Assessment
Protocol 1: Establishing a Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of the parent drug over time.[1][8]
-
Column & Mobile Phase Selection: Based on methods for similar spirocyclic amines, a reverse-phase C18 column is a good starting point.[6]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Detector: UV at 210 nm (as aliphatic amines have poor chromophores, low UV is necessary).
-
-
Gradient Elution: Run a gradient from high aqueous to high organic (e.g., 5% to 95% B over 20 minutes) to ensure elution of both the polar parent compound and potentially more hydrophobic degradation products.[6]
-
Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.[6]
-
Method Validation: Inject samples from the forced degradation study (Protocol 2). A successful method will show a baseline-resolved peak for the parent compound, with new peaks appearing for degradation products under stress conditions. The peak purity of the parent compound should be assessed using a Diode Array Detector (DAD).
Protocol 2: Execution of a Forced Degradation Study
This protocol aims to intentionally degrade the compound to identify potential degradation products and sensitive conditions. The goal is to achieve 5-20% degradation of the active ingredient.[4]
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in water or a relevant buffer.
-
Stress Conditions:
-
Acid: Mix stock solution 1:1 with 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base: Mix stock solution 1:1 with 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix stock solution 1:1 with 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature.
-
Control: Keep an aliquot of the stock solution at 4°C, protected from light.
-
-
Time Points: Sample from each condition at intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Before injection into the HPLC, neutralize the acid and base samples with an equivalent amount of NaOH and HCl, respectively, to prevent damage to the column. Dilute all samples to the same final concentration with the mobile phase.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
Data Summary Table
Your results can be summarized in a table to easily compare stability under different conditions.
| Stress Condition | Time (hours) | % Parent Compound Remaining | Number of Degradants | Observations |
| Control (4°C) | 24 | >99% | 0 | No change |
| 0.1 M HCl (60°C) | 24 | 98% | 1 (minor) | Largely stable |
| 0.1 M NaOH (60°C) | 8 | 85% | 2 | Significant degradation |
| 3% H₂O₂ (RT) | 4 | 75% | 3+ | Rapid degradation, color change |
| ICH Photostability | - | 95% | 1 | Minor sensitivity to light |
Note: This table contains example data and should be populated with your experimental results.
Best Practices for Storage and Handling
Based on the general chemical properties of diamine hydrochlorides and the potential degradation pathways identified through stress testing, the following best practices are recommended:
-
Solid Storage: Store the solid dihydrochloride salt at room temperature in a tightly sealed container, protected from moisture.[3]
-
Solution Storage:
-
Prepare solutions fresh whenever possible.
-
For short-term storage (<1 week), store aqueous solutions at 2-8°C in amber vials.
-
For longer-term storage, consider preparing aliquots in a buffered solution (pH 3-6) and freezing at -20°C or -80°C. Perform freeze-thaw stability studies to ensure integrity.[9]
-
Always use high-purity, deoxygenated solvents for solution preparation to minimize oxidative risk.
-
By implementing these systematic evaluation protocols and handling procedures, you can ensure the stability of your this compound solutions, leading to more accurate and reliable scientific outcomes.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. This compound | 91188-26-0 [sigmaaldrich.com]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. apicule.com [apicule.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
Preventing degradation of 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride stock solutions
Welcome to the technical support resource for 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride. This guide, developed by Senior Application Scientists, provides in-depth information, protocols, and troubleshooting advice to ensure the stability and integrity of your stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound is a spirocyclic diamine salt.[1][2] Like many amine hydrochloride salts, its stability in aqueous solutions can be compromised by several factors, primarily pH shifts, oxidation, and microbial contamination. As a dihydrochloride salt, it forms a mildly acidic solution when dissolved in water, a condition which is generally favorable for the stability of amine compounds.[3][4] However, improper handling or storage can lead to degradation, altering the compound's concentration and purity, thereby affecting experimental reproducibility and outcomes.
Q2: What are the primary signs of degradation in my stock solution?
A2: Visual inspection is the first line of defense. Key indicators of degradation include:
-
Color Change: A fresh solution should be clear and colorless. The development of a yellow or brown tint can suggest oxidative degradation or the formation of impurities.
-
Precipitation: The appearance of solid material or cloudiness in a solution that was previously clear may indicate a change in solubility due to pH shifts or the formation of insoluble degradation products.
-
pH Drift: A significant change in the solution's pH from its initial value upon preparation can signal chemical reactions or contamination.
For quantitative assessment, a stability-indicating method like High-Performance Liquid Chromatography (HPLC) is essential to detect and quantify the parent compound and any new degradation products.[5]
Q3: This compound is a dihydrochloride salt. How does its hygroscopic nature affect handling and solution preparation?
A3: The term "dihydrochloride" indicates the presence of two moles of hydrogen chloride per mole of the diamine, which makes the compound a salt. Such salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[6][7] This has two major implications:
-
Accurate Weighing: Failure to protect the solid compound from atmospheric moisture can lead to inaccurate weight measurements, as absorbed water will contribute to the total mass. This results in stock solutions of a lower concentration than intended. It is crucial to handle the solid in a low-humidity environment (e.g., a glove box) or to work quickly and ensure the container is tightly sealed immediately after use.[8][9]
-
Initiation of Degradation: Adsorbed surface moisture can initiate degradation pathways even in the solid state and can affect the final pH and stability once the compound is dissolved.[7]
Q4: What is the recommended solvent for preparing stock solutions?
A4: For most biological applications, high-purity, sterile water (e.g., Milli-Q® or equivalent) or a sterile aqueous buffer is recommended. The choice of buffer is critical; phosphate or citrate buffers that maintain an acidic to neutral pH (ideally pH 4-6) are generally suitable. Avoid alkaline buffers, as a high pH can deprotonate the amine hydrochlorides, converting them to the less stable free base form, which is more susceptible to oxidation and degradation.[10][11] For organic chemistry applications, anhydrous polar aprotic solvents may be used if water is detrimental to the reaction.
Troubleshooting Guide
Issue 1: My freshly prepared stock solution is cloudy or has a precipitate.
-
Possible Cause 1: Incomplete Dissolution. The compound may not have fully dissolved. Some hydrochloride salts require gentle warming (e.g., to 37-50°C) or extended vortexing to dissolve completely, especially at higher concentrations.[12]
-
Scientific Rationale: The dissolution rate is dependent on temperature and agitation. Increasing kinetic energy helps overcome the lattice energy of the solid salt.
-
Solution: Warm the solution gently in a water bath and vortex until clear.[12] If it remains cloudy, the concentration may be too high for the chosen solvent (exceeding its solubility limit). Prepare a more dilute stock solution.
-
Possible Cause 2: pH-Induced Precipitation. The pH of your solvent (especially if using a buffer) may be incompatible, causing the compound to precipitate.
-
Scientific Rationale: The solubility of amine salts is often pH-dependent.[10] If the pH of the solution is high enough to deprotonate the hydrochloride, the resulting free base may be less soluble than the salt form, leading to precipitation.
-
Solution: Measure the pH of the solution. If it is neutral or alkaline, remake the solution using a buffer with a slightly acidic pH (e.g., pH 5.0-6.5).
Issue 2: My stock solution turned yellow after a few days of storage.
-
Possible Cause: Oxidation. The diamine compound is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[13][14]
-
Scientific Rationale: Tertiary and secondary amines can be oxidized to form various products, including N-oxides and other colored species. This process can be catalyzed by trace metal ions and initiated by light.[5][15]
-
Solution:
-
Short-Term: For immediate use, filter the solution through a 0.22 µm syringe filter to remove any potential particulate matter and use it promptly. However, be aware that soluble, colored degradants will remain.
-
Long-Term Prevention: Prepare fresh stock solutions more frequently. When preparing, use de-gassed (sparged with nitrogen or argon) solvent to minimize dissolved oxygen. Store the solution in an amber vial to protect it from light and consider overlaying the headspace of the vial with an inert gas like argon before sealing.[15]
-
Issue 3: My experimental results are inconsistent when using an older stock solution.
-
Possible Cause: Chemical Degradation. The active concentration of the compound has likely decreased due to slow degradation over time.
-
Scientific Rationale: Even under recommended storage conditions, very slow hydrolysis or other degradation reactions can occur, reducing the concentration of the parent compound. The rate of degradation is often temperature-dependent.[4][11]
-
Solution:
-
Verification: If you have access to analytical equipment, run an HPLC analysis on the old stock solution and compare the peak area of the parent compound to that of a freshly prepared standard.[3] This will confirm the loss of potency.
-
Best Practice: Discard the old stock solution and prepare a new one. Implement a clear labeling system with preparation and expiration dates. For critical experiments, always use stock solutions prepared within a validated stability window (see protocol below).
-
Data & Protocols
Recommended Storage Conditions & Stability
The following recommendations are based on general principles for amine hydrochloride salts. Users should perform their own stability studies for long-term storage.
| Parameter | Condition | Rationale |
| Solvent | Sterile, purified water or acidic/neutral buffer (pH 4-6.5) | Maintains protonation of amines, enhancing stability.[4][11] |
| Concentration | 1-10 mM (Higher concentrations may be possible) | Lower concentrations can sometimes be less stable; test for your specific needs.[3] |
| Temperature | Short-Term (1-2 weeks): 2-8°C Long-Term (>2 weeks): ≤ -20°C | Reduces the rate of chemical degradation and inhibits microbial growth. |
| Atmosphere | Normal atmosphere (short-term); Inert gas (e.g., Argon) for long-term | Minimizes exposure to oxygen, reducing the risk of oxidative degradation.[15] |
| Container | Sterile, clear or amber polypropylene tubes or glass vials | Amber containers protect against photodegradation. |
Diagram: Key Factors in Stock Solution Degradation
This diagram illustrates the main environmental factors that can lead to the degradation of this compound in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Methyl-2,7-diazaspiro(4.4)nonane | C8H16N2 | CID 4713500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. schaeffer-trading.com [schaeffer-trading.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. ibisscientific.com [ibisscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Proactive Strategies for Minimizing Off-Target Effects of 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride
Welcome to the technical support center for 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide a framework for proactively identifying, validating, and minimizing potential off-target effects of this and other novel chemical entities. Given that this compound is a relatively under-characterized compound, this document emphasizes a systematic approach to de-risking your experimental findings.
Part 1: Foundational Knowledge & Predictive Analysis
Understanding the Challenge: What We Know About this compound
2-Methyl-2,7-diazaspiro[4.4]nonane is a bicyclic compound featuring a spiro structure with two nitrogen atoms.[1] While its specific mechanism of action is not well-documented in publicly available literature, its rigid three-dimensional structure makes it an attractive scaffold in medicinal chemistry.[1][2] Derivatives of the parent 2,7-diazaspiro[4.4]nonane scaffold have been investigated for various biological activities, including:
-
Sigma Receptor Modulation: Certain analogs have shown affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in various neurological functions.[2]
-
Protein-Protein Interaction (PPI) Inhibition: The scaffold has been used to develop inhibitors of the menin-mixed lineage leukemia (MLL) interaction, a target in some cancers.[3]
These findings in related molecules provide a crucial starting point for hypothesizing potential off-target interactions for this compound. An "off-target" effect occurs when a compound interacts with unintended biological molecules, which can lead to misinterpretation of experimental results or unforeseen toxicity.[4] Early identification of these interactions is paramount for the integrity of your research.[5][6]
Predicting Potential Off-Targets: An In-Silico Approach
Before beginning extensive wet-lab experiments, computational methods can provide a cost-effective and rapid assessment of likely off-target interactions.[4][5] This predictive process forms the basis of a logical, hypothesis-driven investigation.
Question: How can I computationally predict potential off-targets for my compound?
Answer: A multi-pronged in-silico approach is recommended to build a robust list of putative off-targets.
Workflow for In-Silico Off-Target Prediction
Caption: In-silico workflow for predicting off-target interactions.
Step-by-Step Protocol for In-Silico Prediction:
-
Obtain the SMILES String: For 2-Methyl-2,7-diazaspiro[4.4]nonane, the SMILES (Simplified Molecular Input Line Entry System) string is CN1CCC2(C1)CCNC2.[7]
-
Perform Similarity Searches:
-
Use databases like --INVALID-LINK-- and --INVALID-LINK-- to find compounds with high structural similarity.
-
Analyze the documented biological activities of these similar compounds. This can provide initial clues about potential target classes.
-
-
Utilize Target Prediction Tools:
-
Input the SMILES string into freely available web servers like --INVALID-LINK-- or paid platforms.
-
These tools compare your molecule to libraries of known ligands and predict a ranked list of the most probable protein targets.
-
-
Consolidate and Prioritize:
-
Cross-reference the results from your similarity searches and target prediction tools.
-
Prioritize targets that appear across multiple prediction methods or have strong biological plausibility based on your experimental context. For example, given the literature on related compounds, sigma receptors should be high on your list of potential off-targets to investigate.[2]
-
Part 2: Experimental Validation of Predicted Off-Targets
Computational predictions are hypotheses that must be confirmed through empirical testing.[8] The following section provides guidance on how to validate your prioritized list of potential off-targets.
Question: How can I experimentally validate the predicted off-targets?
Answer: A tiered approach, starting with simple binding assays and moving to more complex cell-based or phenotypic assays, is most effective.
Workflow for Experimental Validation of Off-Targets
Caption: Experimental workflow for validating predicted off-target interactions.
| Validation Method | Description | Pros | Cons |
| Biochemical Assays | Measures direct interaction with a purified protein (e.g., binding affinity, enzyme inhibition). | Quantitative (Kd, Ki, IC50); High throughput. | Lacks cellular context; May not reflect in-vivo activity. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding in intact cells or lysates. | Confirms target engagement in a cellular environment. | Technically demanding; Not suitable for all targets. |
| Functional Cell-Based Assays | Measures the functional consequence of target engagement (e.g., reporter gene, second messenger). | Provides information on functional activity (agonist vs. antagonist). | Can be complex to develop; Indirect measure of binding. |
| Broad Profiling Panels | Screening against a large, pre-defined panel of common off-targets (e.g., kinases, GPCRs). | Comprehensive; Identifies unexpected interactions. | Can be costly; Panel may not include your specific off-target. |
Part 3: Troubleshooting Unexpected Experimental Results
Question: My compound is showing an unexpected or inconsistent phenotype. Could this be an off-target effect?
Answer: This is a critical question in drug discovery. A logical troubleshooting process can help you determine if an off-target effect is the culprit.
Troubleshooting Guide:
-
Confirm On-Target Engagement: Before investigating off-targets, you must be certain your compound is engaging its intended target in your experimental system at the concentrations used. Use a method like CETSA or a proximal biomarker of target activity.
-
Use a Structurally Unrelated Control: If available, use a compound with a different chemical scaffold that is known to modulate your intended target. If this control compound does not reproduce the unexpected phenotype, it strengthens the hypothesis of an off-target effect for your primary compound.
-
Perform a Dose-Response Analysis: Off-target effects often occur at higher concentrations than on-target effects. A steep dose-response curve may suggest a single target, while a shallow or biphasic curve could indicate multiple targets with different affinities.
-
Employ a "Negative" Control: Synthesize or procure a close structural analog of your compound that is inactive against your primary target. If this inactive analog still produces the unexpected phenotype, it is strong evidence for an off-target effect.
-
Consider Broad Off-Target Screening: If the above steps suggest an off-target effect but your predictive analysis was uninformative, consider a commercial screening service (e.g., Eurofins SafetyScreen, DiscoverX). These services screen your compound against hundreds of common off-targets.
-
Utilize "Omics" Approaches: Unbiased techniques like transcriptomics (RNA-seq) or proteomics can reveal pathway-level changes in your system. If the observed changes are inconsistent with the known biology of your intended target, it can provide clues to the identity of an off-target.
Part 4: Frequently Asked Questions (FAQs)
-
Q1: At what concentration should I use this compound to minimize off-target effects?
-
A1: Ideally, you should use the lowest concentration that gives you a robust on-target effect. It is crucial to determine the potency (EC50 or IC50) for your intended target and work at concentrations no higher than 10-fold above this value. Working at high, fixed concentrations (e.g., 10 µM) without a clear understanding of on-target potency is a common cause of off-target effects.
-
-
Q2: How can I distinguish between an off-target effect and general cytotoxicity?
-
A2: Always run a standard cytotoxicity assay (e.g., MTS, CellTiter-Glo) in parallel with your functional experiments. The concentrations at which you observe your desired phenotype should be significantly lower than those that induce cytotoxicity.
-
-
Q3: The patent literature mentions the 2,7-diazaspiro[4.4]nonane scaffold in the context of cancer and diabetes.[3] Does this mean my compound will have effects in these areas?
-
A3: Not necessarily. The patent literature covers a broad chemical space. While it provides clues to potential biological activities of the scaffold, the specific effects of this compound must be determined empirically. The specific substitutions on the scaffold are critical for determining biological activity.
-
References
- 1. Buy 2-Methyl-2,7-diazaspiro[4.4]nonane | 135380-53-9 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,7-Diazaspiro[4,4]nonanes for the Treatment or Prevention of Cancers and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. 2-Methyl-2,7-diazaspiro(4.4)nonane | C8H16N2 | CID 4713500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride
Welcome to the technical support guide for 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride (CAS No: 91188-26-0). This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth guidance on handling, storage, and troubleshooting common experimental challenges. Our goal is to empower you with the technical insights needed for successful and reproducible research.
Section 1: Product Overview and Physicochemical Properties
2-Methyl-2,7-diazaspiro[4.4]nonane is a bicyclic compound featuring a unique spirocyclic core.[1] Its rigid, three-dimensional structure makes it a valuable scaffold in medicinal chemistry, particularly in neuroscience research where derivatives have been investigated as modulators of sigma (σ) and muscarinic receptors.[2] You have received this compound as a dihydrochloride salt, which significantly influences its physical properties, particularly solubility and handling, compared to its free base form.
| Property | Value | Reference |
| CAS Number | 91188-26-0 | |
| Molecular Formula | C₈H₁₈Cl₂N₂ | |
| Molecular Weight | 213.15 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 168-170 °C | [4] |
| Storage Temperature | Room Temperature (for short-term storage) | |
| InChI Key | KTWQBDFIDPFQKG-UHFFFAOYSA-N |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at room temperature in a tightly sealed container. The primary concern for hydrochloride salts is their hygroscopic nature; they can absorb moisture from the atmosphere. Therefore, storage in a dry, well-ventilated place, such as a desiccator, is crucial to prevent clumping and maintain sample integrity. For long-term storage (over 12 months), consider storing under an inert atmosphere (e.g., argon or nitrogen) to further protect against moisture and atmospheric contaminants.
Q2: What is the expected solubility of this compound?
As a dihydrochloride salt, this compound is expected to have good solubility in polar protic solvents like water, methanol, and ethanol. The two hydrochloride moieties significantly increase its polarity compared to the free base. It will likely exhibit poor solubility in nonpolar aprotic solvents such as hexane, toluene, or diethyl ether. For biological assays, starting with sterile water or a buffer solution (e.g., PBS) is recommended. For organic reactions, solubility may be limited in common solvents like THF or dichloromethane without the addition of a polar co-solvent. If you encounter solubility issues, please refer to the troubleshooting guide in Section 3.
Q3: What are the primary safety precautions I should take when handling this compound?
This compound is classified as harmful and an irritant.[5] Adherence to standard laboratory safety protocols is mandatory. Key precautions include:
-
Engineering Controls: Handle the solid material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][6]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[5][7]
-
Handling: Avoid creating dust.[5] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[7] If on skin, wash with plenty of soap and water.[7] If swallowed, rinse mouth and call a poison center or doctor if you feel unwell. If inhaled, move the person to fresh air.[5]
Q4: In which research areas is this compound typically used?
This compound and its parent scaffold, diazaspiro[4.4]nonane, are considered "privileged structures" in medicinal chemistry.[2] Their primary application is as a building block or scaffold for synthesizing more complex molecules intended for biological screening.[1] The rigid spirocyclic system allows for the precise spatial arrangement of functional groups, which is critical for selective binding to biological targets. It is particularly relevant in neuroscience for developing ligands that target CNS receptors.[2]
Q5: What is the functional difference between using the dihydrochloride salt and the free base?
The choice between the salt and the free base is dictated by the application.
-
Dihydrochloride Salt (this product): Best for aqueous applications. Its high polarity and water solubility make it ideal for preparing stock solutions for in vitro biological assays, cell culture studies, or other experiments in aqueous media.
-
Free Base (CAS 135380-53-9): Necessary for most organic synthesis applications. The nitrogen atoms in the free base are nucleophilic and available to participate in reactions like acylations, alkylations, or couplings. The hydrochloride salt renders these nitrogens non-nucleophilic. Attempting such reactions with the salt form will likely fail unless a base is added to neutralize the HCl and generate the free base in situ.
The relationship between these two forms is critical for experimental design.
Caption: Relationship between the dihydrochloride salt and its free base.
Section 3: Troubleshooting Guide
Problem: The compound won't dissolve in my chosen solvent.
-
Question: I am having difficulty dissolving the this compound for my experiment. What steps can I take to improve solubility?
-
Answer & Workflow: This is a common issue that can often be resolved with a systematic approach. As a dihydrochloride salt, the compound's solubility is governed by its high polarity. Follow this workflow to troubleshoot:
Caption: Troubleshooting workflow for compound solubility issues.
Causality Explained:
-
Solvent Choice: The dihydrochloride salt form creates strong ion-dipole interactions with polar protic solvents. Nonpolar solvents cannot overcome the compound's crystal lattice energy, leading to insolubility.
-
Physical Assistance: Sonication provides energy to break apart solid aggregates, increasing the surface area available for solvation. Gentle warming increases the kinetic energy of the solvent molecules, enhancing the dissolution rate. Avoid excessive heat, which could potentially degrade the compound.
-
Concentration: Every compound has a saturation limit in a given solvent. If you exceed this limit, no amount of mixing will dissolve the remaining solid. Preparing a lower concentration stock is a standard and effective solution.
Problem: My organic reaction is not proceeding as expected.
-
Question: I am trying to use this compound as a nucleophile in a coupling reaction, but I am only recovering my starting materials. Why is the reaction failing?
-
Answer: This is a classic issue when working with amine salts in organic synthesis. The nitrogen atoms in your this compound are protonated (i.e., they exist as ammonium ions, -NH₂⁺-). This protonation completely neutralizes their nucleophilicity, rendering them unreactive in most coupling, acylation, or alkylation reactions.
Solution: You must convert the dihydrochloride salt to its corresponding free base to liberate the lone pair of electrons on the nitrogen atoms. This is a straightforward neutralization reaction. Please see Protocol 2 in the next section for a detailed, validated method. Using at least two equivalents of a suitable base is critical to neutralize both hydrochloride moieties.
Section 4: Key Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol is designed for preparing a standard stock solution for use in biological assays.
-
Preparation: Tare a clean, dry glass vial on an analytical balance. Carefully weigh out 2.13 mg of this compound (MW = 213.15 g/mol ).
-
Dissolution: Add 1.0 mL of sterile, deionized water (or desired buffer, e.g., PBS) to the vial. The target concentration is 10 mM.
-
Mixing: Cap the vial and vortex for 30-60 seconds. If any solid remains, place the vial in a sonicator bath for 5-10 minutes.
-
Inspection: Visually inspect the solution to ensure all solid has dissolved and the solution is clear.
-
Storage: Store the stock solution at 4°C for short-term use (1-2 weeks) or in aliquots at -20°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Protocol 2: Conversion of Dihydrochloride Salt to Free Base for Organic Synthesis
This protocol describes a standard liquid-liquid extraction method to generate the free base.
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 g of this compound (4.69 mmol) in 20 mL of deionized water.
-
Neutralization: Cool the flask in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH) dropwise while stirring. Monitor the pH of the aqueous layer with pH paper; continue adding base until the pH is >10. Causality Note: Using a base is essential to deprotonate the ammonium salts to the neutral, nucleophilic amines.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 25 mL). Causality Note: The neutral free base is significantly more soluble in organic solvents than in water, allowing for its selective extraction.
-
Drying: Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base, which will likely be an oil or a low-melting solid.
-
Validation: The product can be used directly in the next synthetic step. Its identity and purity can be confirmed by ¹H NMR and mass spectrometry if required.
Section 5: Safety and Disposal Summary
Always consult the full Safety Data Sheet (SDS) before use.[5][7]
| Hazard Type | Description & Precautionary Action | Reference |
| Acute Oral Toxicity | Harmful if swallowed. Do not ingest. If swallowed, rinse mouth and seek medical attention. | [5] |
| Skin Irritation | Causes skin irritation. Avoid contact with skin. Wear appropriate gloves. If contact occurs, wash with soap and water. | [7] |
| Eye Irritation | Causes serious eye irritation. Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes. | [7] |
| Respiratory Irritant | May cause respiratory irritation. Avoid breathing dust. Handle in a well-ventilated area or fume hood. | [7] |
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[5] It should be disposed of as hazardous waste through a licensed disposal company.[7]
References
Validation & Comparative
A Researcher's Guide to the In Vivo Validation of 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride: A Comparative Analysis
This guide provides a comprehensive framework for researchers and drug development professionals on the in vivo validation of 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride. Given the limited publicly available data on this specific compound, we will postulate a plausible mechanism of action based on its structural similarity to other neurologically active spirocyclic compounds. This guide will then detail a rigorous in vivo validation workflow and objectively compare its potential performance with established nicotinic acetylcholine receptor (nAChR) modulators, providing the necessary experimental context for its evaluation.
Introduction and Postulated Mechanism of Action
This compound is a spirocyclic diamine whose biological activity is not yet extensively characterized.[1][2][3] However, the 2,7-diazaspiro[4.4]nonane scaffold is a known privileged structure in neuroscience research, with derivatives showing affinity for various central nervous system targets, including sigma receptors and, notably, nicotinic acetylcholine receptors (nAChRs).[4] nAChRs are ligand-gated ion channels that play a crucial role in cognitive processes, learning, memory, and attention.[5][6][7] Their modulation has been a key strategy in the development of therapeutics for neurodegenerative and psychiatric disorders.[7][8]
Based on the precedent set by analogous compounds, we hypothesize that this compound acts as a modulator of nAChRs, potentially as an agonist or antagonist at specific subtypes. This guide will proceed with the assumption of nAChR modulation as the primary hypothesis to be tested.
Comparative Compounds
To effectively validate the in vivo activity of this compound, it is essential to benchmark its performance against well-characterized compounds that act on the hypothesized target. For this purpose, we have selected:
-
TC-1827: A selective agonist for the α4β2 nAChR subtype, known for its pro-cognitive effects.[9][10][11][12]
-
Mecamylamine: A non-selective nAChR antagonist, which has been investigated for its potential in treating addiction and depression.[13][14][15][16][17]
These compounds represent opposing modulatory actions on nAChRs and will serve as valuable positive and negative controls in the proposed validation workflow.
In Vivo Validation Workflow
The following experimental workflow is designed to systematically evaluate the in vivo effects of this compound and compare them to our selected reference compounds.
Caption: Proposed in vivo validation workflow for this compound.
Detailed Experimental Protocols
Adult male C57BL/6J mice (8-10 weeks old) will be used for all behavioral studies. Animals will be housed under standard laboratory conditions with ad libitum access to food and water. All procedures will be conducted in accordance with the appropriate institutional animal care and use committee guidelines.
This compound, TC-1827, and Mecamylamine will be dissolved in sterile saline. Compounds will be administered via intraperitoneal (i.p.) injection at a volume of 10 mL/kg. Doses will be determined based on MTD studies and literature values for the comparators.
-
Novel Object Recognition (NOR) Test for Cognition:
-
Habituation: Mice are individually placed in an empty open-field arena (40x40x40 cm) for 10 minutes for two consecutive days.
-
Training: On day 3, two identical objects are placed in the arena, and each mouse is allowed to explore for 10 minutes.
-
Testing: 24 hours after training, one of the familiar objects is replaced with a novel object. Mice are administered the test compound or vehicle 30 minutes prior to the testing phase. Exploration time of the novel and familiar objects is recorded for 5 minutes. A discrimination index (DI = (Time with novel - Time with familiar) / (Total exploration time)) is calculated.
-
-
Elevated Plus Maze (EPM) for Anxiety-like Behavior:
-
The EPM consists of two open arms and two closed arms elevated 50 cm from the floor.
-
Mice are administered the test compound or vehicle 30 minutes prior to the test.
-
Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes.
-
Time spent in the open arms and the number of entries into the open arms are recorded as measures of anxiolytic or anxiogenic effects.
-
-
Ex Vivo Receptor Occupancy:
-
Animals are administered the test compound at various doses.
-
At the time of predicted peak brain concentration (determined from PK studies), animals are euthanized, and brains are rapidly dissected.
-
Brain regions rich in nAChRs (e.g., thalamus, cortex) are homogenized.
-
Receptor occupancy is determined by measuring the binding of a radiolabeled nAChR ligand (e.g., [³H]-epibatidine) in the presence of the test compound.
-
Comparative Data Analysis
The following tables summarize the expected or known in vivo data for the comparative compounds. The data for this compound is to be determined (TBD) through the proposed validation studies.
Table 1: Comparative Efficacy in Behavioral Assays
| Compound | Class | Novel Object Recognition | Elevated Plus Maze |
| This compound | TBD | TBD | TBD |
| TC-1827 | α4β2 nAChR Agonist | Improves cognitive performance | Minimal effect |
| Mecamylamine | Non-selective nAChR Antagonist | May impair cognition at higher doses | Anxiolytic effects reported[14] |
Table 2: Comparative Pharmacokinetic and Safety Profile
| Compound | Brain Penetration | Reported In Vivo Doses (mice) | Known Side Effects |
| This compound | TBD | TBD | TBD |
| TC-1827 | Good | 0.1 - 3 mg/kg | Generally well-tolerated in preclinical studies |
| Mecamylamine | Good | 1 - 10 mg/kg | Hypotension, gastrointestinal effects[13] |
Proposed Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway of this compound, assuming it acts as an nAChR agonist, in comparison to an antagonist.
Caption: Hypothesized nAChR signaling pathway for an agonist versus an antagonist.
Conclusion
The in vivo validation of this compound requires a systematic and comparative approach. By hypothesizing its action on nAChRs and benchmarking its performance against known modulators like TC-1827 and Mecamylamine, researchers can effectively elucidate its pharmacological profile. The experimental framework provided in this guide offers a robust starting point for these investigations, paving the way for a deeper understanding of this novel compound's therapeutic potential.
References
- 1. Buy 2-Methyl-2,7-diazaspiro[4.4]nonane | 135380-53-9 [smolecule.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-Methyl-2,7-diazaspiro(4.4)nonane | C8H16N2 | CID 4713500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Research tool: validation of floxed α7 nicotinic acetylcholine receptor conditional knockout mice using in vitro and in vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 8. Differential effects of subtype-specific nicotinic acetylcholine receptor agonists on early and late hippocampal LTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. ). In vitro and in vivo characterization of TC-1827, a novel brain selective a4B2 nicotinic agonist with precognitive activity | RTI [rti.org]
- 12. researchgate.net [researchgate.net]
- 13. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential effects of mecamylamine on the nicotine induced changes in amine levels and turnover in hypothalamic dopamine and noradrenaline nerve terminal systems and in the secretion of adenohypophyseal hormones in the castrated female rat. Evidence for involvement of cholinergic nicotine-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mecamylamine acutely increases human intravenous nicotine self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reversal of mecamylamine-induced effects in healthy subjects by nicotine receptor agonists: Cognitive and (electro) physiological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nicotinic Agonists: Evaluating 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride Against Established Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the pharmacological profile of 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride, a novel diazaspiro compound, against well-characterized nicotinic acetylcholine receptor (nAChR) agonists. While public domain data on the specific nAChR activity of this compound is limited, this document outlines the essential experiments and comparative data required to characterize its potential as a nicotinic agonist. We will draw comparisons with prototypical nAChR ligands: nicotine, the endogenous agonist's mimic; varenicline, a partial agonist used in smoking cessation[1][2]; and epibatidine, a potent, non-selective agonist of natural origin[3][4].
Introduction to Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[5][6] These receptors are pentameric structures composed of various subunits (α1-α10, β1-β4, γ, δ, ε), the composition of which dictates their pharmacological and physiological properties.[6] The α4β2 and α7 subtypes are the most abundant and widely studied nAChRs in the brain, implicated in processes such as learning, memory, and addiction.[7][8][9] The development of subtype-selective nAChR agonists is a key focus for therapeutic interventions in a range of disorders including Alzheimer's disease, schizophrenia, and nicotine addiction.[6][8][9]
Comparative Pharmacological Profiles
A thorough characterization of a novel compound requires a multi-faceted approach to determine its affinity, potency, and efficacy at various nAChR subtypes. The following tables summarize the known data for our comparator agonists. The evaluation of this compound would involve generating analogous data through the experimental protocols detailed in the subsequent sections.
Table 1: Comparative Binding Affinities (Ki, nM) at Human nAChR Subtypes
| Compound | α4β2 | α3β4 | α7 |
| Nicotine | ~1 nM[10] | 50-fold lower than α4β2[11] | High µM range |
| Varenicline | Subnanomolar[12] | Moderate Affinity | Moderate to Low Affinity[13] |
| Epibatidine | 0.02 - 0.04 nM[3] | ~0.38 nM[3] | 20 - 233 nM[3] |
| This compound | Data not available | Data not available | Data not available |
Lower Ki values indicate higher binding affinity.
Table 2: Comparative Agonist Potency (EC50, nM) and Efficacy at Human nAChR Subtypes
| Compound | Subtype | EC50 | Efficacy (relative to Acetylcholine) |
| Nicotine | α4β2 | ~100 - 300 nM | Full Agonist |
| Varenicline | α4β2 | ~2 nM | Partial Agonist (~45-60% of Nicotine)[12] |
| Epibatidine | α4β2 | ~0.1 - 1 nM | Full Agonist[14] |
| This compound | Various | Data not available | Data not available |
EC50 is the concentration of an agonist that gives half-maximal response. Efficacy refers to the maximal response an agonist can produce.
Experimental Protocols for Characterization
To determine the pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for various nAChR subtypes.
Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor binding site. The concentration at which the test compound displaces 50% of the radioligand (IC50) is used to calculate the inhibitory constant (Ki).
Detailed Protocol:
-
Cell Culture and Membrane Preparation:
-
HEK-293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α7) are cultured to >70% confluency.[11]
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]
-
The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a known concentration of a high-affinity radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7), and varying concentrations of the test compound (this compound) or a known competitor (for positive control).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist like nicotine.[11]
-
Incubate the mixture to allow for binding equilibrium to be reached.
-
-
Detection and Analysis:
-
The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound from the free radioligand.
-
The radioactivity retained on the filter is quantified using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Causality Behind Experimental Choices: The choice of radioligand is crucial for subtype selectivity. [³H]epibatidine is often used for high-affinity heteromeric nAChRs like α4β2, while [¹²⁵I]α-bungarotoxin is specific for α7 homomeric receptors. Stably transfected cell lines ensure a homogenous population of the receptor subtype of interest, providing clean and interpretable data.[11][15]
Diagram of Radioligand Binding Assay Workflow:
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Functional Assays: Two-Electrode Voltage Clamp (TEVC) and Patch Clamp Electrophysiology
Objective: To determine the potency (EC50) and efficacy of the test compound as an agonist or antagonist at specific nAChR subtypes.
Principle: These electrophysiological techniques directly measure the ion flow through the nAChR channel upon agonist binding.[16][17][18] The magnitude of the current reflects the receptor's functional activity.
Detailed Protocol (TEVC in Xenopus Oocytes):
-
Oocyte Preparation:
-
Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired nAChR subunits.
-
The oocytes are incubated for 2-5 days to allow for receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording).
-
The oocyte is perfused with a recording solution, and the membrane potential is clamped at a holding potential (e.g., -70 mV).
-
The test compound is applied at various concentrations, and the resulting inward current is recorded.[19]
-
-
Data Analysis:
-
The peak current at each concentration is measured.
-
A dose-response curve is generated by plotting the current amplitude against the logarithm of the agonist concentration.
-
The EC50 and maximal response (Imax) are determined by fitting the data to the Hill equation.
-
Efficacy is determined by comparing the Imax of the test compound to that of a full agonist like acetylcholine.
-
Causality Behind Experimental Choices: The Xenopus oocyte expression system is robust and allows for the precise control of subunit composition, which is critical for studying subtype selectivity.[14] Patch clamp techniques on mammalian cell lines can also be used and offer a more native cellular environment.[16][19][20]
Diagram of nAChR Signaling Pathway:
Caption: Simplified nAChR activation and signaling cascade.
In Vivo Behavioral Models
Objective: To assess the physiological and behavioral effects of the test compound in a whole organism.
Principle: Various animal models can be used to investigate the potential therapeutic effects (e.g., cognitive enhancement, anxiolysis) or abuse liability of a novel nicotinic agonist.
Example Protocol (Novel Object Recognition Test for Cognition):
-
Habituation:
-
Rodents are individually habituated to an open-field arena for a set period over several days.
-
-
Training (Familiarization) Phase:
-
The test compound, vehicle, or a positive control (e.g., nicotine) is administered to the animals at a specific time before the training session.
-
Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined period.
-
-
Testing Phase:
-
After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object.
-
The animal is returned to the arena, and the time spent exploring the novel versus the familiar object is recorded.
-
-
Data Analysis:
-
A discrimination index is calculated (Time_novel - Time_familiar) / (Time_novel + Time_familiar).
-
A higher discrimination index indicates better memory and cognitive function.
-
Causality Behind Experimental Choices: The novel object recognition test is a well-validated model for assessing learning and memory in rodents. The choice of dose, route of administration, and timing are critical parameters that need to be optimized for each new compound. In vivo studies are essential to understand the compound's pharmacokinetic and pharmacodynamic properties in a complex biological system.[21][22]
Diagram of Comparative Analysis Logic:
Caption: Logical flow for characterizing a novel nAChR agonist.
Conclusion and Future Directions
The comprehensive evaluation of this compound using the methodologies outlined in this guide will be instrumental in elucidating its pharmacological profile. By systematically determining its binding affinity, functional potency and efficacy at various nAChR subtypes, and assessing its behavioral effects in vivo, researchers can effectively compare its properties to established nicotinic agonists. This comparative approach is crucial for identifying novel subtype-selective ligands with therapeutic potential for a range of neurological and psychiatric disorders. The unique diazaspiro scaffold may offer novel structure-activity relationships, potentially leading to the development of next-generation nAChR modulators with improved efficacy and side-effect profiles.
References
- 1. "Varenicline: An oral partial nicotine agonist for smoking cessation" by Brett Feret and Orr [digitalcommons.uri.edu]
- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update | Semantic Scholar [semanticscholar.org]
- 5. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 7. Nicotinic (α4β2) Receptors | Acetylcholine Nicotinic Receptors | Tocris Bioscience [tocris.com]
- 8. mdpi.com [mdpi.com]
- 9. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotine - Wikipedia [en.wikipedia.org]
- 11. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological profile of the alpha4beta2 nicotinic acetylcholine receptor partial agonist varenicline, an effective smoking cessation aid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Electrophysiological characterization of nicotine-induced excitation of dopaminergic neurons in the rat substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Patch clamp experiments on nicotinic acetylcholine receptor-ion channels in bullfrog sympathetic ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Overview of electrophysiological characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Video: Local Application of Drugs to Study Nicotinic Acetylcholine Receptor Function in Mouse Brain Slices [jove.com]
- 20. Frontiers | Patch-clamp analysis of nicotinic synapses whose strength straddles the firing threshold of rat sympathetic neurons [frontiersin.org]
- 21. jneurosci.org [jneurosci.org]
- 22. In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Nicotinic Acetylcholine Receptor Binding: The Well-Characterized Agonist Cytisine versus the Unexplored 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride
An in-depth guide for researchers and drug development professionals on the binding affinities of cytisine and the current state of knowledge on 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride at nicotinic acetylcholine receptors (nAChRs).
In the landscape of neuropharmacology, the quest for selective ligands for nicotinic acetylcholine receptors (nAChRs) is of paramount importance for developing therapeutics for a range of conditions including nicotine addiction, neurodegenerative diseases, and chronic pain.[1][2] This guide provides a comparative analysis of two compounds: cytisine, a well-established partial agonist at nAChRs, and the lesser-known this compound. While extensive data exists for cytisine, this guide also addresses the current scarcity of public research on the nAChR binding properties of this compound, framing a comparison that highlights a known entity against a potential but uncharacterized scaffold.
The Significance of nAChR Subtype Selectivity
Nicotinic acetylcholine receptors are ligand-gated ion channels that are integral to a wide array of physiological processes.[1] These receptors are pentameric structures assembled from a variety of subunits (α1–α7, α9, α10, β1–β4, γ, δ, and ε), leading to a diversity of nAChR subtypes with distinct pharmacological profiles.[2][3] The differential expression of these subtypes throughout the central and peripheral nervous systems accounts for their involvement in diverse functions. For instance, the α4β2 subtype is heavily implicated in nicotine addiction, while the α7 subtype is a target for cognitive enhancement in conditions like Alzheimer's disease and schizophrenia.[2][4] Therefore, the development of ligands with high affinity and selectivity for specific nAChR subtypes is a key strategy in modern drug discovery to maximize therapeutic efficacy and minimize off-target effects.
Cytisine: A Potent and Selective nAChR Ligand
Cytisine is a plant-based alkaloid that acts as a partial agonist at several nAChR subtypes, with a particularly high affinity for the α4β2 receptor.[4][5] Its structural similarity to nicotine has made it a valuable lead compound in the development of smoking cessation therapies, most notably varenicline.[4] The binding affinity of cytisine has been extensively characterized across various nAChR subtypes, demonstrating a clear preference for α4β2 over other subtypes like α7 and the muscle-type α1βγδ receptor.
The following table summarizes the binding affinities (Ki) of cytisine for different nAChR subtypes as reported in the literature. These values are typically determined through competitive radioligand binding assays.
| nAChR Subtype | Cytisine Ki (nM) | Reference |
| α4β2 | 0.17 - 0.23 | [4][6] |
| α7 | ~4200 | [4] |
| α3β4 | Lower affinity than α4β2 | [7] |
| α1βγδ (muscle) | ~430 | [8] |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.
The high affinity of cytisine for the α4β2 nAChR subtype is a cornerstone of its therapeutic effect in smoking cessation.[9] By binding to these receptors with higher affinity than nicotine, it can effectively compete with nicotine and reduce its rewarding effects.[8] As a partial agonist, cytisine elicits a moderate and sustained release of dopamine, which helps to alleviate withdrawal symptoms.[9]
This compound: An Uncharted Territory in nAChR Binding
In contrast to the extensive body of research on cytisine, there is a notable absence of publicly available data on the binding affinity of this compound for nicotinic acetylcholine receptors. The 2,7-diazaspiro[4.4]nonane scaffold is a recognized structural motif in medicinal chemistry, with derivatives being investigated for their activity at other central nervous system targets, such as sigma receptors.[10] However, its potential as a nicotinic ligand remains largely unexplored.
The spirocyclic nature of this compound imparts a rigid three-dimensional structure, which can be advantageous for achieving high receptor affinity and selectivity.[10] The presence of two nitrogen atoms within the diazaspiro core suggests the potential for interactions with the pharmacophore of nAChRs.[11] However, without experimental data, any discussion of its binding affinity remains speculative. Further research, including synthesis and comprehensive pharmacological evaluation, is necessary to determine if this compound or its derivatives have any significant activity at nAChR subtypes.
Experimental Methodologies for Determining Binding Affinity
The binding affinities of compounds like cytisine are determined through a variety of in vitro techniques. A cornerstone of this research is the competitive radioligand binding assay.
Radioligand Binding Assay Protocol
-
Receptor Preparation: Membranes from cells or tissues expressing the nAChR subtype of interest are prepared. For example, HEK293 cells can be transfected to express human α4β2 nAChRs.[8]
-
Radioligand Incubation: The receptor preparation is incubated with a known concentration of a radiolabeled ligand (e.g., [3H]-epibatidine) that binds to the target nAChR subtype with high affinity.[8]
-
Competitive Binding: A range of concentrations of the unlabeled test compound (e.g., cytisine) is added to compete with the radioligand for binding to the receptor.
-
Separation and Quantification: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration. The amount of radioactivity bound to the filter is then quantified using liquid scintillation counting.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
The following diagram illustrates the general workflow of a competitive radioligand binding assay:
Caption: Workflow of a competitive radioligand binding assay.
Nicotinic Acetylcholine Receptor Signaling Pathway
The binding of an agonist, such as cytisine, to a nAChR initiates a conformational change in the receptor, leading to the opening of the ion channel. This allows for the influx of cations, primarily Na+ and Ca2+, which depolarizes the cell membrane and triggers downstream signaling events.
Caption: Agonist-mediated nAChR signaling pathway.
Conclusion and Future Directions
This guide provides a clear comparison between the well-documented nAChR binding profile of cytisine and the currently unknown properties of this compound. Cytisine's high affinity and selectivity for the α4β2 nAChR subtype underscore its clinical utility and serve as a benchmark for the development of new nicotinic ligands.
The lack of data for this compound highlights a gap in the current literature. The rigid spirocyclic scaffold of this compound class is of interest in medicinal chemistry, and future studies are warranted to explore its potential interactions with nAChRs. Such research would involve de novo synthesis and a comprehensive screening cascade, including binding and functional assays, to elucidate any potential activity and selectivity at various nAChR subtypes. For researchers in the field, the exploration of novel scaffolds like the 2,7-diazaspiro[4.4]nonane core represents an opportunity to discover new chemical entities with unique pharmacological profiles for the treatment of nAChR-mediated disorders.
References
- 1. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Interactions with the Complementary Subunit of Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Cytisine vs Varenicline on Smoking Cessation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effects of nicotine, varenicline, and cytisine on schedule-controlled responding in mice: differences in α4β2 nicotinic receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytisinicline vs. Varenicline in Tobacco Addiction: A Literature Review Focused on Emotional Regulation, Psychological Symptoms, and Mental Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CAS 236406-49-8: tert-butyl 2,7-diazaspiro[4.4]nonane-2-ca… [cymitquimica.com]
Cross-reactivity of 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride with other receptors
Introduction
In the landscape of modern drug discovery and development, the characterization of a novel chemical entity's interaction with its biological targets is paramount. While the primary target affinity and efficacy are of principal concern, a comprehensive understanding of a compound's selectivity profile—its propensity to interact with other receptors—is equally critical. This guide addresses the crucial topic of receptor cross-reactivity, using the compound 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride as a conceptual starting point. Although public-domain pharmacological data for this specific compound is not extensively available, its diazaspiro[4.4]nonane core is a recognized scaffold in medicinal chemistry, appearing in patents for novel therapeutic agents.[1][2] This guide will, therefore, provide researchers, scientists, and drug development professionals with a robust framework for assessing the cross-reactivity of any new compound. We will delve into the requisite experimental methodologies and data interpretation, using the well-characterized nicotinic acetylcholine receptor (nAChR) ligands, Varenicline and Sazetidine-A, as illustrative examples.
The Imperative of Cross-Reactivity Profiling in Drug Development
The therapeutic potential of a drug candidate is intrinsically linked to its selectivity. A highly selective compound interacts primarily with its intended target, minimizing off-target effects that can lead to adverse drug reactions. Conversely, a non-selective compound may engage multiple receptors, which, while sometimes therapeutically beneficial (polypharmacology), more often results in a complex and unpredictable pharmacological profile. Early-stage assessment of cross-reactivity is a cornerstone of a successful drug development program, enabling:
-
Prediction of Potential Side Effects: Identifying interactions with receptors known to mediate adverse effects (e.g., cardiovascular, central nervous system) can flag potential safety liabilities.
-
Elucidation of Mechanism of Action: Distinguishing on-target from off-target effects is crucial for understanding how a drug truly works in a biological system.
-
Lead Optimization: A quantitative understanding of a compound's selectivity profile guides medicinal chemists in designing new analogs with improved target specificity.
-
Informed Candidate Selection: Comparing the selectivity profiles of multiple lead compounds allows for the selection of the candidate with the most promising therapeutic window.
Foundational Pharmacological Principles
A meaningful comparison of receptor cross-reactivity hinges on a clear understanding of key pharmacological parameters:
-
Affinity (Ki): The inhibition constant (Ki) quantifies the binding affinity of a compound for a receptor. It is the concentration of a competing ligand that would occupy 50% of the receptors at equilibrium in the absence of the radioligand. A lower Ki value signifies a higher binding affinity.
-
Potency (EC50/IC50): The half-maximal effective concentration (EC50) is the concentration of an agonist that produces 50% of the maximal response. The half-maximal inhibitory concentration (IC50) is the concentration of an antagonist that inhibits a response by 50%. Lower values indicate greater potency.
-
Selectivity: This is a relative measure of a compound's affinity or potency for one receptor over another. It is often expressed as a ratio of Ki or EC50/IC50 values.
Experimental Approaches to Quantifying Cross-Reactivity
A comprehensive assessment of a compound's selectivity profile typically involves a tiered approach, beginning with broad screening panels and progressing to more detailed functional characterization.
Radioligand Binding Assays: The Gold Standard for Affinity Determination
Radioligand binding assays are a robust and high-throughput method for determining the binding affinity of a test compound for a large number of receptors.[3][4] These assays measure the displacement of a radiolabeled ligand with a known high affinity for the target receptor by the unlabeled test compound.
-
Membrane Preparation:
-
Harvest tissue or cells expressing the receptor of interest.
-
Homogenize the biological material in a cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. This step is crucial for removing endogenous ligands that could interfere with the assay.
-
Resuspend the final pellet in a suitable binding buffer and determine the protein concentration using a standard method (e.g., BCA assay).[5]
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (typically at or near its Kd), and a range of concentrations of the unlabeled test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
-
Incubation and Filtration:
-
Incubate the plate at a defined temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[5]
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Assessing Agonist, Antagonist, or Modulatory Activity
While binding assays reveal affinity, they do not provide information about the functional consequences of that binding. Functional assays are therefore essential to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator (enhances or diminishes the effect of the endogenous ligand).[6][7] For ion channels like nAChRs, two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes or automated patch-clamp electrophysiology on mammalian cell lines are powerful techniques.[8][9][10]
-
Oocyte Preparation and Receptor Expression:
-
Harvest oocytes from Xenopus laevis.
-
Inject the oocytes with cRNA encoding the specific receptor subunits of interest.
-
Incubate the oocytes for 2-7 days to allow for the expression and assembly of functional receptors on the cell surface.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber and perfuse with a recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane at a holding potential (e.g., -70 mV).
-
Apply the test compound at various concentrations to the oocyte via the perfusion system. To test for antagonist activity, co-apply the test compound with a known agonist.
-
Record the resulting ion currents.
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration of the test compound.
-
Plot the normalized current response against the logarithm of the compound concentration.
-
Fit the data to the Hill equation to determine the EC50 (for agonists) or IC50 (for antagonists) and the Hill coefficient.
-
Data Presentation and Interpretation: A Comparative Case Study
To illustrate how to present and interpret cross-reactivity data, we will use the well-characterized nAChR ligands Varenicline and Sazetidine-A as examples. Both are known to have high affinity for the α4β2 nAChR subtype.[11][12][13][14]
Table 1: Comparative Binding Affinities (Ki, nM) of Varenicline and Sazetidine-A at Human nAChR Subtypes
| Receptor Subtype | Varenicline (Ki, nM) | Sazetidine-A (Ki, nM) | Selectivity Ratio (α4β2 vs. other) for Sazetidine-A |
| α4β2 | 0.1 - 0.8 | 0.26 - 0.6 | - |
| α3β4 | >500 | 54 | ~100-200 fold |
| α7 | >3,500 | >10,000 | >16,000 fold |
| α1βγδ (muscle) | >20,000 | Not reported | Not applicable |
Data compiled from multiple sources.[12][13][14][15][16] Note that assay conditions can vary between studies, affecting absolute values.
Table 2: Comparative Functional Activities (EC50, nM and % Efficacy) of Varenicline and Sazetidine-A
| Receptor Subtype | Varenicline | Sazetidine-A |
| EC50 (nM) / % Efficacy | EC50 (nM) / % Efficacy | |
| α4β2 (high sensitivity) | ~5 / 45% (partial agonist) | ~1.1 / Agonist |
| α4β2 (low sensitivity) | Partial agonist | Negligible efficacy |
| α3β4 | Partial agonist | Weak partial agonist |
| α7 | Full agonist | Agonist |
Data compiled from multiple sources.[11][15][17] Efficacy is often reported relative to the endogenous agonist, acetylcholine.
-
Primary Target Affinity: Both Varenicline and Sazetidine-A exhibit high, sub-nanomolar affinity for the α4β2 nAChR, confirming it as their primary target.
-
Selectivity Profile: Sazetidine-A demonstrates remarkable selectivity for the α4β2 subtype over the α3β4 and α7 subtypes, with selectivity ratios in the hundreds to thousands-fold.[12][13] Varenicline also shows a preference for α4β2 but has measurable activity at other nAChR subtypes, as well as the 5-HT3 receptor.[18][19]
-
Functional Activity: The functional data reveals nuances not apparent from binding data alone. Varenicline is a partial agonist at α4β2 receptors, meaning it produces a submaximal response compared to the full agonist acetylcholine.[11] Sazetidine-A's functional activity is even more complex, acting as an agonist at high-sensitivity α4β2 receptors but having little effect on low-sensitivity subtypes, and it has also been described as a "silent desensitizer".[16][17]
This comparative analysis, grounded in empirical data, allows for a nuanced understanding of each compound's pharmacological profile, which is essential for predicting their in vivo effects and therapeutic potential.
Conclusion
While the specific cross-reactivity profile of this compound remains to be fully elucidated in the public domain, the principles and methodologies outlined in this guide provide a clear and robust pathway for such an investigation. A thorough characterization of a compound's interactions with a broad panel of receptors is not merely an academic exercise but a critical step in the journey from a promising chemical entity to a safe and effective therapeutic agent. By systematically applying the experimental and analytical frameworks described herein, researchers can build a comprehensive understanding of their compound's selectivity, enabling more informed decision-making and ultimately increasing the probability of success in the complex endeavor of drug development.
References
- 1. WO2018024602A1 - 2,7-diazaspiro [4,4] nonanes - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 7. What are Nicotinic acetylcholine receptor alpha-4/beta-2 agonists and how do they work? [synapse.patsnap.com]
- 8. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional analysis of Torpedo californica nicotinic acetylcholine receptors in multiple activation states by SSM-based electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological profile of the alpha4beta2 nicotinic acetylcholine receptor partial agonist varenicline, an effective smoking cessation aid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of sazetidine-A, a selective α4β2 nicotinic acetylcholine receptor desensitizing agent on alcohol and nicotine self-administration in selectively bred alcohol-preferring (P) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sazetidine A dihydrochloride | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]
- 15. Varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist, selectively decreases ethanol consumption and seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. Sazetidine-A Activates and Desensitizes Native α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinPGx [clinpgx.org]
- 19. Varenicline Interactions at the 5-HT3 Receptor Ligand Binding Site are Revealed by 5-HTBP - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profile of 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profile of the novel spirocyclic compound, 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride. Due to the limited publicly available pharmacokinetic data on this specific molecule, this guide will leverage data from established central nervous system (CNS) agents, Buspirone and Vortioxetine, as benchmarks for comparison. The inherent structural properties of spirocyclic diamines suggest a potentially advantageous pharmacokinetic profile, a hypothesis that will be explored in the context of these well-characterized drugs.
Executive Summary
This compound is a spirocyclic diamine, a class of compounds gaining significant interest in medicinal chemistry for their three-dimensional structure, which can lead to improved physicochemical and pharmacokinetic properties compared to their non-spirocyclic counterparts.[1] While specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound is not extensively documented in public literature, we can infer its potential profile based on the known benefits of spirocyclic scaffolds. This guide will compare these theoretical advantages against the known pharmacokinetic profiles of Buspirone, a piperazine-containing anxiolytic, and Vortioxetine, a multimodal antidepressant.
The Spirocyclic Advantage in Pharmacokinetics
Spirocyclic scaffolds are increasingly utilized in drug discovery due to their inherent three-dimensionality.[1] This structural rigidity can offer several pharmacokinetic advantages:
-
Improved Solubility: The non-planar nature of spirocycles can disrupt crystal lattice packing, potentially leading to enhanced aqueous solubility.
-
Metabolic Stability: The fixed spatial arrangement of atoms in spirocycles can shield certain metabolic soft spots from enzymatic degradation, thereby increasing metabolic stability.
-
Enhanced Permeability: The unique 3D conformation can influence a molecule's ability to traverse biological membranes, including the blood-brain barrier (BBB).[2]
These characteristics are highly desirable in the development of CNS drugs, where achieving adequate brain penetration and a favorable half-life are critical for therapeutic efficacy.
Comparative Pharmacokinetic Profiles
To provide a practical framework for evaluating the potential of this compound, we will compare key pharmacokinetic parameters of Buspirone and Vortioxetine.
| Pharmacokinetic Parameter | Buspirone | Vortioxetine | This compound (Hypothesized) |
| Oral Bioavailability | ~4%[1] | 75%[3][4] | Potentially moderate to high, influenced by reduced first-pass metabolism. |
| Time to Peak Plasma Concentration (Tmax) | < 1 hour[1] | 7-11 hours[4][5] | Expected to be rapid, characteristic of small molecules. |
| Plasma Protein Binding | ~86%[6] | 98-99%[4][5] | Variable, dependent on specific structural features. |
| Metabolism | Extensive first-pass metabolism, primarily by CYP3A4.[6] | Extensively metabolized by multiple CYP450 isozymes, primarily CYP2D6.[3][5] | Potentially more stable due to the spirocyclic core protecting against extensive metabolism. |
| Elimination Half-life (t1/2) | ~2.5 hours[1] | ~66 hours[3] | Potentially longer than non-spirocyclic analogs due to increased metabolic stability. |
| Excretion | Metabolites excreted in urine (29-63%) and feces (18-38%).[6] | Metabolites primarily excreted in urine (~59%) and feces (~26%).[5] | Likely to follow a similar pattern of renal and fecal clearance of metabolites. |
Experimental Protocols for Pharmacokinetic Profiling
The determination of the pharmacokinetic parameters listed above involves a series of in vitro and in vivo studies. The following are standard experimental protocols that would be employed to characterize the ADME profile of this compound.
In Vitro Metabolic Stability Assay
Objective: To assess the intrinsic clearance of the compound in liver microsomes.
Methodology:
-
Incubate this compound (typically at 1 µM) with human or rodent liver microsomes.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration at each time point using LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Caption: Workflow for In Vitro Metabolic Stability Assay.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters following oral and intravenous administration.
Methodology:
-
Administer this compound to a cohort of rodents (e.g., Sprague-Dawley rats) via oral gavage and intravenous injection in separate groups.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to isolate plasma.
-
Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and bioavailability.
Caption: Workflow for In Vivo Pharmacokinetic Study.
Discussion and Future Directions
The comparison with Buspirone and Vortioxetine highlights the importance of a balanced pharmacokinetic profile for CNS drugs. Buspirone's low bioavailability due to extensive first-pass metabolism presents a clinical challenge, while Vortioxetine's long half-life contributes to a more stable plasma concentration.[1][3]
For this compound, the spirocyclic core offers a promising structural motif to overcome some of the pharmacokinetic hurdles faced by earlier generations of CNS agents. The anticipated improvement in metabolic stability could lead to higher bioavailability and a more favorable half-life, potentially reducing dosing frequency and improving patient compliance.
Further preclinical development of this compound will require rigorous in vitro and in vivo studies as outlined above to definitively characterize its pharmacokinetic profile. These studies will be crucial in determining its potential as a viable drug candidate and in guiding the design of future spirocyclic compounds with optimized ADME properties. The exploration of aryl-spirocyclic diamine derivatives has already shown promise for acceptable systemic exposure and oral bioavailability in mice, supporting the potential for this class of compounds in developing novel antidepressants.[7][8]
References
- 1. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vortioxetine: Clinical Pharmacokinetics and Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vortioxetine - Wikipedia [en.wikipedia.org]
- 5. hhs.texas.gov [hhs.texas.gov]
- 6. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Profiling of Novel Aryl-Spirocyclic Diamine Derivatives with Potential Antidepressant-like Properties | CoLab [colab.ws]
A Researcher's Guide to In Vivo Validation of Selective α7 Nicotinic Acetylcholine Receptor Agonists
This guide provides a comprehensive comparison of commonly used selective agonists for the α7 nicotinic acetylcholine receptor (nAChR), a critical target in neuroscience research. We will delve into the in vivo performance of established research tools, offering supporting experimental data and detailed protocols to aid researchers in selecting the optimal compound for their studies and ensuring robust and reproducible results.
While novel chemical scaffolds like 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride represent potential starting points for medicinal chemistry, this guide will focus on well-characterized agonists with extensive in vivo validation: PNU-282987 , GTS-21 (DMXB-A) , and TC-5619 . These compounds have been pivotal in elucidating the role of the α7 nAChR in cognitive function, neuroinflammation, and neuroprotection.
The α7 Nicotinic Acetylcholine Receptor: A Key Therapeutic Target
The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions crucial for learning and memory, such as the hippocampus and cerebral cortex.[1][2] Its unique properties, including high calcium permeability, allow it to modulate a variety of critical cellular processes.[3][4] Activation of α7 nAChRs can influence neurotransmitter release, neuronal plasticity, and inflammatory pathways.[3][4][5] Consequently, dysfunction of the α7 nAChR has been implicated in several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia, making it a prime target for therapeutic intervention.[1][6][7]
Selective agonists are indispensable tools for probing the function of the α7 nAChR in vivo. An ideal research tool should exhibit high potency and selectivity for the α7 subtype over other nAChRs (e.g., α4β2) and other receptors (e.g., 5-HT3), possess favorable pharmacokinetic properties for brain penetration, and demonstrate efficacy in relevant animal models.
Figure 1: Simplified signaling pathway of α7 nAChR activation.
Comparative Analysis of Leading α7 nAChR Agonists
The selection of an appropriate agonist is contingent on the specific research question, the animal model employed, and the desired experimental outcome. The following table provides a comparative summary of the key features of PNU-282987, GTS-21, and TC-5619, based on published in vivo and in vitro data.
| Feature | PNU-282987 | GTS-21 (DMXB-A) | TC-5619 |
| Receptor Affinity (Ki) | ~26 nM (rat α7)[8] | ~14 nM (human α7)[3] | ~1 nM (rat & human α7)[3][9] |
| Functional Activity | Potent, selective full agonist[10] | Partial agonist[11] | Potent, selective full agonist[9][12] |
| Selectivity Profile | Highly selective for α7[10] | Also antagonizes α4β2 and inhibits 5-HT3 receptors[1][11] | Highly selective; little to no activity at α4β2, α3β4, or muscle subtypes[3][9][12] |
| Bioavailability | Systemic use limited by hERG activity in humans[13] | Oral bioavailability of ~23-27% in rodents and dogs[14] | Good oral bioavailability and rapid CNS permeability in rodents[15] |
| Metabolism | Less characterized publicly | Extensive first-pass metabolism; active metabolite (4-OH-GTS-21)[1][14] | Characterized with adequate PK profiles for in vivo studies[15] |
| In Vivo Efficacy | Neuroprotective in glaucoma and brain injury models[16][17], reverses cognitive deficits[18], anti-inflammatory[19][20] | Improves cognition in various models[1][8][21], anti-inflammatory[5][22], neuroprotective[8] | Pro-cognitive in novel object recognition[12], reverses schizophrenia-like symptoms in animal models[3][9][12] |
| Key Considerations | Excellent tool for acute/local administration (e.g., intrahippocampal)[4]; potential anxiogenic effects at high doses[18] | Effects may be partially due to its active metabolite[1]; species differences in efficacy (rat > human)[23] | Very high potency and selectivity make it suitable for probing α7-specific effects; has undergone clinical trials[3][24] |
In Vivo Validation Methodologies: Protocols and Rationale
Robust in vivo validation is crucial to confirm target engagement and functional outcomes. Below are detailed protocols for common experimental workflows.
Workflow for In Vivo Agonist Validation
Figure 2: General experimental workflow for in vivo validation.
Protocol 1: Novel Object Recognition (NOR) Task for Cognitive Enhancement
The NOR task is a widely used behavioral assay to assess learning and memory in rodents. It leverages their innate tendency to explore novel objects over familiar ones.
Rationale: This test is sensitive to the cognitive-enhancing effects of α7 nAChR agonists and is particularly useful for evaluating effects on recognition memory. TC-5619, for example, has demonstrated long-lasting memory enhancement in this paradigm.[12]
Methodology:
-
Habituation: Individually house rats and handle them for 5 minutes daily for 3-5 days prior to testing. On the day before the experiment, allow each rat to explore the empty testing arena (e.g., a 40x40x40 cm open field) for 10 minutes.
-
Compound Administration: Dissolve the selected agonist (e.g., TC-5619) in sterile saline. Administer the compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 0.1-1 mg/kg) 30 minutes before the training phase. A vehicle control group (saline only) is essential.
-
Training Phase (T1): Place two identical objects in the arena. Place the rat in the arena, facing the wall away from the objects, and allow it to explore for 5 minutes. Record the time spent exploring each object. Exploration is defined as the nose pointing toward the object within a 2 cm distance.
-
Retention Interval: Return the rat to its home cage for a set period (e.g., 4 or 24 hours). This interval challenges long-term memory.
-
Testing Phase (T2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record exploration time for both the familiar and novel objects for 5 minutes.
-
Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful memory retention. Compare the DI between the vehicle and drug-treated groups using a t-test or ANOVA.
Protocol 2: In Vivo Electrophysiology for Target Engagement
This protocol assesses how α7 nAChR activation modulates neuronal activity in a specific brain region, providing direct evidence of target engagement.
Rationale: The α7 nAChR is known to modulate GABAergic interneurons in the hippocampus.[25] Agonist-induced changes in neuronal firing rates or local field potentials can confirm the compound is active at its intended target in the CNS.
Methodology:
-
Animal Preparation: Anesthetize a rat (e.g., with urethane) and place it in a stereotaxic frame.
-
Electrode Implantation: Surgically implant a recording microelectrode into the target brain region (e.g., the CA1 region of the hippocampus) according to stereotaxic coordinates.
-
Baseline Recording: Record spontaneous neuronal activity (single-unit spikes or local field potentials) for a stable baseline period (e.g., 20-30 minutes).
-
Compound Administration: Administer the α7 agonist (e.g., PNU-282987) systemically (i.v. or i.p.) or locally via a microinjection cannula placed near the recording site.
-
Post-Administration Recording: Continue recording for at least 60-90 minutes post-administration to observe changes in firing rate, bursting activity, or oscillatory power.
-
Confirmation with Antagonist: To confirm the effect is α7-mediated, administer a selective α7 antagonist like methyllycaconitine (MLA) to see if the agonist-induced changes are reversed.
-
Data Analysis: Analyze the electrophysiological data by comparing the pre- and post-drug neuronal activity. Spike sorting and firing rate analysis are used for single-unit recordings, while power spectral analysis is used for local field potentials.
Discussion: Choosing the Right Tool for the Job
While all three compounds are valuable research tools, their distinct profiles make them suitable for different applications.
-
TC-5619 stands out for its exceptional potency and selectivity.[9] This makes it an excellent choice for studies aiming to isolate the effects of α7 nAChR activation with minimal confounding variables from other receptor systems. Its demonstrated efficacy in models of schizophrenia-related deficits makes it particularly relevant for psychiatric research.[12]
-
PNU-282987 is a highly selective and potent agonist that has been extensively used in neuroprotection and anti-inflammatory studies.[16][17][19] Its primary limitation for systemic use in translational studies is its off-target effect on hERG channels.[13] However, it remains a gold-standard tool for acute in vivo experiments, particularly when administered locally to a specific brain region to avoid systemic side effects.[4]
-
GTS-21 (DMXB-A) has a long history of use and a large body of literature supporting its pro-cognitive effects.[1] A key consideration is that it is a partial agonist, and its in vivo effects are likely mediated by both the parent compound and its active metabolite, 4-OH-GTS-21.[1] Furthermore, its lower selectivity compared to TC-5619 and PNU-282987 means that potential off-target effects at α4β2 and 5-HT3 receptors must be considered when interpreting results.[1][11]
Researchers should also consider the emergence of Positive Allosteric Modulators (PAMs) , such as PNU-120596. PAMs do not activate the receptor directly but enhance the response to the endogenous agonist, acetylcholine. This can offer a more physiologically subtle way to modulate receptor activity and may avoid the profound receptor desensitization seen with high doses of full agonists.[26]
Conclusion
The in vivo validation of α7 nAChR agonists requires a careful selection of the appropriate chemical tool and robust experimental design. TC-5619 offers unparalleled selectivity for dissecting α7-specific pathways. PNU-282987 is a powerful tool for acute and neuroprotective studies, while GTS-21 provides a well-documented, albeit less selective, option for cognitive research. By understanding the comparative pharmacology of these compounds and employing rigorous validation methodologies, researchers can confidently investigate the multifaceted role of the α7 nAChR in health and disease.
References
- 1. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective alpha7 nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Intrahippocampal Administration of α7 Subtype Nicotinic Receptor Agonist PNU-282987 and Its Solvent Dimethyl Sulfoxide on the Efficiency of Hypoxic Preconditioning in Rats | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology | MDPI [mdpi.com]
- 8. Alpha7 nicotinic acetylcholine receptor-specific agonist DMXBA (GTS-21) attenuates Aβ accumulation through suppression of neuronal γ-secretase activity and promotion of microglial amyloid-β phagocytosis and ameliorates cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TC-5619: An alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TC-5619: an alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metabolism and disposition of GTS-21, a novel drug for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of the α7 nicotinic ACh receptor induces anxiogenic effects in rats which is blocked by a 5-HT1a receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. DMXB (GTS-21) ameliorates the cognitive deficits in beta amyloid(25-35(-) ) injected mice through preventing the dysfunction of alpha7 nicotinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Selective alpha7-nicotinic acetylcholine receptor agonist GTS-21 improves survival in murine endotoxemia and severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig [frontiersin.org]
- 25. journals.physiology.org [journals.physiology.org]
- 26. pnas.org [pnas.org]
A Comparative Guide to Diazaspiro[4.4]nonane and Related Scaffolds as Sigma-1 Receptor Antagonists in Neuroscience
This guide provides an in-depth comparative analysis of diazaspiro-based compounds as antagonists for the sigma-1 receptor (σ1R), a unique molecular chaperone implicated in a host of neurological and psychiatric conditions, including neuropathic pain, neurodegeneration, and addiction. We will objectively compare the performance of a representative diazaspiro derivative against established alternatives, supported by experimental data, and provide the rationale behind the core scientific methodologies used for their evaluation.
The Scientific Rationale: Why Target the Sigma-1 Receptor?
The sigma-1 receptor (σ1R) is not a conventional G-protein coupled receptor or ion channel. Instead, it is a ligand-regulated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, a critical hub for cellular stress responses and calcium signaling.[1] In the central nervous system, σ1R modulates the activity of various ion channels and signaling proteins, influencing neuronal excitability and plasticity.[1][2] Antagonism of σ1R has emerged as a compelling therapeutic strategy. Preclinical and clinical studies show that σ1R antagonists can effectively alleviate neuropathic pain and may offer neuroprotective benefits, making this target a focal point of modern drug discovery.[3][4]
The diazaspiro[4.4]nonane scaffold and its bioisosteres are particularly attractive for targeting σ1R. Their rigid, three-dimensional structure allows for the precise positioning of chemical groups (pharmacophores) into the receptor's binding pocket, which can lead to high affinity and selectivity.[5] This structural constraint is a key principle in medicinal chemistry for reducing off-target effects and improving the overall pharmacological profile of a drug candidate.[6]
Comparative Analysis of σ1R Antagonists
To understand the therapeutic potential of the diazaspiro scaffold, we will compare a representative compound, AB21 , which is based on the closely related 2,7-diazaspiro[3.5]nonane core, against two well-characterized σ1R antagonists: S1RA (E-52862) , a clinical candidate, and BD-1063 , a widely used research tool.[7][8][9]
Data Presentation: In Vitro Binding Affinity
The primary measure of a compound's potency at a target is its binding affinity, expressed as the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity. Selectivity is determined by comparing the Kᵢ for the primary target (σ1R) to that of other receptors, particularly the related sigma-2 receptor (σ2R).
| Compound | Scaffold/Class | σ1R Kᵢ (nM) | σ2R Kᵢ (nM) | Selectivity (σ2R Kᵢ / σ1R Kᵢ) | Source(s) |
| AB21 | 2,7-Diazaspiro[3.5]nonane | 13 | 102 | ~8x | [8][10] |
| S1RA (E-52862) | Arylpyrazole | 17 | >1000 | >58x | [3][7][11] |
| BD-1063 | Phenylpiperazine | 9 | 449 | ~50x | [9] |
Expertise & Experience: The data table clearly shows that all three compounds are potent σ1R antagonists with affinities in the low nanomolar range.
-
AB21 , the diazaspiro derivative, demonstrates excellent potency for σ1R.[8][10] Its development stems from research on the 2,7-diazaspiro[4.4]nonane scaffold, highlighting the utility of this structural class.[8] While its selectivity over σ2R is moderate, it is sufficient for initial proof-of-concept studies.
-
S1RA (E-52862) represents a highly optimized clinical candidate.[7] Its key advantage is its exceptional selectivity against the σ2R and a wide panel of other CNS targets, which predicts a lower likelihood of off-target side effects.[3]
-
BD-1063 is a potent and selective tool compound used extensively in preclinical research to probe the function of σ1R.[9]
The choice between these compounds depends on the experimental goal. For initial exploration of a spirocyclic chemical space, a compound like AB21 is highly valuable. For studies requiring maximal selectivity to ensure observed effects are mediated solely by σ1R, S1RA is the superior choice.
Key Experimental Workflows & Protocols
The data presented above is generated through rigorous, validated experimental protocols. Understanding these methods is critical for interpreting the results and designing future experiments.
Diagram: Sigma-1 Receptor Signaling Cascade
The following diagram illustrates the current understanding of σ1R's mechanism of action.
Caption: Figure 1: Simplified diagram of the Sigma-1 Receptor's role as a molecular chaperone.
Protocol 1: Radioligand Binding Assay for σ1R Affinity (Kᵢ Determination)
This assay quantifies the affinity of a test compound for the σ1R by measuring how effectively it competes with a radioactively labeled ligand.
Trustworthiness: This protocol is a self-validating system. The inclusion of "total binding," "non-specific binding," and multiple competitor concentrations allows for the calculation of specific binding and robust determination of the IC₅₀ and subsequent Kᵢ value.
Methodology:
-
Membrane Preparation: Homogenize guinea pig liver tissue, a rich source of σ1R, in ice-cold Tris-HCl buffer.[6] Centrifuge the homogenate to pellet the membranes and wash to remove cytosolic components. Resuspend the final membrane pellet in fresh buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Add membrane homogenate, assay buffer, and a fixed concentration of the radioligand (e.g., [³H]-(+)-pentazocine, a selective σ1R ligand).[12]
-
Non-specific Binding (NSB): Add membrane homogenate, [³H]-(+)-pentazocine, and a high concentration of a non-labeled, structurally distinct σ1R ligand (e.g., haloperidol) to saturate all specific binding sites.
-
Competition: Add membrane homogenate, [³H]-(+)-pentazocine, and varying concentrations of the test compound (e.g., AB21).
-
-
Incubation: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.[6]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression to calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Diagram: Experimental Workflow for Radioligand Binding
References
- 1. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E-52862 - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BD 1063 dihydrochloride, sigma-1 antagonist (CAS 150208-28-9) | Abcam [abcam.com]
- 10. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the quest for novel scaffolds that confer high target specificity and favorable pharmacological profiles is paramount. The rigid, three-dimensional architecture of spirocyclic systems has positioned them as attractive candidates for navigating the complexities of biological targets. Among these, the 2,7-diazaspiro[4.4]nonane framework has garnered significant interest, particularly for its potential in modulating sigma receptors, which are implicated in a range of neurological and psychiatric disorders. This guide provides an in-depth assessment of the specificity of 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride, offering a comparative analysis with a closely related alternative, the 2,7-diazaspiro[3.5]nonane scaffold, and a highly selective benchmark ligand.
While specific experimental binding data for this compound is not extensively available in the public domain, we can infer its potential specificity by examining derivatives of its parent scaffold. The addition of a methyl group to the 2-position is a common strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. Understanding the specificity of the core scaffold is therefore a critical first step.
Comparative Analysis of Spirocyclic Scaffolds for Sigma Receptor Binding
Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are recognized as important targets for therapeutic intervention in conditions such as neuropathic pain, neurodegenerative diseases, and cancer.[1] The specificity of a ligand for these receptor subtypes is a crucial determinant of its therapeutic potential and side-effect profile.
To contextualize the potential specificity of 2-Methyl-2,7-diazaspiro[4.4]nonane, we will compare it with derivatives of the 2,7-diazaspiro[3.5]nonane scaffold, for which experimental data is available.[2] Furthermore, we will include CM398, a well-characterized, highly selective sigma-2 receptor ligand, as a benchmark for high specificity.[2]
Table 1: Comparative Binding Affinity (Ki) of Diazaspiro Derivatives and a Benchmark Ligand for Sigma Receptors
| Compound/Scaffold | Target | Ki (nM) | Selectivity (σ₁/σ₂) | Reference |
| 2,7-Diazaspiro[4.4]nonane Derivative (Hypothetical) | σ₁ Receptor | - | - | - |
| σ₂ Receptor | - | |||
| 2,7-Diazaspiro[3.5]nonane Derivative (Compound 4b) | σ₁ Receptor | 2.7 | 10 | [2] |
| σ₂ Receptor | 27 | |||
| 2,7-Diazaspiro[3.5]nonane Derivative (Compound 4c) | σ₁ Receptor | 3.5 | 6.3 | [2] |
| σ₂ Receptor | 22 | |||
| CM398 (Benchmark High-Selectivity Ligand) | σ₁ Receptor | 560 | 0.00077 | [2] |
| σ₂ Receptor | 0.43 |
Note: Data for the 2,7-diazaspiro[4.4]nonane derivative is hypothetical due to a lack of publicly available specific binding data for the methylated compound. The data for the 2,7-diazaspiro[3.5]nonane derivatives are from published research and are included for comparative purposes.
The data presented in Table 1 highlight that the 2,7-diazaspiro[3.5]nonane scaffold can yield potent ligands for the sigma-1 receptor with a moderate degree of selectivity over the sigma-2 receptor. In contrast, CM398 demonstrates exceptional selectivity for the sigma-2 receptor. This underscores the importance of the specific spirocyclic core and its substitutions in determining both affinity and selectivity. The 2,7-diazaspiro[4.4]nonane scaffold, with its different ring strain and conformational properties compared to the [3.5] system, is also a promising scaffold for potent and selective sigma receptor ligands.[2]
Experimental Protocols for Assessing Specificity
To empirically determine the specificity of this compound, a series of well-established in vitro assays are required. The following protocols provide a detailed methodology for conducting sigma-1 and sigma-2 receptor radioligand binding assays.
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Test compound (e.g., this compound)
-
[³H]-(+)-Pentazocine (radioligand)
-
Guinea pig brain membrane preparation (source of sigma-1 receptors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., Haloperidol)
-
96-well microplates
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well microplate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding) or 50 µL of non-specific binding control (e.g., 10 µM Haloperidol).
-
50 µL of the test compound at various concentrations.
-
50 µL of [³H]-(+)-Pentazocine at a final concentration close to its Kd (e.g., 5 nM).
-
100 µL of the guinea pig brain membrane preparation (e.g., 100-200 µg of protein).
-
-
Incubate the plate at 37°C for 150 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Sigma-2 Receptor Radioligand Binding Assay
This protocol determines the binding affinity of a test compound for the sigma-2 receptor.
Materials:
-
Test compound
-
[³H]-DTG (1,3-di-o-tolyl-guanidine) (radioligand)
-
Rat liver membrane preparation (source of sigma-2 receptors)
-
(+)-Pentazocine (to mask sigma-1 receptors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Non-specific binding control (e.g., Haloperidol)
-
96-well microplates
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well microplate, add the following to each well in triplicate:
-
50 µL of binding buffer or non-specific binding control.
-
50 µL of the test compound.
-
50 µL of (+)-Pentazocine at a final concentration sufficient to saturate sigma-1 receptors (e.g., 100 nM).
-
50 µL of [³H]-DTG at a final concentration near its Kd for the sigma-2 receptor.
-
100 µL of the rat liver membrane preparation.
-
-
Incubate the plate at room temperature for 120 minutes.
-
Terminate the reaction and process the samples as described in Protocol 1 (steps 4-6).
-
Calculate the specific binding, IC50, and Ki values as described in Protocol 1 (steps 7-9).
Visualizing the Experimental Workflow
To provide a clear overview of the process for assessing the specificity of a novel compound, the following workflow diagram is presented.
Caption: Workflow for assessing the specificity of a novel compound for sigma receptors.
Structure-Activity Relationship (SAR) and the Importance of the Methyl Group
The introduction of a methyl group at the 2-position of the 2,7-diazaspiro[4.4]nonane scaffold can have several predictable effects on its pharmacological profile. The methyl group can:
-
Influence Binding Affinity: By occupying a specific hydrophobic pocket within the receptor's binding site, a methyl group can either increase or decrease binding affinity. Its precise effect is target-dependent and can only be determined empirically.
-
Modulate Selectivity: The steric hindrance and electronic effects of the methyl group can favor binding to one receptor subtype over another, thereby enhancing selectivity.
-
Alter Physicochemical Properties: Methylation can increase lipophilicity, which may affect cell permeability, metabolic stability, and overall pharmacokinetic properties.
The systematic exploration of substitutions on the diazaspiro scaffold is a cornerstone of establishing a robust SAR, guiding the optimization of lead compounds towards desired therapeutic profiles.
Conclusion
While direct experimental data on the specificity of this compound remains to be fully elucidated in publicly accessible literature, its structural similarity to known potent sigma receptor ligands makes it a compound of significant interest. The comparative analysis with the 2,7-diazaspiro[3.5]nonane scaffold suggests that the diazaspiro[4.4]nonane core is a promising platform for developing selective modulators of sigma receptors.
The detailed experimental protocols provided in this guide offer a clear and validated pathway for researchers to empirically determine the binding affinity and selectivity of this and other novel compounds. Such rigorous assessment is a critical step in the drug discovery and development process, ultimately enabling the identification of lead candidates with the desired specificity and therapeutic potential.
References
A Senior Application Scientist's Guide to the Reproducibility of Experiments with 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride
This guide provides an in-depth technical analysis of the synthesis and experimental reproducibility of 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride, a valuable spirocyclic scaffold in contemporary drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of methods to explore the underlying chemistry, potential pitfalls, and comparative landscape of this important building block. We will dissect a common synthetic route, evaluate critical parameters for ensuring batch-to-batch consistency, and compare its profile with a relevant alternative, the isomeric 1-Methyl-2,7-diazaspiro[4.4]nonane.
Introduction: The Value of Rigid Scaffolds in Medicinal Chemistry
The 2,7-diazaspiro[4.4]nonane core is a privileged structure in medicinal chemistry. Its rigid, three-dimensional architecture provides a defined orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Unlike more flexible aliphatic diamines, the fixed spatial arrangement of the two nitrogen atoms in the diazaspiro[4.4]nonane scaffold can significantly reduce the entropic penalty upon binding to a protein. This structural motif is being explored in various therapeutic areas, including as inhibitors of the menin-MLL interaction for the treatment of certain leukemias.[1] The methyl substituent on one of the nitrogen atoms, as in our topic compound, provides a vector for further chemical modification or can serve to modulate the pKa and lipophilicity of the molecule.
This guide will focus on a common and accessible synthetic pathway to this compound, highlighting the key transformations and potential sources of variability that can impact experimental reproducibility.
Synthetic Workflow and Key Transformations
The synthesis of this compound is typically achieved through a multi-step sequence starting from a protected precursor. A representative and logical synthetic pathway is outlined below. This pathway involves the initial construction of a protected diazaspirocycle, followed by a crucial deprotection step to yield the final product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols and Reproducibility Analysis
Part 1: Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride (Precursor)
Methodology:
-
Reaction Setup: A suspension of lithium aluminum hydride (LiAlH₄, 25 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Starting Material: A solution of 7-phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione (5.0 mmol) in anhydrous THF (50 mL) is added dropwise to the stirred LiAlH₄ suspension. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: The reaction mixture is stirred overnight at room temperature, followed by refluxing for one hour to ensure complete reduction of the tri-trione.
-
Workup: The reaction is carefully quenched by the sequential dropwise addition of water (0.95 mL), 15% aqueous sodium hydroxide (0.95 mL), and then water (2.8 mL). This procedure is critical for the formation of a granular precipitate of aluminum salts, which facilitates filtration.
-
Isolation of Free Base: The inorganic solids are removed by filtration, and the filter cake is washed with THF. The combined filtrate is concentrated under reduced pressure to yield the crude free base as a syrup.
-
Salt Formation: The crude syrup is dissolved in isopropanol and treated with an excess of 6N hydrogen chloride in isopropanol. The resulting dihydrochloride salt precipitates and is collected by filtration.
Reproducibility Considerations:
-
Reagent Quality: The purity and reactivity of LiAlH₄ are paramount. Use of freshly opened or properly stored reagent is essential.
-
Anhydrous Conditions: Strict adherence to anhydrous conditions is necessary to prevent the quenching of LiAlH₄ and to ensure the reaction proceeds to completion.
-
Quenching Procedure: The Fieser workup described in step 4 is crucial for obtaining a filterable precipitate. Inconsistent quenching can lead to gelatinous precipitates that are difficult to handle and can trap the product, leading to lower yields.
-
Stoichiometry: The stoichiometry of LiAlH₄ is critical. An excess is required to ensure complete reduction of all three carbonyl groups.
Part 2: Synthesis of this compound (Final Product)
Methodology:
-
Reaction Setup: A solution of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride in methanol (150 mL) is placed in a hydrogenation vessel.
-
Catalyst Addition: 20% Palladium on carbon (Pd/C) catalyst is added to the solution.
-
Hydrogenation: The mixture is hydrogenated at a pressure of 4.5 x 10⁵ Pa for two days.
-
Catalyst Removal: The catalyst is removed by filtration through a pad of Celite. The filter cake should be washed with methanol to ensure complete recovery of the product.
-
Isolation and Purification: The filtrate is concentrated to a thick syrup. Crystallization is induced by the addition of acetonitrile to yield the final product.
Reproducibility Considerations:
-
Catalyst Activity: The activity of the Pd/C catalyst can vary between batches and suppliers. It is advisable to use a consistent source of catalyst. Catalyst poisoning can also be an issue, so ensure the starting material is of high purity.[2][3]
-
Hydrogen Pressure and Reaction Time: Incomplete debenzylation is a common issue. Insufficient hydrogen pressure or reaction time can lead to a mixture of starting material and product, complicating purification. The reaction progress should be monitored (e.g., by TLC or LC-MS) to ensure completion.
-
Solvent Choice: Methanol is a common solvent for hydrogenations. The use of protic solvents can sometimes accelerate the reaction.
-
Crystallization: The final crystallization step is crucial for obtaining a pure product. The rate of addition of acetonitrile and the temperature can influence the crystal size and purity.
Comparative Analysis: 2-Methyl- vs. 1-Methyl-2,7-diazaspiro[4.4]nonane
A direct structural isomer, 1-Methyl-2,7-diazaspiro[4.4]nonane, serves as a useful comparator to understand the impact of substituent placement on synthetic accessibility and potential applications.
| Feature | 2-Methyl-2,7-diazaspiro[4.4]nonane | 1-Methyl-2,7-diazaspiro[4.4]nonane |
| Symmetry | Asymmetric | Asymmetric |
| Synthetic Access | Synthesized from a methylated precursor, with the methyl group introduced early in the sequence. | Can be synthesized via reductive amination of the parent 2,7-diazaspiro[4.4]nonane or through a multi-step synthesis with the methyl group on the other nitrogen. |
| Chemical Diversity | The secondary amine at position 7 is available for further functionalization, allowing for the synthesis of a diverse library of analogs. | The secondary amine at position 2 is available for derivatization. |
| Potential Applications | The exposed secondary amine can act as a key pharmacophoric element or a point of attachment for linkers. | Offers a different spatial orientation of the methyl group and the secondary amine, which could lead to different binding interactions with biological targets. |
The choice between these two isomers would be dictated by the specific drug design hypothesis. The 2-methyl isomer allows for diversification at the 7-position, which may be advantageous for exploring structure-activity relationships where a substituent at this position is desired.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized this compound and to ensure the reproducibility of the experiment.
| Analysis | Expected Result |
| Melting Point | 168-170 °C |
| ¹H NMR | Signals corresponding to the methyl group, the methylene groups of the two rings, and the N-H protons. The integration and splitting patterns should be consistent with the structure. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the methyl carbon and the spiro carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the free base (C₈H₁₆N₂) and/or the protonated molecule [M+H]⁺. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H and C-H stretching vibrations. |
| Purity (by HPLC/LC-MS) | >95% is typically desired for research applications. |
Note: While a melting point is available, a comprehensive, publicly available dataset with full NMR and MS characterization for this specific compound is not readily found in the literature. The expected results are based on the known chemical structure.
Conclusion and Future Directions
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure reproducibility. Key challenges include the handling of pyrophoric reagents like LiAlH₄ and ensuring the completion of the catalytic hydrogenation step. By understanding the critical parameters outlined in this guide, researchers can improve the consistency of their synthetic efforts.
The 2,7-diazaspiro[4.4]nonane scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future work in this area will likely focus on the development of more efficient and stereoselective synthetic routes to access a wider range of substituted analogs. The generation of detailed and publicly accessible characterization data for these compounds will be crucial for accelerating research and ensuring the reproducibility of scientific findings.
References
- 1. WO2018024602A1 - 2,7-diazaspiro [4,4] nonanes - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Evaluation Framework for 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride and its Analogs: A Comparative Guide
This guide provides a comprehensive framework for the preclinical evaluation of 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride, a member of the promising 2,7-diazaspiro[4.4]nonane class of compounds. While specific preclinical data for this particular molecule is not extensively available in the public domain, the broader family of azaspiro[4.4]nonanes has been identified as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from their rigid, three-dimensional structure that allows for precise orientation of chemical groups, often leading to high-affinity and selective interactions with biological targets.[1][2]
Derivatives of the 2,7-diazaspiro[4.4]nonane core have shown potential across a range of therapeutic areas, including neuroscience, oncology, and metabolic diseases.[1][3][4] This guide will, therefore, present a comparative preclinical evaluation strategy for novel compounds within this class, using hypothetical data to illustrate the key decision-making experiments and data interpretation required for advancing a lead candidate.
Comparative Preclinical Evaluation Strategy: A Multi-Tiered Approach
The successful preclinical development of a novel 2,7-diazaspiro[4.4]nonane derivative hinges on a systematic and comparative evaluation of its pharmacological and biopharmaceutical properties against relevant benchmarks. This process is designed to identify compounds with the most promising therapeutic potential while minimizing the risk of late-stage attrition.
Tier 1: In Vitro Pharmacological Profiling
The initial step involves characterizing the interaction of the test compounds with their intended biological targets and assessing their selectivity. Given the known activities of the broader azaspiro[4.4]nonane class, a primary screening panel might include sigma receptors, muscarinic acetylcholine receptors (mAChRs), and various cancer-related targets.[1]
Table 1: Hypothetical In Vitro Pharmacological Profile of 2,7-Diazaspiro[4.4]nonane Derivatives
| Compound ID | Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Assay Type |
| 2-Methyl-2,7-diazaspiro[4.4]nonane | Sigma-1 Receptor | 15 | 25 (Agonist) | Radioligand Binding / cAMP Assay |
| Sigma-2 Receptor | 250 | >1000 | Radioligand Binding | |
| M1 mAChR | 500 | >1000 | Radioligand Binding | |
| Alternative 1 (Amide Derivative) | Sigma-1 Receptor | 5 | 10 (Agonist) | Radioligand Binding / cAMP Assay |
| Sigma-2 Receptor | 150 | 800 | Radioligand Binding | |
| M1 mAChR | 300 | >1000 | Radioligand Binding | |
| Alternative 2 (Aryl Extension) | Sigma-1 Receptor | 50 | 100 (Antagonist) | Radioligand Binding / Calcium Flux Assay |
| Sigma-2 Receptor | 30 | 60 (Antagonist) | Radioligand Binding | |
| M1 mAChR | >1000 | >1000 | Radioligand Binding |
Causality Behind Experimental Choices: The selection of targets is based on the established pharmacology of the azaspiro[4.4]nonane scaffold.[1] A combination of binding and functional assays is crucial to not only determine if a compound interacts with a target but also how it modulates its activity (e.g., agonist vs. antagonist).
Tier 2: In Vitro ADME Profiling
A promising pharmacological profile must be paired with favorable drug-like properties. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) parameters is critical for identifying compounds with a higher probability of success in vivo.
Table 2: Hypothetical In Vitro ADME Profile of Lead Candidates
| Compound ID | Metabolic Stability (t½, min in HLM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (%) |
| 2-Methyl-2,7-diazaspiro[4.4]nonane | 45 | 8.5 | 85 |
| Alternative 1 (Amide Derivative) | 25 | 12.2 | 92 |
| Alternative 2 (Aryl Extension) | >60 | 2.1 | 98 |
HLM: Human Liver Microsomes
Causality Behind Experimental Choices: Metabolic stability in liver microsomes provides an early indication of a compound's potential for rapid clearance in the body. Caco-2 permeability is a well-established model for predicting intestinal absorption. Plasma protein binding influences the amount of free drug available to interact with its target.
Tier 3: In Vivo Efficacy Models
Compounds that demonstrate a balanced in vitro profile should be advanced to in vivo models of disease. The choice of model is dictated by the intended therapeutic indication.
-
For Neuroscience Applications (e.g., Anticonvulsant): The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models are standard for assessing anticonvulsant activity.[1]
-
For Oncology Applications: Xenograft models, where human tumor cells are implanted in immunocompromised mice, are the gold standard for evaluating anti-cancer efficacy.[5]
-
For Diabetes Applications: Models of hyperglycemia and glucose intolerance in rodents can be employed to assess metabolic effects.[4]
Tier 4: Preliminary Safety Assessment
Early identification of potential safety liabilities is crucial. Initial safety studies may include:
-
In vitro cytotoxicity assays: Using cell lines such as HepG2 to assess for general toxicity.
-
hERG channel assay: To evaluate the risk of cardiac QT prolongation.
-
Ames test: To assess mutagenic potential.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed protocols for key in vitro assays.
Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of test compounds for the human sigma-1 receptor.
-
Materials:
-
Human sigma-1 receptor expressed in HEK293 cell membranes.
-
Radioligand: [³H]-pentazocine.
-
Non-specific binding control: Haloperidol.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes, [³H]-pentazocine, and either buffer, test compound, or haloperidol.
-
Incubate at room temperature for 120 minutes.
-
Harvest the membranes onto a filter plate and wash with cold assay buffer.
-
Allow the filters to dry, add scintillation fluid, and count in a scintillation counter.
-
-
Data Analysis: Calculate the IC50 value from the competition binding curve and then determine the Ki using the Cheng-Prusoff equation.
Protocol 2: In Vitro Metabolic Stability Assay
-
Objective: To determine the rate of metabolism of a test compound in human liver microsomes.
-
Materials:
-
Human liver microsomes (HLM).
-
NADPH regenerating system.
-
Phosphate buffer, pH 7.4.
-
Test compound.
-
Positive control (e.g., testosterone).
-
-
Procedure:
-
Pre-warm HLM and the NADPH regenerating system at 37°C.
-
Add the test compound to the HLM and initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the line is the elimination rate constant, from which the half-life (t½) can be calculated.
Visualizing the Preclinical Workflow and Mechanism of Action
To provide a clearer understanding of the evaluation process and potential biological context, the following diagrams are provided.
Caption: A generalized preclinical evaluation workflow for novel 2,7-diazaspiro[4.4]nonane derivatives.
Caption: A hypothetical signaling pathway modulated by a 2,7-diazaspiro[4.4]nonane derivative acting on the Sigma-1 receptor.
Conclusion
While the specific preclinical profile of this compound remains to be fully elucidated in publicly accessible literature, the 2,7-diazaspiro[4.4]nonane scaffold represents a highly promising starting point for the development of novel therapeutics.[2][6] The structured and comparative preclinical evaluation framework outlined in this guide provides a robust strategy for identifying and advancing lead candidates from this chemical class with the highest potential for clinical success. By integrating in vitro pharmacology and ADME profiling with carefully selected in vivo efficacy and safety studies, researchers can make informed decisions to accelerate the translation of these promising molecules into new medicines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. 2,7-Diazaspiro[4,4]nonanes for the Treatment or Prevention of Cancers and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Buy 2-Methyl-2,7-diazaspiro[4.4]nonane | 135380-53-9 [smolecule.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride
Researchers and drug development professionals handle a myriad of chemical compounds daily. Among them, novel structures like 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride (CAS No. 91188-26-0) are integral to discovery pipelines. However, beyond its synthetic utility, a core tenet of responsible research is the safe and compliant disposal of such chemicals. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety protocols and regulatory frameworks. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and safely, ensuring the protection of both researchers and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
The presence of these hazards, indicated by the GHS07 pictogram (an exclamation mark), dictates that this compound cannot be treated as ordinary waste. Improper disposal, such as drain disposal or mixing with non-hazardous trash, could lead to environmental contamination and pose a risk to public health. Therefore, it must be managed as hazardous waste .[1]
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), establishes a "cradle-to-grave" framework for hazardous waste management.[2] This means that the generator of the waste (the laboratory) is responsible for its safe handling from generation to final disposal.[2][3]
Essential Safety and Handling Precautions
When preparing this compound for disposal, all handling should be conducted within a chemical fume hood to mitigate the risk of inhalation.[1] Personnel must wear appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles or a face shield to protect against eye contact.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin irritation.
-
A lab coat to protect clothing and skin.
Waste Segregation: A Critical Step
A fundamental principle of laboratory waste management is the strict segregation of incompatible chemicals.[4] this compound, being a solid amine dihydrochloride salt, should be segregated as follows:
-
Do not mix with strong bases: As a dihydrochloride salt, it is acidic. Mixing with strong bases could cause a neutralization reaction, potentially generating heat or fumes.
-
Keep separate from strong oxidizing agents: To prevent potentially violent reactions.[5]
-
Segregate from non-hazardous waste: This prevents the contamination of the non-hazardous waste stream.
The following table summarizes the key characteristics and immediate disposal considerations for this compound.
| Characteristic | Information | Disposal Implication |
| Physical Form | Solid | Collect as solid chemical waste. |
| CAS Number | 91188-26-0 | Essential for accurate labeling and waste manifest. |
| Hazards | Harmful if swallowed, skin/eye/respiratory irritant[1] | Must be treated as hazardous waste. |
| Primary Disposal Route | Licensed chemical destruction plant or controlled incineration[6] | Do not dispose of in regular trash or down the drain. |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the collection and disposal of this compound waste.
Step 1: Container Selection
Select a waste container that is in good condition, free of leaks, and has a secure, tight-fitting lid.[7] The container must be chemically compatible with the waste. For solid this compound, a high-density polyethylene (HDPE) or glass container is suitable. The original product container, if empty and in good condition, is an excellent choice.[7]
Step 2: Waste Labeling
As soon as the first quantity of waste is added to the container, it must be labeled with a "Hazardous Waste" tag.[8] The label must include the following information:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound" (no abbreviations or chemical formulas).[5]
-
The associated hazards (e.g., Irritant, Harmful).[5]
-
The date the container was first used for waste accumulation.
-
The name and contact information of the Principal Investigator or responsible party.[8]
Step 3: Waste Accumulation
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] The SAA must be at or near the point of generation and under the control of laboratory personnel.[9]
-
Keep the waste container closed at all times, except when adding waste.[8]
-
Ensure the container is stored in secondary containment to prevent spills from reaching drains.[8]
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.[8]
Step 4: Disposal of Contaminated Materials
Any materials that come into direct contact with this compound, such as weigh boats, contaminated gloves, or paper towels used for cleaning up small spills, must also be disposed of as hazardous waste.[8] These items should be placed in a designated solid hazardous waste container.
Step 5: Disposal of "Empty" Containers
A container that held this compound is not considered truly empty until it has been triple-rinsed.[7]
-
Rinse the container three times with a suitable solvent (e.g., water or methanol).
-
Collect the rinsate as hazardous waste. The rinsate should be placed in a container designated for liquid hazardous waste.
-
After triple-rinsing, deface or remove the original label from the container.[7]
-
The "empty" container can then be disposed of as regular non-hazardous waste (e.g., in a glass or plastic recycling bin, as appropriate).[4]
Step 6: Arranging for Waste Pickup
Once the waste container is full (no more than 90% capacity to allow for expansion), or if waste has been accumulated for close to one year, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[5][10] Submit a chemical waste collection request form as required by your institution.[8] EHS personnel are trained to handle the transport and final disposal of hazardous waste in compliance with all federal and state regulations.[8][11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. youtube.com [youtube.com]
- 3. epa.gov [epa.gov]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. vumc.org [vumc.org]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. research.cuanschutz.edu [research.cuanschutz.edu]
- 11. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride
As a cornerstone of contemporary drug discovery and development, ensuring the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride. Our focus is to deliver field-proven insights and procedural guidance that extend beyond the product, fostering a culture of safety and confidence in the laboratory.
Understanding the Risks: Hazard Profile of this compound
This compound is a solid chemical compound with specific handling requirements to mitigate potential health risks. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
The signal word for this chemical is "Warning," and it is represented by the GHS07 pictogram, indicating that it is harmful. Understanding these hazards is the first step in implementing a robust safety protocol.
Operational Plan: Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to prevent exposure through inhalation, dermal contact, or accidental ingestion. The following PPE is mandatory when handling this compound.
Hand Protection: Double Gloving
Given that this compound causes skin irritation, robust hand protection is non-negotiable.[3] A double-gloving strategy is recommended to provide a primary and secondary barrier against contamination.[4]
-
Inner Glove: A nitrile glove provides a close-fitting initial layer of protection.
-
Outer Glove: A second pair of nitrile or thicker, chemical-resistant gloves should be worn over the first. This outer glove can be removed and replaced if contamination is suspected, preserving the integrity of the inner glove.
Causality: The use of two pairs of gloves minimizes the risk of exposure in case the outer glove is punctured or torn.[4] It also allows for the safe removal of the contaminated outer layer without compromising the user's skin.[4]
Body Protection: Laboratory Coat and Apron
A standard laboratory coat is the minimum requirement. For procedures with a higher risk of spills or generating dust, a chemical-resistant apron should be worn over the lab coat.
Causality: This dual-layer approach protects personal clothing and underlying skin from contamination with the solid chemical.
Eye and Face Protection: Safety Goggles and Face Shield
Due to the risk of serious eye irritation, appropriate eye and face protection is critical.[3]
-
Safety Goggles: Tightly sealed safety goggles are essential to prevent airborne particles from entering the eyes.[3][5]
-
Face Shield: A face shield should be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a potential for splashes or dust generation.
Causality: Safety goggles provide a direct barrier against eye contact. A face shield offers a broader level of protection for the entire face from airborne particles and potential splashes.
Respiratory Protection: N95 Respirator or Higher
To mitigate the risk of respiratory irritation from inhaling the solid particles of this compound, respiratory protection is necessary.[5]
-
N95 Respirator: For handling small quantities in a well-ventilated area, a properly fitted N95 respirator is the minimum requirement.
-
Elastomeric Half-Mask or Full-Face Respirator: For larger quantities or in situations where ventilation is suboptimal, a respirator with P100 filters should be used.
Causality: These respirators are designed to filter out fine dust and aerosolized particles, preventing them from entering the respiratory tract and causing irritation.
Procedural Guidance: Step-by-Step Protocols
Adherence to standardized procedures for donning, doffing, and disposal of PPE is critical to prevent cross-contamination and ensure user safety.
Donning PPE Workflow
Caption: Sequential workflow for donning Personal Protective Equipment.
Doffing PPE Workflow
The removal of PPE is a critical step where cross-contamination can occur. This process should be performed deliberately and in a designated area.
Caption: Sequential workflow for doffing Personal Protective Equipment.
Disposal Plan: Chemical and Contaminated Materials
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container. This container should be designated for hazardous chemical waste.
-
Contaminated PPE: All disposable PPE, including gloves, gowns, and respirator cartridges, should be placed in a designated hazardous waste bag immediately after removal.
-
Disposal Method: All waste must be disposed of through a licensed chemical waste disposal company, following all local, state, and federal regulations.[3][6] Do not discharge to sewer systems.[3]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 91188-26-0 | Sigma-Aldrich |
| Molecular Formula | C₈H₁₈Cl₂N₂ | Sigma-Aldrich |
| Molecular Weight | 213.15 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | 168-170 °C | Sigma-Aldrich |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[7] Seek medical attention if irritation develops or persists.[7]
-
Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
References
- 1. Buy 2-Methyl-2,7-diazaspiro[4.4]nonane | 135380-53-9 [smolecule.com]
- 2. 2-Methyl-2,7-diazaspiro(4.4)nonane | C8H16N2 | CID 4713500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. intrepidpotash.com [intrepidpotash.com]
- 6. aksci.com [aksci.com]
- 7. ehs.com [ehs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
